2-iodo-N,N-dimethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLEYHOWFZBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223895 | |
| Record name | Acetamide, N,N-dimethyl-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-43-4 | |
| Record name | 2-Iodo-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73664-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N-dimethyl-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-dimethyl-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physical Properties
2-iodo-N,N-dimethylacetamide, with the chemical formula C4H8INO, is a derivative of acetamide.[1] It is structurally characterized by an iodine atom replacing a hydrogen on the acetyl methyl group and two methyl groups substituting the hydrogens of the amide nitrogen.
Key Identifiers:
A summary of its key physical and chemical properties is presented below:
| Property | Value | Source |
| Molecular Weight | 213.02 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 218.2°C | [2] |
| Density | 1.808 g/cm³ | [2] |
| Flash Point | 85.8°C | [2] |
| Storage Temperature | 4°C, protect from light |
These properties underscore its utility as a reagent in various experimental settings, particularly in solution-based applications.
The Chemistry of Reactivity: An Alkylating Agent
The primary chemical utility of this compound stems from its nature as an alkylating agent. The presence of the highly electronegative iodine atom creates an electrophilic carbon center, making it susceptible to nucleophilic attack.
The SN2 Reaction Mechanism
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion as a leaving group.[3][4] This process results in the formation of a new covalent bond between the nucleophile and the acetyl group.
Caption: Standard proteomics workflow including the crucial cysteine alkylation step.
Enzyme Inhibition Studies
This compound serves as an irreversible inhibitor for enzymes that rely on a cysteine residue in their active site. [5][6]By covalently modifying this critical cysteine, the enzyme's catalytic activity is permanently blocked. This property is invaluable for studying enzyme mechanisms and identifying the role of specific cysteine residues in catalysis. [5][7]For example, it is a well-known inhibitor of cysteine peptidases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [6][8][9]
Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample
This protocol provides a standardized procedure for the alkylation of cysteine residues in a protein sample intended for mass spectrometry analysis.
Materials:
-
Protein extract
-
Denaturation/Reduction Buffer: 6 M urea, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water
-
Alkylation Reagent: 500 mM this compound in water (prepare fresh)
-
Quenching Reagent: 200 mM DTT in water
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.5
Procedure:
-
Protein Solubilization and Reduction:
-
To 100 µL of protein extract, add 100 µL of Denaturation/Reduction Buffer.
-
Add 10 µL of 200 mM DTT to achieve a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking. This step reduces the disulfide bonds.
-
-
Alkylation:
-
Add 20 µL of 500 mM this compound to the reduced protein solution for a final concentration of approximately 50 mM (a 5-fold molar excess over DTT).
-
Incubate in the dark at room temperature for 45 minutes. The absence of light is crucial as iodo-compounds can be light-sensitive.
-
-
Quenching:
-
To quench the excess this compound, add 10 µL of 200 mM DTT.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
The alkylated protein sample is now ready for buffer exchange (to remove urea and excess reagents) and subsequent enzymatic digestion.
-
Rationale for Key Steps:
-
Urea: A chaotropic agent that denatures proteins, exposing the cysteine residues for reduction and alkylation.
-
DTT: A reducing agent that cleaves disulfide bonds.
-
Slightly Alkaline pH (8.5): This condition favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, enhancing the rate and specificity of the alkylation reaction. [10]* Incubation in the Dark: Protects the light-sensitive iodoacetamide reagent from degradation.
-
Quenching: The addition of excess DTT consumes any remaining unreacted this compound, preventing non-specific modification of the digestion enzyme (e.g., trypsin).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [1][2]It is harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [11]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [11]Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use. [11]
Conclusion
This compound is a powerful and versatile alkylating agent with significant applications in proteomics and enzymology. Its high reactivity and selectivity for cysteine residues make it an indispensable tool for researchers. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe use in the laboratory.
References
- Iodoacetamide - Wikipedia. URL
- Small-molecule inhibitor: iodoacetamide - MEROPS - the Peptidase D
- Protein Alkylation: Exploring Techniques and Applications - Cre
- Iodoacetamide - Interchim. URL
- A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide - Benchchem. URL
- Modification of Cysteine Residues by Alkylation.
- This compound | C4H8INO | CID 52050 - PubChem - NIH. URL
- Modification of cysteine residues by alkylation.
- Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC - PubMed Central. URL
- Which step of Glycolysis pathway is inhibited by Iodoacetate and Iodoacetamide? #shorts - YouTube. (2023-06-06). URL
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-06). URL
- This compound | 73664-43-4 - Sigma-Aldrich. URL
- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US. URL
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. URL
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-13). URL
- 2-Iodo-N,N-diethyl-acetamide - SpectraBase. URL
- This compound - Lab-Chemicals.Com. URL
- 73664-43-4, this compound Formula - ECHEMI. URL
- N,N-Dimethylacetamide. URL
- Safety D
- Dimethylacetamide - Wikipedia. URL
- 2-Iodoacetamide for synthesis 144-48-9 - Sigma-Aldrich. URL
- N,N-Dimethylacetamide - SAFETY D
- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
- Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5) - Cheméo. URL
- Safety Data Sheet - University of W
- Does Iodoactamide not work on LMW thiols?
- N,N-Dimethylacetamide - the NIST WebBook. URL
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH. URL
- Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I)
- N,N-Dimethylacetamide | 127-19-5 - ChemicalBook. URL
- N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? - RACO. URL
- 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023-06-21). URL
- Deep and quantitative top-down proteomics in clinical and transl
- Top-down proteomics - PMC - PubMed Central - NIH. URL
Sources
- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Synthesis and Purification of 2-iodo-N,N-dimethylacetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2-iodo-N,N-dimethylacetamide, a crucial alkylating agent in biochemical and pharmaceutical research. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific principles that ensure reproducibility, purity, and safety. This document is structured to provide both a theoretical understanding and a practical, step-by-step protocol for laboratory execution.
Introduction and Strategic Importance
This compound is a valuable reagent primarily used for the specific alkylation of thiol groups, most notably the side chains of cysteine residues in proteins. Its utility stems from the high reactivity of the carbon-iodine bond, making it an effective tool in proteomics for probing protein structure, function, and for labeling proteins with tags. The synthesis strategy detailed herein focuses on the Finkelstein reaction, a robust and efficient method for converting a more stable and commercially available chloro-precursor into the desired iodo-compound.
The Synthetic Principle: The Finkelstein Reaction
The core of this synthesis is the Finkelstein reaction , a classic SN2 (substitution nucleophilic bimolecular) reaction.[1][2] In this process, an alkyl chloride or bromide is converted to an alkyl iodide by treatment with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent.
Causality Behind the Choice of Solvent: The reaction's success hinges on the choice of acetone as the solvent. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) is not.[1] This differential solubility is critical; as the reaction proceeds, NaCl precipitates out of the solution. According to Le Châtelier's principle, the continuous removal of a product from the equilibrium drives the reaction to completion, ensuring a high yield of the desired this compound.
Reaction Mechanism Diagram
The following diagram illustrates the SN2 mechanism, where the iodide ion performs a backside attack on the electrophilic carbon atom, displacing the chloride ion in a single, concerted step.
Caption: SN2 mechanism of the Finkelstein reaction.
Synthesis and Purification Workflow
A successful synthesis is a sequence of logical, well-executed steps. The workflow below outlines the entire process from initial setup to the final, characterized product.
Overall Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| 2-chloro-N,N-dimethylacetamide | C₄H₈ClNO | 121.57 | 2675-89-0 | Liquid, density ~1.182 g/mL[5] |
| Sodium Iodide (NaI) | NaI | 149.89 | 7681-82-5 | Solid, hygroscopic |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous grade recommended |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Round-bottom flask, Condenser | - | - | - | Standard glassware |
| Magnetic stirrer and heat source | - | - | - | For reaction control |
Step-by-Step Synthesis Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.2 to 1.5 molar equivalents relative to the starting material).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 5-10 mL per gram of the starting chloride). Stir the mixture until the sodium iodide is fully dissolved.
-
Initiation: Add 2-chloro-N,N-dimethylacetamide (1.0 eq) dropwise to the stirring solution at room temperature.[5]
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain this temperature. The formation of a fine white precipitate (NaCl) is a visual indicator that the reaction is proceeding.[1] The reaction is typically complete within 3-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
Step-by-Step Purification Protocol
-
Initial Filtration: Filter the cooled reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated sodium chloride. Wash the filter cake with a small amount of cold acetone to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator. The result is a crude residue.
-
Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (to remove any remaining NaI).
-
Saturated sodium chloride solution (brine) (to aid in phase separation and remove bulk water).
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Swirl the flask; the drying agent should move freely once the solution is dry.
-
Concentration: Filter off the drying agent and concentrate the organic solution by rotary evaporation to obtain the crude solid product.
-
Recrystallization: This is the crucial step for achieving high purity.
-
Solvent Selection: A mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane is often effective. The goal is to dissolve the crude product in a minimum amount of the more polar "solvent" (e.g., DCM) while hot, and then add the less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Product Characterization
To confirm the identity and purity of the final product, the following analyses are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. The expected signals for this compound are:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Safety and Handling
Trustworthiness in science begins with safety. All reagents and the final product must be handled with care.
-
This compound: This compound is classified as causing severe skin burns, eye damage, and potential respiratory irritation.[8] Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.
-
2-chloro-N,N-dimethylacetamide: Harmful if swallowed and causes severe skin burns and eye damage.[9]
-
Solvents: Acetone and dichloromethane are flammable and volatile. All heating and solvent evaporation must be conducted in a fume hood away from ignition sources.[3][4]
-
Handling: Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] Operations should be confined to a chemical fume hood to prevent exposure. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][10]
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2009).
- S
- Wikipedia. Finkelstein reaction.
- Sigma-Aldrich.
- Organic Chemistry Portal. Finkelstein Reaction.
- Thermo Fisher Scientific. (2018).
- Organic Syntheses. Procedure for Finkelstein reaction example.
- National Center for Biotechnology Information. (2024). This compound.
- Sigma-Aldrich. This compound Product Page.
- National Center for Biotechnology Information. (2024). 2-chloro-N,N-dimethylacetamide.
- Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide Product Page.
- Reddit r/Chempros. (2019).
- Chemistry and Biochemistry, University of California, Santa Cruz. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
- Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment.
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Finkelstein Reaction [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. gustavus.edu [gustavus.edu]
- 5. 2-氯-N,N-二甲基乙酰胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thermofishersci.in [thermofishersci.in]
A Deep Dive into Cysteine Alkylation: The Mechanism and Application of 2-Iodo-N,N-dimethylacetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Modification in Proteomics
In the landscape of protein biochemistry and proteomics, the precise and selective modification of amino acid residues is paramount for elucidating protein structure, function, and complex biological pathways.[1] Among the canonical amino acids, cysteine, with its unique thiol (-SH) group, stands out for its nucleophilicity and role in forming disulfide bonds, which are critical for protein folding and stability.[2] However, this reactivity can also pose experimental challenges, leading to unwanted disulfide bond formation and protein aggregation during analysis.
2-Iodo-N,N-dimethylacetamide, commonly known as iodoacetamide (IAM), is a well-established and indispensable alkylating agent for the targeted modification of cysteine residues.[1][3] Its primary utility lies in forming a stable, irreversible covalent bond with the thiol group of cysteine, effectively "capping" it and preventing disulfide bond formation.[3] This guide provides a comprehensive overview of the mechanism of action of this compound with cysteine, details experimental considerations for its use, and presents a validated protocol for its application in proteomics workflows.
The Core Mechanism: S-Alkylation of Cysteine by Iodoacetamide
The reaction between this compound and cysteine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The key to this reaction lies in the nucleophilic character of the cysteine thiol group.
The Role of the Thiolate Anion: For the reaction to proceed efficiently, the cysteine thiol group must be in its deprotonated state, known as the thiolate anion (-S⁻).[4][6] The thiolate anion is a much stronger nucleophile than the protonated thiol. The pKa of the cysteine thiol group is approximately 8.5, meaning that at a pH above this value, the deprotonated form predominates.[6]
The SN2 Reaction: The nucleophilic thiolate anion attacks the electrophilic carbon atom of the iodoacetamide molecule that is bonded to the iodine atom. This concerted reaction results in the displacement of the iodide ion (a good leaving group) and the formation of a stable thioether bond between the cysteine residue and the acetamide group.[3][6] The resulting modified cysteine residue is known as S-carbamidomethyl-cysteine.
Caption: S-Alkylation of cysteine by this compound.
Factors Influencing the Alkylation Reaction
The efficiency and specificity of the cysteine alkylation reaction with iodoacetamide are influenced by several key experimental parameters.
| Parameter | Optimal Condition/Consideration | Rationale |
| pH | Slightly alkaline (pH 7.5-8.5) | Ensures a sufficient concentration of the reactive thiolate anion. However, very high pH can promote side reactions. |
| Temperature | Room temperature to 37°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or protein denaturation.[7][8] |
| Iodoacetamide Concentration | Typically 10-20 mM | A sufficient excess of iodoacetamide ensures complete alkylation of all available cysteine residues. However, excessive concentrations can lead to off-target modifications.[8] |
| Reaction Time | 15-60 minutes | The reaction is generally rapid, and this timeframe is usually sufficient for complete alkylation.[7] |
| Light | Perform in the dark | Iodoacetamide is light-sensitive and can degrade over time, reducing its effectiveness. |
Specificity and Potential Off-Target Reactions
While iodoacetamide is highly reactive towards cysteine residues, it is not entirely specific. Under suboptimal conditions, such as high pH, high concentrations, or prolonged incubation times, off-target alkylation of other amino acid residues can occur.[9][10] These side reactions can interfere with downstream analysis, particularly in mass spectrometry-based proteomics.
Common off-target modifications have been reported for the following amino acid residues:
-
Lysine: The ε-amino group can be alkylated.[8]
-
Histidine: The imidazole ring can be modified.[8]
-
Methionine: The thioether side chain can be alkylated.[11][12]
-
Aspartic and Glutamic Acid: The carboxyl groups can be esterified.[8]
-
Tyrosine, Serine, and Threonine: The hydroxyl groups can be alkylated.[8]
-
N-terminus: The free amino group of the peptide or protein can be alkylated.[10][13]
To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly pH and the concentration of iodoacetamide.
Experimental Protocol: In-Solution Alkylation for Proteomics
This protocol describes a standard in-solution alkylation procedure for proteins prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 0.5 M)
-
This compound (Iodoacetamide) solution (e.g., 500 mM, freshly prepared in water or buffer)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Incubator or heat block
-
Light-blocking foil or dark tubes
Procedure:
-
Reduction of Disulfide Bonds:
-
To your protein solution, add DTT to a final concentration of 5-10 mM.
-
Incubate at 56°C for 30-60 minutes. This step is crucial to break any existing disulfide bonds and expose the cysteine residues for alkylation.[7]
-
-
Cooling:
-
Allow the sample to cool to room temperature. This prevents any potential heat-induced degradation of the iodoacetamide in the next step.
-
-
Alkylation:
-
Quenching:
-
Add a quenching reagent to consume any unreacted iodoacetamide. This is essential to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) that will be added in the next step. A common method is to add DTT to a final concentration of 5-10 mM and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Proceed to Downstream Processing:
-
The protein sample is now ready for buffer exchange (to remove urea and excess reagents), enzymatic digestion, and subsequent analysis by mass spectrometry.
-
Caption: Experimental workflow for in-solution protein alkylation.
Conclusion
This compound is a powerful and widely used reagent for the alkylation of cysteine residues in proteins. Its mechanism of action, a straightforward SN2 reaction, is highly efficient under the appropriate conditions. By understanding the factors that influence this reaction and adhering to optimized protocols, researchers can achieve complete and specific modification of cysteine residues, thereby preventing unwanted disulfide bond formation and ensuring the integrity of their samples for downstream applications such as mass spectrometry-based proteomics. Careful control of experimental parameters is key to minimizing off-target reactions and obtaining high-quality, reproducible data.
References
- University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion.
- Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2618–2626.
- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.
- Ramachandran, P., Wetzel, K., & Kinter, M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate.
- Gevaert, K., Ghesquiere, B., Staes, A., Martens, L., Van Damme, J., & Vandekerckhove, J. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 17(15), 1645–1651.
- Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical biochemistry, 416(2), 192–198.
- Chen, Y. H., & Chen, Y. C. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate.
- Kéki, S., Varga, J., & Zsuga, M. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
- Ramachandran, P., Wetzel, K., & Kinter, M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(17), 4293–4298.
- Hansen, J. M., Go, Y. M., & Jones, D. P. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 474, 23–35.
- Zhang, C., & Wang, P. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie (International ed. in English), 61(12), e202114247.
- Sechi, S., & Chait, B. T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(8), 998–1006.
- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate.
- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar.
- Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., & Gorshkov, M. V. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 231, 104022.
- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4627–4636.
- Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
- Ramireddy, P., et al. (2018). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous Buffer Solubility of 2-iodo-N,N-dimethylacetamide
Introduction
2-iodo-N,N-dimethylacetamide is an alkylating agent structurally related to the well-characterized biochemical reagent, iodoacetamide. While iodoacetamide is widely used to block thiol groups on cysteine residues, the N,N-dimethylated analog presents distinct physicochemical properties that warrant specific investigation, particularly for applications in pharmaceutical and drug development contexts. As with any compound intended for biological or pharmaceutical use, understanding its aqueous solubility is a cornerstone of its development.[1] Poor solubility can severely hamper in vitro assay reliability, limit bioavailability, and create significant challenges for formulation.[2][3]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the principles and methodologies for accurately determining the solubility of this compound in aqueous buffers. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable characterization of this critical physicochemical parameter.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure provides a foundational understanding of its expected behavior.
This compound (C₄H₈INO) is an amide with a molecular weight of approximately 213.02 g/mol .[4] Its structure contains two key features that create a tension in its solubility profile:
-
The N,N-dimethylacetamide moiety: The parent compound, N,N-dimethylacetamide (DMAc), is a polar, water-miscible solvent.[5][6] This tertiary amide group is capable of acting as a hydrogen bond acceptor, suggesting a strong potential for favorable interactions with water.
-
The iodo-methyl group: The presence of the iodine atom and the ethyl backbone introduces significant hydrophobicity, which will counteract the hydrophilic nature of the amide group.
The final aqueous solubility will be a balance of these opposing characteristics. Factors such as crystal lattice energy (for the solid form) and the precise solution conditions will ultimately dictate the measured value.[7]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈INO | PubChem[4] |
| Molecular Weight | 213.02 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Physical Form | Liquid (at standard conditions) | Sigma-Aldrich[8] |
Key Factors Influencing Aqueous Buffer Solubility:
The solubility of a compound is not an intrinsic constant but is highly dependent on the solution's environment.[7] For this compound, the following buffer parameters are critical:
-
pH: While this compound does not have readily ionizable groups, the stability of the carbon-iodine bond can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions, which may be misinterpreted as an increase in solubility.[9][10] Furthermore, the reactivity of iodoacetamide-based compounds towards nucleophiles (including buffer components or self-reaction) can be influenced by pH.[11]
-
Buffer Species and Ionic Strength: The composition of the buffer can influence solubility through "salting-in" or "salting-out" effects. It is crucial to use buffers that are relevant to the intended application, such as Phosphate-Buffered Saline (PBS) for physiological relevance.[1]
-
Temperature: Solubility is temperature-dependent. Most biological assays are conducted at room temperature or 37°C, and solubility should be determined under these conditions.[7]
-
Co-solvents: In many experimental setups, compounds are introduced via a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). It is critical to recognize that DMSO acts as a co-solvent and can artificially inflate the apparent solubility compared to a purely aqueous system.[12]
Part 2: Selecting the Appropriate Solubility Assay
Two primary types of solubility assays are employed in drug discovery and development: Kinetic and Thermodynamic . The choice between them is dictated by the stage of research and the specific question being asked.[7][13]
-
Kinetic Solubility: This is a high-throughput method used in early discovery to quickly assess a large number of compounds.[14][15] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, redissolves in buffer over a short incubation period (e.g., 1-2 hours).[16][17] The result is not a true equilibrium value but is highly valuable for ranking compounds and flagging potential issues for in vitro screening.[7]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation concentration of a compound in a solvent.[2][18] It is determined by allowing an excess of the solid compound to equilibrate with the buffer over an extended period (typically >24 hours) until the concentration of the dissolved compound in solution becomes constant.[19] This method is lower-throughput but essential for lead optimization and pre-formulation activities.[18]
Part 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
Principle: This method relies on the rapid precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer. The resulting turbidity (light scattering) from the fine precipitate is proportional to the amount of insoluble material. The solubility is determined as the concentration at which no significant light scattering is observed.[15]
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM).[20] Ensure complete dissolution.
-
-
Plate Setup:
-
Using a liquid handler for accuracy, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microtiter plate.[16]
-
Prepare a serial dilution series directly in the plate if a range of concentrations is to be tested.
-
-
Buffer Addition and Incubation:
-
Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.[17]
-
Mix the plate thoroughly on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[14][16]
-
-
Measurement:
-
Measure the light scattering in each well using a microplate nephelometer.[15]
-
-
Data Analysis:
-
Plot the nephelometry signal (light scattering units) against the compound concentration.
-
The kinetic solubility value is typically defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO only).
-
Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay
Principle: This method establishes a true equilibrium between the solid (or liquid, in this case) solute and the dissolved solute in the buffer. By ensuring an excess of the compound is present, the resulting solution becomes saturated, and its concentration represents the thermodynamic solubility.[18]
Methodology:
-
Sample Preparation:
-
Buffer Addition and Equilibration:
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial.[18]
-
Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).
-
Agitate the vials for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[14][18] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, separate the undissolved compound from the saturated solution. This is a critical step.
-
Centrifuge the vials at high speed to pellet any undissolved material.
-
Carefully collect the supernatant for analysis. For maximum rigor, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.[14][19]
-
-
Quantification:
-
Accurately quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 3).[19]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
The measured concentration from the saturated supernatant is the thermodynamic solubility value, typically reported in µg/mL and µM.
-
Protocol 3: Analytical Quantification by HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and common method for quantifying the concentration of a dissolved analyte, provided it has a suitable UV chromophore.
Methodology:
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A reverse-phase C18 column (e.g., 3.0 x 50 mm, 2.6 µm particle size) is a suitable starting point.[13]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]
-
Run a linear gradient (e.g., 5% to 95% B over 5 minutes) to ensure good separation and peak shape.
-
-
Detection:
-
Monitor the UV absorbance at a wavelength appropriate for the compound. A PDA detector can be used to identify the λ-max for optimal sensitivity.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound with known concentrations in a solvent mixture that matches the final sample matrix (e.g., Buffer:Acetonitrile 50:50).
-
Generate a calibration curve by plotting the peak area against concentration. The curve should have an R² value > 0.99 for accuracy.
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the thermodynamic assay into the analysis-friendly solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the prepared sample and determine its peak area. Calculate the concentration using the linear regression equation from the calibration curve.
-
Part 4: Data Interpretation and Critical Considerations
Reporting Data:
Solubility data should be reported clearly and comprehensively.
Table 2: Example Data Reporting Template
| Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | Thermodynamic | Value | Value |
| Citrate Buffer | 4.5 | 25 | Thermodynamic | Value | Value |
| PBS | 7.4 | 25 | Kinetic | Value | Value |
Critical Consideration: Chemical Stability
A crucial, and often overlooked, aspect of solubility measurement is the concurrent assessment of chemical stability. The iodoacetamide functional group is an electrophile and can react with nucleophiles.[21] During a 24-48 hour incubation, the compound could degrade via hydrolysis or react with buffer components.
Self-Validating Check:
-
Method: Analyze the saturated supernatant from the thermodynamic assay by LC-MS in addition to HPLC-UV.
-
Rationale: The mass spectrometer will not only quantify the parent compound (by its mass-to-charge ratio) but can also detect the appearance of degradation products (e.g., the corresponding hydroxy-acetamide).
-
Interpretation: If significant degradation is observed, the measured "solubility" is actually a composite of the solubility of the parent compound and its degradation over time. The experiment should be repeated with shorter incubation times to find the point at which equilibrium is reached before significant degradation occurs.
Conclusion
Determining the aqueous buffer solubility of this compound is a fundamental step in its characterization for any research or development application. By understanding the theoretical underpinnings of its structure and carefully selecting between kinetic and thermodynamic assays, researchers can generate reliable and context-appropriate data. The implementation of rigorous, self-validating protocols, particularly with respect to analytical quantification and stability assessment, is paramount to ensuring the scientific integrity of the results. This guide provides the framework for obtaining high-quality solubility data, enabling informed decisions in subsequent stages of development.
References
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
- Domainex. Thermodynamic Solubility Assay. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 52050, this compound. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- BioDuro. ADME Solubility Assay. [Link]
- Evotec. Thermodynamic Solubility Assay. [Link]
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- BMG LABTECH. (2023).
- G-Biosciences. OneQuant™ Iodoacetamide. [Link]
- Indulkar, A. S., et al. (2019). Direct Measurement of Amorphous Solubility.
- UBPBio. 2-Iodoacetamide. [Link]
- Wikipedia. Dimethylacetamide. [Link]
- Revistes Catalanes amb Accés Obert. N,N-dimethylacetamide.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
- DrugFuture. N,N-Dimethylacetamide. [Link]
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). [Link]
- National Institutes of Health. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. [Link]
- ACS Publications.
- National Institutes of Health. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]
- MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
- Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link]
- American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 31374, Dimethylacetamide. [Link]
- ResearchGate.
- PubMed.
- ResearchGate. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2017). [Link]
- PubMed. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018). [Link]
- PubMed. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]
- ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2025). [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. evotec.com [evotec.com]
- 3. N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 73664-43-4 [sigmaaldrich.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 2-iodo-N,N-dimethylacetamide: A Technical Guide for Researchers
Introduction: The Critical Role of Stability in Research and Development
2-iodo-N,N-dimethylacetamide, a reactive alkylating agent, holds significant potential in various research and drug development applications. Its utility, however, is intrinsically linked to its chemical stability. Understanding and controlling the factors that influence its degradation is paramount for ensuring the reproducibility of experimental results, the integrity of synthesized compounds, and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is important to note that while specific, in-depth stability data for this compound is not extensively available in public literature, this guide synthesizes information from the well-studied analogue, iodoacetamide, general principles of organic chemistry, and the known properties of tertiary amides to provide a robust framework for its handling and storage.
Inferred Chemical Properties and Stability Profile
This compound possesses a tertiary amide functional group and a reactive carbon-iodine bond on the alpha-carbon. This structure dictates its chemical behavior and susceptibility to degradation.
-
The Carbon-Iodine Bond: A Point of Reactivity The C-I bond is the most labile part of the molecule. Iodide is an excellent leaving group, making the alpha-carbon susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent but also a primary driver of its instability.
-
The Tertiary Amide: A Stabilizing Influence Compared to primary amides like iodoacetamide, the N,N-dimethylated amide in this compound offers greater stability against hydrolysis.[1][2] This is attributed to two main factors:
-
Steric Hindrance: The two methyl groups on the nitrogen atom sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing down the rate of hydrolysis.[1][3]
-
Electronic Effects: The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atom, which in turn enhances the resonance stabilization of the amide bond. This makes the carbonyl carbon less electrophilic and less prone to nucleophilic attack.[1]
-
Despite the stabilizing effect of the tertiary amide, the reactivity of the C-I bond remains the dominant factor in the overall stability of the molecule.
Potential Degradation Pathways
Based on the known reactivity of α-iodo amides and general organic chemistry principles, the following degradation pathways are plausible for this compound:
-
Hydrolysis: In the presence of water, the compound can undergo hydrolysis. This can occur at two sites:
-
Amide Hydrolysis: Although slower than for primary amides, the amide bond can be cleaved under strongly acidic or basic conditions to yield iodoacetic acid and dimethylamine.[4][5]
-
Hydrolysis of the C-I Bond: A more likely degradation route under neutral or mildly acidic/basic conditions is the nucleophilic substitution of the iodide by water or hydroxide ions, leading to the formation of 2-hydroxy-N,N-dimethylacetamide and hydroiodic acid.
-
-
Photodegradation: Carbon-halogen bonds are known to be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[3] This can lead to the formation of radical intermediates, which can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. The yellowing of iodoacetamide solutions upon light exposure is an indicator of iodine formation through such pathways.[6]
-
Reaction with Nucleophiles: As a potent alkylating agent, this compound will readily react with a wide range of nucleophiles, including thiols, amines, and carboxylates.[7] While this is its intended reactivity in many applications, unintentional exposure to nucleophilic substances during storage or handling will lead to its degradation.
Visualizing a Potential Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway for this compound via hydrolysis of the carbon-iodine bond.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 3. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Synthesis, and Applications in Covalent Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-iodo-N,N-dimethylacetamide, a reactive chemical probe and building block of significant interest in chemical biology and drug discovery. We will delve into its fundamental properties, logical synthesis strategies, and its primary application as a covalent modifier of proteins, with a focus on the underlying chemical principles that dictate its utility.
Core Molecular and Physical Properties
This compound is a haloacetamide derivative characterized by the presence of a reactive carbon-iodine bond alpha to an amide carbonyl group. This structural feature is the cornerstone of its chemical reactivity and utility in biochemical research.
Molecular Identity
-
Chemical Formula: C₄H₈INO
-
IUPAC Name: this compound
-
CAS Number: 73664-43-4[1]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 213.02 g/mol | [1][2] |
| Molecular Formula | C₄H₈INO | [1][2] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Density | 1.808 g/cm³ | [2] |
| Boiling Point | 218.2 °C at 760 mmHg | [2] |
| Flash Point | 85.8 °C | [2] |
| Refractive Index | 1.546 | [2] |
| Storage Temperature | 2-8 °C, protect from light, under inert atmosphere | [3] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient method involves a two-step process starting from readily available commercial reagents. This process first involves the synthesis of the chloro-analogue, followed by a halogen exchange reaction.
Step 1: Synthesis of N,N-dimethyl-2-chloroacetamide
The initial step is the chloroacetylation of dimethylamine. This is a standard amidation reaction where dimethylamine is treated with chloroacetyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]
Experimental Protocol:
-
Dissolve dimethylamine in a suitable solvent like dichloromethane in a reaction vessel.
-
Cool the solution in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add chloroacetyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Wash the reaction mixture with water and brine to remove unreacted starting materials and salts.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-2-chloroacetamide.
-
Purify the crude product by distillation or chromatography.
Step 2: Halogen Exchange to Yield this compound (Finkelstein Reaction)
The second step involves the conversion of the chloro-derivative to the iodo-derivative via a Finkelstein reaction. This nucleophilic substitution reaction involves treating N,N-dimethyl-2-chloroacetamide with an iodide salt, typically potassium iodide, in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble potassium chloride in acetone. This is a common and effective method for preparing iodoalkanes from their corresponding chloro- or bromo-alkanes.[7]
Experimental Protocol:
-
Dissolve N,N-dimethyl-2-chloroacetamide in anhydrous acetone in a round-bottom flask.
-
Add a molar excess of potassium iodide to the solution.
-
Reflux the mixture for several hours to facilitate the halogen exchange. The formation of a white precipitate (potassium chloride) indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting residue, crude this compound, can be further purified if necessary, for example, by column chromatography.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Applications in Research
The primary utility of this compound in a biological context stems from its function as an alkylating agent, with a pronounced reactivity towards nucleophilic residues in proteins, most notably the thiol group of cysteine.
Mechanism of Cysteine Alkylation
The carbon atom bearing the iodine in this compound is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the iodine atom. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form, is a potent nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate attacks the electrophilic carbon, displacing the iodide ion as a leaving group. This results in the formation of a stable, covalent thioether bond between the protein and the N,N-dimethylacetamide moiety.
The general mechanism is depicted below:
Caption: Sₙ2 mechanism of cysteine alkylation.
This covalent modification is essentially irreversible under physiological conditions. The rate of this reaction is pH-dependent, as it requires the deprotonation of the cysteine thiol group to the more nucleophilic thiolate.
Applications in Proteomics and Drug Discovery
The ability to selectively and covalently modify cysteine residues makes this compound and related haloacetamides invaluable tools in several areas of research:
-
Proteomics: In "bottom-up" proteomics, proteins are digested into smaller peptides before analysis by mass spectrometry. The disulfide bonds between cysteine residues must be reduced to ensure complete digestion and to prevent refolding. Following reduction, the resulting free thiols are alkylated to prevent re-oxidation and the reformation of disulfide bonds. This "capping" of cysteines is a critical step for reproducible and accurate protein identification and quantification.[8][9] While iodoacetamide is a standard reagent for this purpose, N,N-disubstituted derivatives like this compound can be employed to introduce specific mass shifts or other properties for specialized mass spectrometry workflows.
-
Covalent Drug Development: The principle of covalent inhibition is a powerful strategy in drug design. By forming a covalent bond with a target protein, an inhibitor can achieve high potency and prolonged duration of action. Cysteine is a common target for covalent inhibitors due to the high nucleophilicity of its thiol group. This compound can be considered a warhead fragment that, when incorporated into a larger molecule with affinity for a specific protein, can be used to create potent and selective covalent inhibitors.
-
Chemical Biology Probes: As a reactive probe, this compound can be used to identify accessible and reactive cysteine residues in proteins. This can provide insights into protein structure, function, and regulation. For example, changes in the reactivity of a particular cysteine residue upon ligand binding can indicate its proximity to the binding site.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1] As an alkylating agent, it should be treated as potentially mutagenic.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere.[3]
Conclusion
This compound is a valuable reagent for researchers in chemistry, biology, and medicine. Its utility is defined by the reactive iodoacetyl group, which enables the specific and covalent modification of cysteine residues in proteins. This fundamental reactivity underpins its application in critical proteomics workflows and provides a foundation for the design of sophisticated chemical probes and covalent therapeutics. A thorough understanding of its chemical properties, synthesis, and mechanism of action, coupled with stringent safety protocols, is essential for its effective and safe use in a research environment.
References
- Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y.-T., McKague, A. B., & Wagner, E. D. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]
- Anisimova, A. S., Kjeldsen, F., & Liashenko, A. A. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya, 67(1), 14-25. [Link]
- Abdel-Latif, E., Mohammed, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
- ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
Sources
- 1. 73664-43-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. N,N-dimethylacetamide. A versatile solvent for pharmacological applications | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 3. This compound | 73664-43-4 [sigmaaldrich.com]
- 4. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 5. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
CAS number 73664-43-4 properties
An In-Depth Technical Guide to 2-Iodo-N,N-dimethylacetamide (CAS: 73664-43-4): Properties, Synthesis, and Applications in Cysteine Proteomics and Drug Discovery
Introduction
This compound, identified by CAS number 73664-43-4, is a versatile alkylating agent of significant interest to researchers in the fields of biochemistry, proteomics, and drug development. As a derivative of iodoacetamide, its primary utility lies in the selective and irreversible modification of sulfhydryl groups, particularly those of cysteine residues in proteins. This covalent modification is a cornerstone of many proteomic workflows, enabling the stabilization of protein structure for analysis and the introduction of tags for quantitative studies. Furthermore, the electrophilic nature of the α-iodoacetyl moiety makes it a valuable warhead for the design of targeted covalent inhibitors, a rapidly growing class of therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the practical insights and technical details relevant to scientific professionals.
Physicochemical and Spectroscopic Properties
This compound is a derivative of acetic acid characterized by an iodine atom at the alpha position and a dimethylated amide functionality. These structural features dictate its chemical reactivity and physical properties.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73664-43-4 | [1] |
| Molecular Formula | C4H8INO | [1] |
| Molecular Weight | 213.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Dimethyl-2-iodoacetamide | [1] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl groups (approximately δ 2.9-3.1 ppm) and a singlet for the methylene protons adjacent to the iodine and carbonyl groups (approximately δ 3.8-4.0 ppm). The chemical shifts of the parent N,N-dimethylacetamide show signals for the N-methyl protons around 2.8-3.0 ppm[3].
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the N-methyl carbons (around 35-38 ppm), the α-carbon attached to the iodine (which will be significantly shifted to a lower field, likely in the range of 0-10 ppm), and the carbonyl carbon (around 168-170 ppm)[4][5].
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Data for the parent N,N-dimethylacetamide shows a strong carbonyl peak in this region[6][7].
Synthesis of this compound
This compound is not as commonly commercially available as its chloro- or bromo-analogs. However, it can be readily synthesized in the laboratory from 2-chloro-N,N-dimethylacetamide via a Finkelstein reaction. This classic Sₙ2 reaction involves the exchange of a halogen for another and is driven to completion by the precipitation of the resulting sodium chloride in an acetone solvent[8][9].
Synthetic Pathway: The Finkelstein Reaction
The Finkelstein reaction provides an efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides[8][10]. The reaction's success relies on the differential solubility of the sodium halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium bromide are not, thus driving the equilibrium towards the formation of the alkyl iodide[8].
Caption: Synthesis of this compound via the Finkelstein reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure based on the principles of the Finkelstein reaction[11].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N,N-dimethylacetamide in anhydrous acetone.
-
Addition of Sodium Iodide: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Application in Cysteine Proteomics: Alkylation of Sulfhydryl Groups
The primary and most significant application of this compound is in the field of proteomics as a cysteine-alkylating agent. The sulfhydryl group of cysteine is highly nucleophilic and readily reacts with the electrophilic α-carbon of the iodoacetamide moiety in an Sₙ2 reaction, forming a stable thioether linkage[12]. This modification, termed carbamidomethylation, is crucial for several reasons in mass spectrometry-based proteomics.
Mechanism of Cysteine Alkylation
The alkylation of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the iodide ion as the leaving group.
Caption: Mechanism of cysteine alkylation by this compound.
Importance in Proteomics Workflows
-
Prevention of Disulfide Bond Formation: Alkylation irreversibly blocks the free thiol groups of cysteine residues, preventing their oxidation and the subsequent formation of disulfide bonds. This is critical for accurate protein identification and characterization, as it ensures that the protein remains in a reduced state during analysis[3].
-
Improved Peptide Identification: The addition of the carbamidomethyl group results in a predictable mass shift of +57.02 Da for each modified cysteine residue. This known mass modification is incorporated into database search algorithms, aiding in the confident identification of cysteine-containing peptides from mass spectrometry data.
-
Enhanced Sequence Coverage: By preventing disulfide bond formation, which can lead to complex and difficult-to-interpret mass spectra, alkylation simplifies the peptide mixture and can improve the overall sequence coverage of a protein.
Experimental Protocol: Protein Alkylation for Mass Spectrometry
The following is a standard protocol for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
-
Reduction: Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 15-20 mM (a slight molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol to consume any excess alkylating agent.
-
Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin).
Reactivity and Specificity Considerations
While this compound is highly reactive towards cysteine thiols, particularly at a slightly alkaline pH (7.5-8.5) where the thiol is more readily deprotonated, it can also react with other nucleophilic amino acid side chains under certain conditions[12]. These side reactions are generally less favorable and can be minimized by careful control of reaction conditions.
Table 2: Relative Reactivity of Iodoacetamide with Amino Acid Residues
| Amino Acid | Nucleophilic Group | Potential for Alkylation | Notes |
| Cysteine | Thiol (-SH) | High | Primary target; reaction is rapid at pH > 7.5. |
| Histidine | Imidazole ring | Moderate | Can occur, especially at higher pH and with excess reagent. |
| Lysine | ε-amino group | Low | Generally requires higher pH and prolonged reaction times. |
| Methionine | Thioether | Low | Possible, but less favorable than cysteine. |
| N-terminus | α-amino group | Low | Can be alkylated under certain conditions. |
The second-order rate constant for the reaction of the parent compound, iodoacetamide, with cysteine has been reported to be approximately 0.6 M⁻¹s⁻¹[13]. The N,N-dimethyl substitution in this compound is not expected to dramatically alter the electrophilicity of the α-carbon, and thus a similar order of magnitude for the reaction rate is anticipated.
Application in Drug Development: Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often an enzyme[14]. This irreversible mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent binders[15].
The electrophilic α-iodoacetyl group of this compound and similar molecules serves as an effective "warhead" for the design of TCIs. By incorporating this moiety into a scaffold that provides selectivity for the target protein's binding site, a TCI can be designed to specifically and irreversibly inhibit its target, typically by reacting with a nucleophilic amino acid residue like cysteine in or near the active site[16].
Caption: Workflow for the design and evaluation of a targeted covalent inhibitor.
While specific examples of clinically approved drugs utilizing the this compound warhead are not prominent, the underlying principle of using α-haloacetamides is well-established in the design of covalent probes and inhibitors for various enzyme classes, including kinases and proteases[17][18]. The reactivity of the iodoacetyl group can be tuned by modifying the scaffold to optimize both the initial non-covalent binding affinity and the subsequent covalent reaction rate.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation[1].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place, as iodoacetamides can be light-sensitive. The recommended storage temperature is 4°C[2].
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical tool with specialized applications in life sciences research. Its role as a robust cysteine-alkylating agent is fundamental to a wide range of proteomic studies, facilitating protein identification and characterization. Furthermore, its potential as an electrophilic warhead in the design of targeted covalent inhibitors underscores its relevance in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52050, this compound.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Gan, W. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Scientific Reports, 5, 14412. [Link]
- Ishak, E. A., Mousa, S. A. S., Bakheet, M. E. M., & Abu-Shanab, F. A. (2024).
- SATHEE. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- ResearchGate. (n.d.). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides.
- Organic Syntheses. (n.d.). 10.
- ChemSrc. (n.d.). N,N-Dimethyl-2-iodoacetamide | CAS#:73664-43-4.
- University at Albany. (n.d.). The chemistry of [alpha]-haloketones, [alpha]-haloaldehydes, and [alpha]-haloimines.
- Boersema, P. J., Bae, D. Y., & Mohammed, S. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of visualized experiments : JoVE, (89), 51421. [Link]
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
- Al-Asadi, K. A. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(1), 131. [Link]
- Zhang, C., Dai, B., & Lin, S. (2022). Fast Cysteine Bioconjugation Chemistry. ACS chemical biology, 17(4), 764–777. [Link]
- ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in....
- NIST. (n.d.). N,N-Dimethylacetamide.
- NIST. (n.d.). N,N-Dimethylacetamide.
- SGC, & TDL, University of Oxford. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. Angewandte Chemie (International ed. in English), 58(2), 515–519. [Link]
- YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.
- ResearchGate. (n.d.). (PDF) Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: Free amino acids versus oligopeptides.
- Lee, H., & Im, Y. J. (2021). Recent advances in the development of covalent inhibitors. BMB reports, 54(1), 18–27. [Link]
- ResearchGate. (n.d.). Targeted Covalent Inhibitors for Drug Design.
- Figshare. (n.d.). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry - The Journal of Physical Chemistry B.
- Labbé, C. M., L'Homme, C., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European journal of medicinal chemistry, 138, 96–114. [Link]
- NIST. (n.d.). N,N-Dimethylacetoacetamide.
- ResearchGate. (n.d.). (PDF) Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: Free amino acids versus oligopeptides.
- An-Najah Staff. (n.d.). Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone.
Sources
- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 73664-43-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoacetamide(144-48-9) 13C NMR spectrum [chemicalbook.com]
- 5. N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. N,N-Dimethylacetamide [webbook.nist.gov]
- 7. Collection - Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide on the Role of 2-iodo-N,N-dimethylacetamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of proteomics, the precise and complete preparation of protein samples is paramount to achieving high-quality, reproducible data in mass spectrometry (MS)-based analyses. One of the most critical steps in this process is the reduction and alkylation of cysteine residues. Cysteine, with its reactive thiol (-SH) group, readily forms disulfide bonds (-S-S-), which are crucial for the native three-dimensional structure of many proteins. However, for "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides for MS analysis, these disulfide bonds present a significant challenge. They can interfere with enzymatic digestion and lead to incomplete protein sequence coverage and ambiguous peptide identifications.
To overcome this, disulfide bonds are first reduced to free thiols, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Following reduction, these newly formed thiol groups must be permanently blocked or "capped" to prevent their re-oxidation and the reformation of disulfide bonds. This is achieved through a chemical modification process known as alkylation.[1][2] The most ubiquitously used alkylating agent for this purpose is iodoacetamide (IAA). This guide will delve into the core principles of cysteine alkylation, with a specific focus on the iodoacetyl-based reagent, 2-iodo-N,N-dimethylacetamide, a less-documented analog of the workhorse molecule, IAA. While extensive literature on this compound in proteomics is scarce, its role and function can be largely understood through the well-established chemistry of iodoacetamide.
The Mechanism of Action: S-Alkylation of Cysteine Residues
The alkylation of cysteine residues by iodoacetyl compounds, including this compound, proceeds via a nucleophilic substitution (SN2) reaction.[3] The nucleophilic sulfur atom of the deprotonated cysteine thiol (thiolate anion) attacks the electrophilic carbon atom adjacent to the iodine atom. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond. This modification is effectively irreversible under the conditions used for proteomic sample preparation.[1]
The addition of the N,N-dimethyl group in this compound, as compared to the unsubstituted amide of iodoacetamide, may influence its properties. The dimethyl groups could potentially increase the reagent's solubility in organic solvents, which might be advantageous in certain sample preparation workflows. However, these bulky groups could also introduce steric hindrance, potentially affecting the reaction kinetics with cysteine residues within the folded protein structure.
Caption: A typical workflow for in-solution protein reduction and alkylation.
Comparative Analysis of Common Alkylating Agents
The choice of alkylating agent can impact the outcome of a proteomics experiment. Below is a comparison of several common reagents, including a speculative assessment of this compound.
| Reagent | Reactive Group | Mass Shift (Da) | Advantages | Disadvantages |
| Iodoacetamide (IAA) | Iodoacetyl | +57.021 | High reactivity, well-established protocols. [4] | Can cause off-target modifications of other residues (e.g., methionine, lysine, histidine). [3][5]Iodine can lead to neutral loss in MS/MS. [3][5] |
| This compound | Iodoacetyl | +85.053 | Potentially higher solubility in organic solvents. | Lack of established protocols, potential for steric hindrance affecting reactivity, potential for similar off-target effects as IAA. |
| Chloroacetamide | Chloroacetyl | +57.021 | Less reactive than IAA, leading to fewer off-target modifications. [6] | Slower reaction kinetics may lead to incomplete alkylation. Can cause significant methionine oxidation. [6] |
| N-ethylmaleimide (NEM) | Maleimide | +125.048 | Reacts rapidly with thiols. | Can form stereoisomers upon reaction, potentially complicating data analysis. |
| Acrylamide | Acryloyl | +71.037 | Does not contain iodine, avoiding neutral loss issues. Fewer side reactions reported. [3][5] | Slower reaction kinetics than IAA. |
Implications for Mass Spectrometry-Based Analysis
The successful alkylation of cysteine residues has a direct and positive impact on the quality of mass spectrometry data.
-
Prevention of Disulfide-Linked Peptides: By blocking cysteine thiols, alkylation prevents the formation of disulfide-linked peptides during sample processing. These complex peptides are difficult to identify using standard database search algorithms.
-
Predictable Mass Shift: The covalent modification of cysteine results in a predictable mass increase in the resulting peptides. For this compound, this would be an addition of 85.053 Da for each modified cysteine. This mass shift is incorporated into the search parameters of protein identification software, aiding in the correct identification of cysteine-containing peptides.
-
Consideration of Side Reactions: It is important to be aware of potential off-target modifications, especially when using highly reactive reagents like iodo-compounds. These side reactions can occur on residues such as lysine, histidine, and the N-terminus of peptides, and may need to be included as variable modifications in the database search to ensure comprehensive peptide identification. [3]
Potential Merits and Demerits of this compound
Based on its chemical structure, we can hypothesize the potential advantages and disadvantages of using this compound in proteomics:
Potential Advantages:
-
Enhanced Solubility: The N,N-dimethyl groups may increase the solubility of the reagent in a wider range of solvent systems compared to iodoacetamide, which could be beneficial for specific applications, such as in hydrophobic protein studies or non-aqueous environments.
-
Altered Side-Reaction Profile: The steric bulk of the dimethyl groups might reduce the incidence of off-target alkylation on other amino acid residues compared to the less hindered iodoacetamide. This, however, would require empirical validation.
Potential Disadvantages:
-
Reduced Reactivity: The same steric hindrance that might reduce side reactions could also slow down the desired reaction with cysteine thiols, potentially leading to incomplete alkylation if reaction times and concentrations are not optimized.
-
Lack of Optimization: As a less common reagent, there are no well-established and optimized protocols for its use in proteomics. Significant methods development would be required to determine the optimal concentration, incubation time, and temperature for efficient and complete alkylation.
-
Iodine-Related Issues: As an iodine-containing compound, it would likely share the same drawback as iodoacetamide in causing a prominent neutral loss during MS/MS fragmentation of methionine-containing peptides, which can hinder their identification. [3][5]
Conclusion
The alkylation of cysteine residues is an indispensable step in most proteomics workflows, ensuring the stability of the reduced state of proteins and facilitating their accurate identification and quantification by mass spectrometry. While iodoacetamide has long been the gold standard, the exploration of alternative reagents is an ongoing effort in the field. This compound, as a structural analog of iodoacetamide, is expected to function through the same well-understood mechanism of S-alkylation. While it is not a commonly used reagent and lacks extensive documentation in proteomics literature, its unique chemical structure suggests potential benefits, such as altered solubility, that may warrant investigation for specific applications. However, any potential advantages must be weighed against the need for rigorous optimization and characterization of its reactivity and side-reaction profile. For routine and reliable protein alkylation, iodoacetamide remains the recommended reagent due to its high reactivity and the wealth of established protocols. [4]For specialized applications where off-target modifications are a primary concern, non-iodine-containing reagents like acrylamide may be a more suitable choice. [3][5]The ultimate selection of an alkylating agent should be guided by the specific experimental goals and the nature of the protein sample under investigation.
References
- Turewicz, M. et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Postepy biochemii, 66(3), 227–236.
- Parker, C. E., & Warren, M. R. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in molecular biology (Clifton, N.J.), 1871, 233–244.
- Turewicz, M. et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics.
- Nagy, G. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules (Basel, Switzerland), 29(9), 2003.
- University of Iowa. Procedure for Reduction and Alkylation. Carver College of Medicine. [Link]
- University of Washington. Protein Reduction, Alkylation, Digestion. UW Proteomics Resource. [Link]
- protocols.io. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 52050, this compound. [Link]
- Parker, C. E. et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1964–1968.
- Galvis, L. A. et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 12(1), 263–272.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 52050, this compound. [Link]
- An, Y. et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 191, 131–139.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-N,N-dimethylacetamide: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-N,N-dimethylacetamide, with a focus on its applications in research and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who utilize this reagent in their work.
Introduction: A Versatile Alkylating Agent
This compound is a reactive organic compound primarily recognized for its role as an alkylating agent. Its utility stems from the presence of a reactive carbon-iodine bond, making it a valuable tool for covalently modifying nucleophilic functional groups, most notably the thiol group of cysteine residues in proteins. This property has led to its widespread use in proteomics for sample preparation prior to mass spectrometry analysis. Beyond its application in protein chemistry, it also serves as a versatile intermediate in organic synthesis, contributing to the construction of more complex molecules in the realm of drug discovery. This guide will delve into the core physicochemical characteristics of this compound, provide detailed protocols for its use, and discuss its broader applications and safety considerations.
Nomenclature and Chemical Identifiers
To ensure clarity and proper identification, the following table summarizes the key nomenclature and identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound[1] |
| Synonyms | N,N-Dimethyl-2-iodoacetamide[1] |
| CAS Number | 73664-43-4[1] |
| Molecular Formula | C₄H₈INO[1][2] |
| Molecular Weight | 213.02 g/mol [1][2] |
| InChI | InChI=1S/C4H8INO/c1-6(2)4(7)3-5/h3H2,1-2H3[1] |
| InChIKey | IKDLEYHOWFZBBC-UHFFFAOYSA-N[1] |
| SMILES | CN(C)C(=O)CI[1] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.
Physical Properties
The physical state of this compound can be variable, with some sources describing it as a liquid and others as a solid or semi-solid. This variability may be attributed to its purity and the presence of any residual solvents.
| Property | Value | Source(s) |
| Appearance | Liquid or Solid/Semi-solid | [3] |
| Boiling Point | 218.2 °C | [2] |
| Density | 1.808 g/cm³ | [2] |
| Refractive Index | 1.546 | [2] |
| Flash Point | 85.8 °C | [2] |
| XLogP3 | 0.4 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
Solubility:
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic character of the carbon atom attached to the iodine. This makes it a potent alkylating agent for a variety of nucleophiles.
-
Alkylation of Thiols: The most prominent reaction of this compound is the S-alkylation of thiols, particularly the side chain of cysteine residues in proteins. This reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol attacks the carbon bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether linkage. This covalent modification is fundamental to its application in proteomics.[6]
-
Reactivity with Other Nucleophiles: While thiols are the primary targets, this compound can also react with other nucleophiles, albeit generally at slower rates. These include amines (e.g., lysine side chains), imidazoles (e.g., histidine side chains), and carboxylates (e.g., aspartate and glutamate side chains). The propensity for these side reactions is influenced by factors such as pH and the local environment of the nucleophile.
-
Stability and Storage: this compound is sensitive to light and should be stored in a dark place.[3] It is also recommended to store it under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[3] The presence of a copper chip as a stabilizer in some commercial preparations suggests a potential for decomposition over time. In aqueous solutions, its stability can be pH-dependent, with hydrolysis potentially occurring under strongly acidic or basic conditions.
Applications in Research and Drug Development
The unique reactivity of this compound has carved out important niches for this molecule in both fundamental research and the pharmaceutical industry.
Proteomics: Cysteine Alkylation for Mass Spectrometry
In the field of proteomics, this compound is a widely used reagent for the alkylation of cysteine residues in proteins prior to mass spectrometry analysis.[6] This step is a critical component of "bottom-up" proteomics workflows.
The Rationale Behind Cysteine Alkylation:
-
Prevention of Disulfide Bond Reformation: Proteins often contain cysteine residues that can form disulfide bonds, which are crucial for their three-dimensional structure. During sample preparation for mass spectrometry, these disulfide bonds are typically reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Alkylation with this compound then covalently caps these newly formed thiol groups, preventing them from re-oxidizing and forming new, non-native disulfide bonds.[7] This ensures that the protein remains in a linearized state, which is essential for efficient enzymatic digestion.
-
Improved Peptide Identification: The addition of the N,N-dimethylacetamido group to cysteine residues results in a predictable mass shift. This known modification is then accounted for during the database search of the mass spectrometry data, leading to more accurate and confident peptide and protein identification.
Experimental Workflow: A Step-by-Step Protocol for Protein Alkylation
The following protocol outlines a general procedure for the reduction and alkylation of proteins in solution for subsequent mass spectrometry analysis.
Figure 1: A typical workflow for the reduction and alkylation of protein samples for mass spectrometry.
Detailed Protocol:
-
Protein Solubilization: Ensure your protein sample is solubilized in a buffer compatible with reduction and alkylation, such as 8 M urea or 6 M guanidinium hydrochloride in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add a stock solution of a reducing agent, such as dithiothreitol (DTT), to a final concentration of 5-10 mM. Incubate the sample at an elevated temperature (e.g., 37-56°C) for 30-60 minutes to ensure complete reduction of all disulfide bonds.[8]
-
Cooling: Allow the sample to cool to room temperature. This is important to prevent any heat-induced degradation of the alkylating agent in the subsequent step.
-
Alkylation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., the same buffer as the protein sample). Add the alkylating agent to the protein solution to a final concentration that is typically in a 2 to 5-fold molar excess over the reducing agent (e.g., 20-50 mM). It is crucial to perform this step in the dark, as iodo-containing compounds are light-sensitive.[9] Incubate at room temperature for 30-45 minutes.
-
Quenching: To consume any unreacted this compound, which could otherwise alkylate the proteolytic enzyme used in the next step, add a small amount of a thiol-containing reagent, such as DTT or cysteine, and incubate for a further 15 minutes.
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange (to remove the denaturant and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin) to generate peptides for mass spectrometry analysis.
Pharmaceutical Intermediate in Drug Discovery
As a bifunctional molecule containing both an amide and a reactive alkyl iodide, this compound can serve as a valuable building block in the synthesis of pharmaceutical compounds.[2] While specific examples of marketed drugs synthesized directly from this intermediate are not prominently documented, its utility can be inferred from its chemical nature.
The iodoacetamide moiety is a well-established electrophilic warhead used in the design of covalent inhibitors. Covalent drugs form a permanent bond with their biological target, which can lead to enhanced potency and prolonged duration of action. The N,N-dimethylacetamide portion of the molecule can influence solubility and pharmacokinetic properties.
Figure 2: General scheme illustrating the use of this compound as a pharmaceutical intermediate.
In a drug discovery context, this compound could be used to:
-
Introduce a Covalent Warhead: By reacting it with a molecule that has affinity for a biological target, the iodoacetamide group can be appended to create a covalent probe or inhibitor.
-
As a Linker: The molecule can act as a linker to connect two different molecular fragments, with the amide providing a stable connection and the alkyl iodide offering a reactive handle for further elaboration.
-
Modify Physicochemical Properties: The incorporation of the N,N-dimethylacetamide group can modulate the solubility, polarity, and metabolic stability of a lead compound.[10]
Analytical Characterization: Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature. While a comprehensive set of publicly available, high-resolution spectra for this specific compound is limited, its expected spectral properties can be reliably predicted based on the analysis of its constituent functional groups and comparison with related molecules like N,N-dimethylacetamide and 2-iodoacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals. The two methyl groups attached to the nitrogen (N-(CH₃)₂) may appear as one or two singlets depending on the rotational barrier around the C-N amide bond. Due to this restricted rotation, the two methyl groups can be in different chemical environments, leading to two distinct singlets, typically in the range of 2.8-3.2 ppm. The methylene protons (CH₂) adjacent to the iodine will appear as a singlet further downfield, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the electronegative iodine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically in the region of 165-175 ppm. The two methyl carbons attached to the nitrogen will appear in the range of 35-40 ppm. The methylene carbon attached to the iodine will be significantly shielded compared to a standard alkane due to the "heavy atom effect" of iodine and is expected to appear at a relatively upfield position, potentially in the range of 0-10 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 213. A prominent peak would also be expected at m/z 127, corresponding to the loss of the iodine atom (M - I)⁺. Another characteristic fragmentation would be the cleavage of the C-C bond between the carbonyl group and the methylene group, leading to a fragment ion with an m/z of 86, corresponding to the [CH₂CON(CH₃)₂]⁺ fragment. The presence of the N,N-dimethylaminocarbonyl fragment [CON(CH₃)₂]⁺ at m/z 72 is also likely.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide. This peak is typically observed in the range of 1630-1680 cm⁻¹.[11] Other significant absorptions will include C-H stretching vibrations from the methyl and methylene groups around 2800-3000 cm⁻¹ and C-N stretching vibrations in the region of 1400-1450 cm⁻¹. The C-I stretching vibration will appear in the far-infrared region, typically below 600 cm⁻¹.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent with significant applications in proteomics and as a potential building block in drug discovery. Its ability to efficiently and specifically alkylate cysteine residues makes it an indispensable tool for protein researchers. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As research in proteomics and covalent drug design continues to advance, the utility of reactive intermediates like this compound is likely to expand further.
References
- protocols.io. (2022, August 17). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM).
- Royal Society of Chemistry.
- DMAC in Pharmaceutical Synthesis: A Critical Solvent
- Chemguide.
- Thermo Fisher Scientific.
- Creative Proteomics.
- PubMed. (2003).
- Chemistry LibreTexts. (2023, August 29).
- National Institutes of Health. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- PubChem. This compound.
- YouTube. (2020, November 5).
- Sigma-Aldrich. This compound.
- BOC Sciences. Intermediates in Drug Development: Lab to Industry.
- ChemicalBook. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum.
- American Chemical Society. (2023, June 19). N,N−Dimethylacetamide.
- Taylor & Francis. n n dimethylacetamide – Knowledge and References.
- MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- RACO. N,N-dimethylacetamide.
- Wikipedia. Dimethylacetamide.
- RACO. N,N-dimethylacetamide.
- ResearchGate. A FTIR study of ion-solvent interactions in N,N-dimethylacetamide.
- Benchchem. The Solubility Profile of N,N-Dimethylacetamide-d9 in Organic Solvents: A Technical Guide.
- PubChem. This compound.
- ResearchGate. Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Figshare. Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry - The Journal of Physical Chemistry B.
- Arctom. CAS NO.
- Sigma-Aldrich. This compound.
- Ambeed.
- PubMed.
- ECHEMI. 73664-43-4, this compound Formula.
- Reaction Chemistry & Engineering (RSC Publishing).
- Benchchem. side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles.
Sources
- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 4. acs.org [acs.org]
- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. ias.ac.in [ias.ac.in]
2-Iodo-N,N-dimethylacetamide: A Versatile Reagent for Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the demand for versatile, efficient, and selective reagents is ever-present. Among the arsenal of tools available to the synthetic chemist, alkylating agents hold a position of paramount importance, facilitating the construction of complex molecular architectures from simpler precursors. This guide focuses on 2-iodo-N,N-dimethylacetamide, a highly reactive and multipurpose reagent that has demonstrated significant utility in a range of synthetic transformations. While its primary role is that of a potent electrophile for the introduction of an N,N-dimethylacetamido methyl group, its applications extend into the realm of heterocyclic synthesis and beyond. As a Senior Application Scientist, this document aims to provide not just a collection of protocols, but a deeper understanding of the chemical principles governing the use of this reagent, empowering researchers to unlock its full potential in their synthetic endeavors.
Core Characteristics of this compound
A thorough understanding of a reagent's fundamental properties is critical for its effective and safe implementation in any synthetic protocol. This section provides a summary of the key physical, chemical, and safety data for this compound.
Physicochemical Properties
This compound (C₄H₈INO) is a dense liquid with a molecular weight of 213.02 g/mol .[1] Its structure, featuring a reactive carbon-iodine bond alpha to a carbonyl group, renders it a strong electrophile. The presence of the N,N-dimethylamide moiety influences its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₄H₈INO | PubChem[1] |
| Molecular Weight | 213.02 g/mol | PubChem[1] |
| Physical Form | Liquid | ChemScene |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73664-43-4 | PubChem[1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | ChemScene[2] |
Safety and Handling
Danger: this compound is a hazardous substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
Core Safety Precautions:
-
Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Use exclusively under a chemical fume hood.
-
Handling: Avoid inhalation of mist, vapors, or spray.[3] Do not allow contact with skin, eyes, or clothing.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[3] Store under an inert atmosphere as it may be air-sensitive.[3]
-
In case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.
-
Ingestion: Do NOT induce vomiting. Immediately call a physician or poison control center.[3]
-
The Premier Application: N-Alkylation Reactions
The primary utility of this compound lies in its exceptional reactivity as an N-alkylating agent. The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity profile allows for the efficient alkylation of a wide range of nitrogen-containing functional groups, including amines and amides.[4]
Mechanistic Rationale
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon atom bearing the iodine, which serves as an excellent leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity.
Caption: SN2 mechanism for N-alkylation.
Detailed Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general and robust method for the N-alkylation of a primary amine using this compound. This procedure is adapted from established methodologies for similar alkylations.[4]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Self-Validation and Troubleshooting:
-
Low Yield: If the reaction is slow or results in a low yield, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO. Ensure the complete dryness of reagents and solvent.
-
Side Products: The formation of dialkylated products can occur, especially with primary amines. Using a slight excess of the amine can sometimes mitigate this.
Caption: Experimental workflow for N-alkylation.
Emerging Applications in Heterocyclic Synthesis
While direct examples of this compound in complex heterocyclic synthesis are emerging, the reactivity of the parent N,N-dimethylacetamide (DMAc) as a source of carbon and nitrogen atoms in cyclization reactions provides a strong rationale for its potential in this area.[5][6] Iron-catalyzed activation of the C-H bond adjacent to the nitrogen in DMAc has been shown to generate electrophilic carbon sources for the synthesis of quinazolinones and other N-heterocycles.[5]
Given the inherent reactivity of the C-I bond in this compound, it is a prime candidate for participating in transition metal-catalyzed cross-coupling and cyclization reactions. The iodo-substituent provides a handle for oxidative addition to a low-valent metal center, a key step in many catalytic cycles for C-C and C-N bond formation.[7]
A Prospective Synthetic Route: Palladium-Catalyzed Annulation
A plausible, though yet to be extensively documented, application of this compound is in palladium-catalyzed annulation reactions for the synthesis of N-heterocycles. For instance, a reaction with a suitably substituted aniline could potentially lead to the formation of an indole scaffold, a privileged structure in medicinal chemistry.
Caption: Prospective Pd-catalyzed heterocycle synthesis.
This proposed transformation highlights the synthetic potential of this compound beyond simple alkylations and invites further exploration into its utility in constructing complex molecular frameworks.
Conclusion
This compound is a potent and versatile reagent with a well-established role in N-alkylation and a promising future in the synthesis of heterocyclic systems. Its high reactivity, stemming from the presence of the carbon-iodine bond activated by the adjacent amide, allows for efficient transformations under relatively mild conditions. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its successful application. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel and efficient synthetic strategies.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 52050, this compound. [Link].
- Al-Hiari, Y. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Jordan Journal of Chemistry, 1(1), 1-20.
- Klei, M., et al. (2021).
- DC Fine Chemicals. Safety Data Sheet: N,N-Dimethylacetamide dimethylacetal. [Link].
- Wikipedia. (2023). Dimethylacetamide. [Link].
- Kim, J., et al. (2018). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Organic & Biomolecular Chemistry, 16(30), 5484-5488. [Link].
- Request PDF. (n.d.). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [Link].
- Bldehem. This compound. [Link].
- Driver, T. G. (2025). Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates.
- DrugFuture. N,N-Dimethylacetamide. [Link].
- Wang, L., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of visualized experiments : JoVE, (101), 52889. [Link].
- American Chemical Society. (2023). N,N−Dimethylacetamide. [Link].
- Martini, N., et al. (2022). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(595), 282-287. [Link].
- Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. [Link].
- Ghorai, P. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link].
- Milosavljević, M. M., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 69(8-9), 711-725.
- Martini, N., et al. (2022). N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link].
Sources
- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Iodoacetamide Chemistry: A Guide to Minimizing Side Reactions in Protein Alkylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamide (IAM) is a cornerstone reagent in proteomics and protein chemistry, prized for its efficient and irreversible alkylation of cysteine residues. This critical step prevents the reformation of disulfide bonds following reduction, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis by mass spectrometry. However, the high reactivity that makes iodoacetamide effective also renders it susceptible to a range of side reactions, leading to off-target modifications that can confound data analysis, obscure biological insights, and compromise the integrity of experimental results. This guide provides an in-depth exploration of the potential side reactions of iodoacetamide-based reagents. We will dissect the underlying chemical mechanisms, identify the key experimental parameters that influence reaction specificity, and present field-proven protocols and mitigation strategies to empower researchers to achieve robust, specific, and reproducible results.
The Core Chemistry: Understanding Iodoacetamide's Reactivity
The primary function of iodoacetamide is the S-alkylation of cysteine's sulfhydryl group. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate, -S⁻), a potent nucleophile, attacks the electrophilic carbon atom of iodoacetamide, displacing the iodide leaving group. This forms a stable thioether bond, resulting in an S-carbamidomethyl-cysteine residue with a mass increase of 57.02 Da.
The specificity of this reaction hinges on the superior nucleophilicity of the thiolate anion compared to other functional groups within a protein at a typical reaction pH. However, several other amino acid side chains and terminal groups are also nucleophilic and can compete with cysteine for reaction with iodoacetamide, particularly when the reagent is used in excess or under suboptimal conditions.[1][2]
A Catalogue of Off-Target Reactions: The Unintended Modifications
While cysteine is the intended target, iodoacetamide's promiscuity can lead to the alkylation of numerous other residues.[3][4] Understanding these potential modifications is the first step toward controlling them.
Methionine (Met): The Thioether Target
The sulfur atom in methionine's thioether side chain is nucleophilic and readily reacts with iodoacetamide.[4][5] This modification is particularly problematic in mass spectrometry-based proteomics. The resulting sulfonium ion is unstable and can undergo fragmentation in the mass spectrometer's ion source, leading to a characteristic neutral loss of its side chain.[6][7] This phenomenon can prevent the identification of methionine-containing peptides or lead to their misinterpretation.[6][8] Studies have shown that under certain conditions, this side reaction can affect a significant portion of methionine-containing peptides.[9]
Lysine (Lys) and the N-Terminus: The Amine Targets
The primary amine of a lysine side chain and the α-amino group at the N-terminus of a protein are also nucleophilic. Their reactivity is highly dependent on pH; as the pH increases above their pKa, they become deprotonated and significantly more reactive.[5][10] N-terminal alkylation is a very common side reaction when excess iodoacetamide is used.[1][11]
A critical artifact arises from the di-alkylation of lysine , which adds a mass of +114.04 Da. This mass shift is identical to the di-glycine (diGly) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.[12][13] This chemical artifact can lead to the false-positive identification of ubiquitination sites, a severe issue in post-translational modification studies.[12]
Histidine (His): The Imidazole Target
The imidazole ring of histidine is another common site for off-target alkylation. The reaction can occur at pH values above 5 and becomes more significant at the slightly alkaline conditions typically used for cysteine alkylation.[5][14] Both nitrogen atoms in the imidazole ring can potentially be alkylated.
Acidic and Hydroxyl Residues: Less Common, Still Possible
While less frequent, alkylation has also been reported on the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), the hydroxyl groups of serine (Ser) and threonine (Thr), and the phenolic group of tyrosine (Tyr).[1][3][15] These reactions typically require more forcing conditions, such as a large excess of iodoacetamide or prolonged reaction times.[16]
Visualizing the Reaction Landscape
The following diagram illustrates the desired reaction with cysteine alongside the most prevalent side reactions.
Caption: Primary S-alkylation of cysteine and major off-target reactions of iodoacetamide.
Controlling the Reaction: Key Parameters and Mitigation Strategies
The extent of off-target alkylation is not inevitable. It can be significantly minimized by carefully controlling the experimental conditions.
| Parameter | Impact on Side Reactions | Recommended Best Practice |
| pH | High Impact. Alkaline pH (>8.5) increases deprotonation and reactivity of Lys amines and other nucleophiles, promoting side reactions.[2][10] | Maintain a slightly alkaline pH between 7.5 and 8.5 . This range is optimal for efficient thiolate formation without excessively increasing the reactivity of other residues.[10] |
| Reagent Concentration | High Impact. A large excess of IAM dramatically increases the probability of modifying less reactive, off-target sites.[1][10] | Use the minimum effective concentration. A 10-fold molar excess of IAM over the total thiol concentration is a common starting point.[10] This may require optimization. |
| Time & Temperature | Moderate Impact. Extended reaction times or elevated temperatures can increase off-target modifications.[1] | A typical incubation is 30 minutes at room temperature .[1][17] Avoid unnecessarily long incubations. |
| Reagent Stability | High Impact. IAM is light-sensitive and hydrolyzes in aqueous solution.[10] Degraded reagent has lower efficacy, potentially leading users to increase concentration, which in turn increases side reactions. | Always prepare IAM solutions fresh immediately before use.[10] Perform the alkylation step protected from light .[10] |
| Quenching | Critical for Control. Unreacted IAM remaining in the solution after the desired incubation time will continue to react, often with less reactive sites or with reagents added later (e.g., trypsin). | After the alkylation step, quench the reaction by adding a thiol-containing compound like Dithiothreitol (DTT) or cysteine to consume all excess IAM.[17] |
Field-Proven Protocol for Minimizing Off-Target Alkylation
This protocol integrates the best practices discussed above for a typical proteomics workflow.
Experimental Workflow Overview
Caption: Recommended workflow for robust protein reduction, alkylation, and quenching.
Step-by-Step Methodology
-
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH ~8.3)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAM) solid[17]
-
Ammonium Bicarbonate (or Tris) buffer, 100 mM, pH ~8.3
-
-
Reduction: To your denatured protein solution, add DTT from the stock solution to a final concentration of 5 mM. Incubate for 25-45 minutes at 56°C to reduce all disulfide bonds.[17]
-
Causality: Heating in the presence of a denaturant ensures that buried disulfide bonds become accessible to the reducing agent.
-
-
Cooling: Allow the sample to cool to room temperature. This is crucial as high temperatures can accelerate IAM degradation and side reactions.
-
Alkylation: Immediately before use, prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer).[17] Add this stock to the protein solution to a final concentration of ~14-15 mM. Mix gently and incubate for 30 minutes at room temperature, protected from light .[17]
-
Self-Validation: Using freshly prepared IAM ensures maximum potency, allowing for a controlled and minimal effective concentration, thereby reducing the statistical likelihood of off-target events. Protecting from light prevents photodegradation.
-
-
Quenching: Quench the excess iodoacetamide by adding more DTT stock solution to bring the total DTT concentration up to ~20 mM (an additional 5 mM final concentration is often cited). Incubate for at least 15 minutes at room temperature in the dark.[17]
-
Causality: The excess thiol groups from DTT will rapidly react with and neutralize any remaining iodoacetamide, effectively stopping the alkylation reaction and preventing modification of the protease to be added next.[18]
-
-
Proceed to Digestion: The sample is now ready for subsequent steps, such as dilution and enzymatic digestion.
Analytical Verification: Detecting Side Reactions with Mass Spectrometry
Mass spectrometry is the ultimate tool for verifying the success of your alkylation strategy and for identifying any unintended modifications.
-
Database Search Parameters: When analyzing your data, it is crucial to search for potential side reactions as variable modifications. This provides a quantitative measure of their prevalence.
-
Primary Modification: Carbamidomethyl (+57.02146 Da) on Cysteine (should be set as a fixed/static modification if complete alkylation is expected).
-
Potential Variable Modifications:
-
Carbamidomethyl (+57.02146 Da) on K, H, M, D, E, and Protein N-terminus.
-
Oxidation (+15.99491 Da) on M (a common modification that can be exacerbated by some reagents).[15][19]
-
Dethiomethyl (-48.00337 Da) on M (to detect the in-source loss from alkylated methionine).[7]
-
Di-Carbamidomethyl (+114.04292 Da) on K (to screen for the ubiquitination-mimicking artifact).
-
-
Conclusion and Future Perspective
Iodoacetamide remains an invaluable reagent in protein science due to its high reactivity and the stability of the resulting modification. However, its utility is directly tied to the user's ability to control its reactivity. By understanding the fundamental mechanisms of its side reactions and by implementing careful control over key experimental parameters—namely pH, reagent concentration, and reaction time—researchers can dramatically improve the specificity of cysteine alkylation. The protocol described herein provides a robust, self-validating framework for minimizing off-target events. While alternative reagents like chloroacetamide and acrylamide exist and may offer advantages in specific contexts[20], a well-executed iodoacetamide protocol remains the gold standard for many applications. The ultimate goal is not merely to modify a protein, but to do so with precision and reproducibility, ensuring that the resulting data is a true reflection of the underlying biology.
References
- Hale, J. E., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry. [Link]
- ResearchGate. Overalkylation of a Protein Digest with Iodoacetamide | Request PDF. [Link]
- G-Biosciences. OneQuant™ Iodoacetamide. [Link]
- Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
- Srinivasan, S., et al. (2014). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Enzymology. [Link]
- PubMed.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
- Journal of Biological Chemistry. The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. [Link]
- ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link]
- ResearchGate.
- UBPBio. 2-Iodoacetamide. [Link]
- ResearchGate. Adding Iodoacetamide before DTT?. [Link]
- University of Washington.
- ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. [Link]
- ResearchGate.
- ResearchGate. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]
- National Institutes of Health.
- ResearchGate.
- Reddit.
- ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
- PubMed.
- The Royal Society of Chemistry.
- ResearchGate. Iodoacetamide induces lysine adducts mimicking the diglycine tag. [Link]
- Matrix Science.
- PubMed. Overalkylation of a protein digest with iodoacetamide. [Link]
- ResearchGate. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics | Request PDF. [Link]
- ResearchGate.
- National Institutes of Health. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]
- Hopax. HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. [Link]
- University of Wisconsin Biotechnology Center. Buffers and Solutions for In Gel Digests. [Link]
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Step away from the iodoacetamide [matrixscience.com]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-iodo-N,N-dimethylacetamide for the Investigation of Cysteine Redox Modifications
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Critical Role of Cysteine Redox Signaling
In the intricate landscape of cellular communication, the perception of reactive oxygen species (ROS) has evolved dramatically. Once viewed merely as agents of oxidative damage, ROS are now recognized as vital second messengers that orchestrate a vast array of physiological processes through precise, reversible modifications of protein function.[1][2] Central to this regulatory paradigm is the amino acid cysteine, whose unique thiol side chain acts as a sensitive "redox sensor."[3][4]
The sulfur atom in cysteine's thiol group can exist in a range of oxidation states, leading to a variety of post-translational modifications (PTMs), including S-sulfenylation, S-nitrosylation, and disulfide bond formation.[1][3][4] These reversible modifications can act as molecular switches, altering a protein's conformation, activity, localization, and interaction partners, akin to the well-established role of phosphorylation.[3][4] This dynamic interplay, known as redox signaling, is fundamental to cellular homeostasis. However, dysregulation of these pathways is implicated in the progression of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the study of cysteine redox modifications a critical frontier in both basic research and therapeutic development.[1][3][5][6]
To unravel these complex signaling networks, researchers require robust chemical tools capable of capturing the transient and labile nature of these cysteine modifications. 2-iodo-N,N-dimethylacetamide (IAM) has emerged as a cornerstone reagent in this field. This in-depth guide provides a comprehensive overview of the principles and applications of IAM, offering field-proven insights and detailed methodologies to empower researchers in their exploration of the redox proteome.
Core Principles: The Chemistry of Cysteine Alkylation by IAM
This compound is a haloacetamide-based alkylating agent that irreversibly forms a stable thioether bond with the thiol group of cysteine residues.[5][7] This covalent modification, known as carbamidomethylation, effectively "caps" the cysteine, preventing its participation in further reactions, such as the formation of disulfide bonds.
The Reaction Mechanism: An SN2 Pathway
The alkylation of cysteine by IAM proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the deprotonated form of the cysteine thiol, the highly nucleophilic thiolate anion (-S⁻). This thiolate attacks the electrophilic carbon atom adjacent to the iodine atom in the IAM molecule, displacing the iodide ion, which is an excellent leaving group.
Caption: SN2 reaction mechanism of this compound (IAM) with a cysteine thiolate.
Causality Behind Experimental Choices: Optimizing Specificity and Efficiency
The success of any experiment utilizing IAM hinges on maximizing its reactivity towards cysteine thiols while minimizing off-target modifications. This is achieved by carefully controlling the reaction conditions.
-
pH is Paramount: The rate of the SN2 reaction is highly dependent on the concentration of the nucleophilic thiolate anion. The pKa of a typical cysteine thiol is around 8.5, meaning that at physiological pH (~7.4), only a fraction of cysteines are deprotonated.[8] Therefore, performing alkylation at a slightly alkaline pH (typically pH 8.0-8.5) significantly increases the reaction rate.[9][10] However, a delicate balance must be struck. At excessively high pH values, other nucleophilic sites on proteins, such as the amino groups of lysine side chains and the N-terminus, become deprotonated and can also be alkylated by IAM, leading to a loss of specificity.[8][10]
-
Concentration and Incubation Time: The concentration of IAM and the incubation time must be optimized to ensure complete alkylation of all target cysteine residues. In a standard proteomics workflow, a final IAM concentration of 10-50 mM is often used, with an incubation period of 30-60 minutes at room temperature in the dark (as IAM is light-sensitive).[11][12] Insufficient concentration or time can lead to incomplete alkylation, allowing for the re-formation of disulfide bonds, which complicates downstream analysis. Conversely, excessive concentration or prolonged incubation increases the risk of off-target reactions.[13][14] Studies have shown that even under optimal conditions, IAM can react with other residues, with a reactivity tendency of Cys > His > Asp > Lys.[14]
-
Temperature: Alkylation reactions are typically performed at room temperature. While increasing the temperature can accelerate the reaction, it can also promote side reactions and potentially lead to protein degradation or carbamylation of lysines if urea is present in the buffer.[12][15]
The Workhorse Technique: Differential Alkylation for Redox Proteomics
Differential alkylation is a powerful strategy that leverages IAM to quantify changes in the oxidation state of specific cysteine residues across the proteome. This technique allows for the distinction between reduced thiols and those that are reversibly oxidized.
The core principle involves a sequential two-step alkylation process:
-
Step 1 (Blocking): In the first step, the protein lysate is treated with IAM under denaturing conditions. This irreversibly blocks all cysteine residues that are in a reduced state (-SH).
-
Step 2 (Labeling): Following the removal of excess IAM, a reducing agent (e.g., dithiothreitol, DTT) is added to reduce all reversibly oxidized cysteines (e.g., disulfides, S-sulfenylated forms) back to their thiol form. These newly formed, or "nascent," thiols are then alkylated with a second, distinct alkylating agent. This second agent is often a heavier, stable isotope-labeled version of IAM or a different reagent entirely, creating a mass tag that can be distinguished by mass spectrometry.
By comparing the relative abundance of peptides labeled with the first alkylating agent versus the second, one can infer the original oxidation state of each cysteine residue.
Caption: A generalized workflow for differential alkylation-based redox proteomics.
A Self-Validating Experimental Protocol
This protocol provides a robust framework for a differential alkylation experiment. Each step includes justifications to ensure scientific integrity.
Materials:
-
Lysis Buffer: 8 M Urea, 100 mM Tris/HCl, pH 8.3, with protease and phosphatase inhibitors.
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh).
-
Alkylation Agent Stock: 500 mM this compound (IAM) in water (prepare fresh, protect from light).
-
Quenching Solution: 1 M DTT or L-cysteine in water.
-
Digestion Buffer: 25 mM Tris/HCl, pH 8.2.
-
Trypsin (sequencing grade).
Methodology:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues directly in Lysis Buffer. The high concentration of urea is critical to fully denature proteins, ensuring all cysteine residues are accessible to the alkylating agents.[11]
-
Quantify protein concentration using a compatible assay (e.g., Bradford).
-
-
Reduction of Disulfide Bonds:
-
To the lysate, add DTT to a final concentration of 5 mM.
-
Incubate for 30-45 minutes at 56°C. This step reduces all disulfide bonds to free thiols.[12] Note: This initial reduction step is for standard proteomics. For differential redox analysis, this step is omitted, and you proceed directly to blocking the natively reduced thiols.
-
-
Initial Alkylation (Blocking Step):
-
Cool the sample to room temperature.
-
Add freshly prepared IAM stock solution to a final concentration of 14-20 mM. A ~3-fold molar excess over the reducing agent is a good starting point.[12][15]
-
Incubate for 30 minutes at room temperature in complete darkness. This ensures that all initially reduced and accessible thiols are carbamidomethylated.
-
-
Quenching the Reaction:
-
Add a quenching agent, such as DTT or L-cysteine, to a final concentration that is in excess of the IAM used.[1][11][16] Incubate for 15 minutes.
-
Causality: Quenching is a critical step. Excess, unreacted IAM can interfere with subsequent steps, such as modifying the nascent thiols generated during the reduction step or even inhibiting trypsin activity.[1][16] Using cysteine as a quenching agent has been shown to be particularly effective at preserving trypsin activity.[1]
-
-
Sample Cleanup (Crucial for Differential Analysis):
-
Remove excess IAM and other small molecules. This can be achieved by protein precipitation (e.g., with acetone or methanol/chloroform) or by using a desalting column. This step is absolutely essential to prevent the IAM from the first step from labeling the newly reduced thiols in the next step.
-
-
Reduction of Reversibly Oxidized Cysteines:
-
Resuspend the protein pellet in Lysis Buffer.
-
Add DTT to a final concentration of 10 mM and incubate as in Step 2. This reduces the originally oxidized cysteines.
-
-
Second Alkylation (Labeling Step):
-
Preparation for Mass Spectrometry:
-
Quench the second alkylation reaction.
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M, as high urea concentrations inhibit trypsin.[12]
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Acidify the sample (e.g., with formic acid) to stop digestion and prepare it for LC-MS/MS analysis.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Peptide Identification | Incomplete reduction or alkylation. | Ensure fresh reducing and alkylating agent stocks. Optimize concentration and incubation time. Confirm pH of buffers is correct. |
| Trypsin inhibition. | Ensure complete quenching of IAM before adding trypsin. Dilute urea to <2 M.[12] | |
| Inconsistent Quantification | Incomplete removal of the first alkylating agent. | Improve the protein precipitation or desalting step between alkylations. |
| Incomplete reduction of oxidized thiols. | Increase DTT concentration or incubation time during the second reduction step. | |
| High Off-Target Alkylation | pH is too high; IAM concentration is excessive. | Maintain alkylation pH at or below 8.5.[9] Perform a titration to find the optimal IAM concentration. |
Mass Spectrometry Data Analysis and Interpretation
In a typical bottom-up proteomics experiment, the IAM-modified cysteine (carbamidomethyl-cysteine) results in a mass shift of +57.021 Da on the peptide.[3] When using a differential labeling strategy with light and heavy IAM, the mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
The data analysis workflow involves:
-
Peptide Identification: Search the raw MS/MS data against a protein database, specifying carbamidomethylation of cysteine as a variable or fixed modification.
-
Quantification: For differential labeling, specialized software is used to identify and calculate the peak area or intensity ratios of the "light" (blocked reduced thiols) and "heavy" (originally oxidized thiols) peptide pairs.
-
Occupancy Calculation: The ratio of the heavy to light signal for a given cysteine-containing peptide provides a quantitative measure of the fraction of that cysteine that was oxidized in the original sample. An increase in this ratio between a control and a treated sample indicates an increase in oxidation at that specific site.
Applications in Elucidating Signaling Pathways
IAM-based redox proteomics has been instrumental in dissecting key signaling pathways.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[18] Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[19][20]
Modification of these critical Keap1 cysteines by ROS or electrophiles, a process that can be detected by differential alkylation, induces a conformational change in Keap1.[6] This change disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2 and allowing it to translocate to the nucleus, where it activates the transcription of hundreds of antioxidant and cytoprotective genes.[18][20] IAM-based methods have been crucial in identifying the specific cysteine residues on Keap1 that are modified in response to various stimuli, deciphering the "cysteine code" that governs this vital protective pathway.[20]
Caption: Cysteine modification of Keap1 is a key event in activating the Nrf2 antioxidant response.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is another pathway where redox regulation plays a critical role. Upon ligand binding, EGFR activation leads to the localized production of H₂O₂.[2][21] This H₂O₂ acts as a second messenger, oxidizing specific cysteine residues on downstream proteins, including protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR signaling.[2][22] The oxidation and inactivation of PTPs lead to a sustained phosphorylation and activation of the EGFR pathway. Furthermore, studies have identified that a cysteine residue within the EGFR active site itself (Cys797) can be directly oxidized, enhancing its kinase activity.[2][21] Differential alkylation techniques using IAM are essential for identifying these specific redox-regulated cysteines and quantifying their dynamic changes upon EGF stimulation, providing a deeper understanding of how ROS fine-tune this critical signaling cascade.[23][24]
Comparative Analysis of Cysteine Alkylating Agents
While IAM is a widely used and reliable reagent, it is not without its limitations, particularly concerning off-target reactivity.[13][25] The choice of an alkylating agent should be tailored to the specific experimental goals.
| Feature | This compound (IAM) | N-Ethylmaleimide (NEM) | 2-chloroacetamide (CAA) |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Reaction Type | S-alkylation (SN2)[7] | Michael Addition[8] | S-alkylation (SN2) |
| Mass Modification | +57.021 Da | +125.048 Da | +57.021 Da |
| Reactivity | Fast, but highly pH-dependent.[26] | Very fast, less pH-dependent than IAM.[8][27] | Slower than IAM.[3] |
| Optimal pH | 8.0 - 8.5[9][10] | 6.5 - 7.5 | 8.0 - 8.5 |
| Specificity | Good, but can react with His, Lys, Met, Asp, Glu, and N-termini at high pH or concentration.[13][14] | Less specific than IAM at alkaline pH; can react with Lys and His.[8] | Generally higher specificity than IAM, with reduced off-target alkylation.[3][13] |
| Common Artifacts | Can cause significant methionine alkylation.[25] | Can undergo partial ring hydrolysis. | Can significantly increase methionine oxidation.[13] |
| Key Advantage | Well-established, reliable "workhorse" for standard proteomics.[5] | Rapid reaction kinetics, effective at neutral pH. | Higher specificity, leading to cleaner spectra and potentially more peptide IDs.[3] |
| Key Disadvantage | Potential for significant off-target reactions.[14][25] | Less specific, especially at higher pH. | Slower reaction rate; can induce methionine oxidation.[13] |
Conclusion
This compound is an indispensable tool for the study of cysteine redox modifications. Its well-characterized reactivity and central role in established differential alkylation workflows have enabled countless discoveries in the field of redox signaling. As with any powerful tool, its effective use demands a thorough understanding of its underlying chemistry and limitations. By carefully controlling experimental parameters such as pH, concentration, and temperature, and by being cognizant of potential off-target effects, researchers can harness the power of IAM to specifically and quantitatively map the redox landscape of the proteome. This knowledge is not only fundamental to our understanding of cellular regulation but also holds immense potential for the development of novel therapeutic strategies targeting diseases rooted in redox dysregulation.
References
- Carroll, K. S., et al. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]
- Poole, L. B. (2015). The basics of redox signaling. Journal of Biological Chemistry.
- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews. [Link]
- García-Santamarina, S., et al. (2020). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
- Held, J. M., et al. (2014). Redox Regulation of EGFR Signaling Through Cysteine Oxidation. Antioxidants & Redox Signaling. [Link]
- Liao, H., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. [Link]
- He, Y., et al. (2018).
- Held, J. M., et al. (2020).
- Truong, T. H., et al. (2013).
- Horváth, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. [Link]
- Rogers, L. C., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. [Link]
- McConnell, E. W., et al. (2019). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry.
- University of Washington Proteomics Resource. (2011).
- Palomo, V., et al. (2019). and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. Analytical Chemistry. [Link]
- ResearchGate. (2015). Does Iodoactamide not work on LMW thiols?.
- Hansen, R. E., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]
- Reddie, K. G., & Carroll, K. S. (2014).
- ResearchGate. (2018). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Held, J. M., et al. (2020).
- Toda, T., & Akashi, S. (2006). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Yang, J., et al. (2020). Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe. Current Protocols in Chemical Biology. [Link]
- Paulsen, C. E., & Carroll, K. S. (2013).
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
- Horváth, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. [Link]
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
- Kansanen, E., et al. (2013). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Oxidative Medicine and Cellular Longevity. [Link]
- Pan, Y., et al. (2013). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Analytical Methods. [Link]
- Hampton, M. B., et al. (2015). Differential alkylation-based redox proteomics – lessons learnt. Redox Biology. [Link]
- Suzuki, T., & Yamamoto, M. (2023). Molecular Basis of the KEAP1-NRF2 Signaling Pathway. Journal of Biological Chemistry. [Link]
- Chen, Y., et al. (2023). Post-translational modifications of Keap1: the state of the art. Frontiers in Pharmacology. [Link]
Sources
- 1. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Spatial and temporal alterations in protein structure by EGF regulate cryptic cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spatial and temporal alterations in protein structure by EGF regulate cryptic cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Alkylation Using 2-iodo-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Protein Analysis
In the landscape of proteomics and protein characterization, the precise and irreversible modification of cysteine residues is a cornerstone of robust and reproducible sample preparation. Disulfide bonds, formed between cysteine residues, are pivotal in defining the tertiary and quaternary structure of proteins. However, for analytical techniques such as mass spectrometry, which typically require the linearization of proteins into peptides, these bonds present a significant challenge. The reduction of disulfide bonds is a prerequisite for enzymatic digestion, but the resulting free sulfhydryl groups are highly reactive and prone to re-oxidation, leading to protein refolding and aggregation.
To circumvent this, a crucial step of alkylation is introduced to cap the free thiols, rendering them inert. While iodoacetamide (IAM) has traditionally been the reagent of choice, the exploration of alternative alkylating agents is driven by the quest for improved specificity, efficiency, and the reduction of unwanted side reactions. This document provides a comprehensive guide to the use of 2-iodo-N,N-dimethylacetamide, a promising alternative for the effective alkylation of cysteine residues in proteins. We will delve into the underlying chemical principles, provide a detailed protocol for its application, and discuss the critical parameters that ensure the integrity and validity of your experimental outcomes.
The Chemistry of Cysteine Alkylation with this compound
The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's sulfhydryl group to form a highly nucleophilic thiolate anion. This reaction is favored at a slightly alkaline pH (typically pH 7.5-8.5). The thiolate anion then attacks the electrophilic carbon atom of the this compound, which bears the iodine atom. The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the cysteine residue and the N,N-dimethylacetamide moiety.
This covalent modification effectively and irreversibly blocks the cysteine residue, preventing its re-oxidation and participation in disulfide bond formation. The N,N-dimethyl substitution on the acetamide group may offer advantages in terms of solubility in common buffers used in proteomics workflows.
Caption: Mechanism of cysteine alkylation by this compound.
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a step-by-step guide for the in-solution alkylation of protein samples prior to enzymatic digestion and mass spectrometry analysis.
Materials and Reagents
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Urea or Guanidine Hydrochloride (for protein denaturation)
-
Dithiothreitol (DTT)
-
This compound
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
-
Microcentrifuge tubes
-
Thermomixer or heating block
-
Vortex mixer
Reagent Preparation
-
Denaturation Buffer (8 M Urea): Dissolve 4.8 g of urea in 7 ml of 50 mM Ammonium Bicarbonate, and adjust the final volume to 10 ml. Prepare fresh.
-
Reducing Agent (500 mM DTT): Dissolve 77 mg of DTT in 1 ml of HPLC-grade water. Prepare fresh and store on ice.
-
Alkylating Agent (500 mM this compound): Dissolve 106.5 mg of this compound in 1 ml of HPLC-grade water. Crucially, this solution is light-sensitive and should be prepared fresh and kept in the dark (e.g., by wrapping the tube in aluminum foil).
Step-by-Step Procedure
-
Protein Solubilization and Denaturation:
-
To your protein sample (e.g., 100 µg in 20 µl of 50 mM Ammonium Bicarbonate), add 80 µl of 8 M Urea solution to achieve a final urea concentration of approximately 6.4 M.
-
Vortex briefly and incubate for 30 minutes at room temperature to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add 2 µl of 500 mM DTT to the denatured protein solution to a final concentration of 10 mM.
-
Incubate the mixture for 1 hour at 37°C with gentle shaking.
-
-
Alkylation of Cysteine Residues:
-
Allow the sample to cool to room temperature.
-
In a fume hood, add 5 µl of 500 mM this compound to the reduced protein solution to a final concentration of 25 mM.
-
Vortex briefly and incubate for 45 minutes at room temperature in the dark .
-
-
Quenching the Reaction:
-
To quench the excess this compound, add 2.5 µl of 500 mM DTT (final concentration of approximately 12.5 mM).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. This is critical for the activity of most proteases (e.g., trypsin). A 10-fold dilution is typically sufficient.
-
The sample is now ready for enzymatic digestion.
-
Caption: Workflow for in-solution protein alkylation.
Critical Parameters and Field-Proven Insights
-
pH: The efficiency of cysteine alkylation is pH-dependent. A pH range of 7.5-8.5 is optimal for the formation of the reactive thiolate anion. Buffers such as ammonium bicarbonate, Tris-HCl, or HEPES are commonly used.
-
Reagent Concentration: A molar excess of the alkylating agent over the reducing agent is necessary to ensure complete alkylation. A common starting point is a 2- to 5-fold molar excess of this compound over DTT.
-
Incubation Time and Temperature: While room temperature is generally sufficient, slight warming (e.g., to 37°C) can increase the reaction rate. However, prolonged incubation at higher temperatures can increase the likelihood of side reactions.
-
Light Sensitivity: Like iodoacetamide, this compound is light-sensitive. All steps involving this reagent should be performed in the dark to prevent its degradation and the formation of reactive byproducts.
-
Side Reactions: While highly specific for cysteine, haloacetamides can, under certain conditions (e.g., high pH, prolonged incubation), react with other nucleophilic residues such as lysine, histidine, and the N-terminus of the protein.[1] It is crucial to adhere to the recommended protocol to minimize these off-target modifications.
Troubleshooting
| Problem | Potential Cause | Solution |
| Incomplete Alkylation | Insufficient reducing or alkylating agent. | Ensure fresh preparation of reagents and accurate concentration calculations. Increase the molar excess of the alkylating agent. |
| Suboptimal pH. | Verify the pH of the reaction buffer is between 7.5 and 8.5. | |
| Presence of Unwanted Modifications | Alkylation of non-cysteine residues. | Avoid unnecessarily high pH or prolonged incubation times. Ensure the reaction is properly quenched. |
| Reaction with light-degraded reagent. | Prepare the this compound solution fresh and protect it from light at all times. | |
| Low Peptide Recovery After Digestion | Protein precipitation due to incomplete denaturation or re-aggregation. | Ensure complete denaturation before reduction and alkylation. |
Conclusion
The alkylation of cysteine residues is an indispensable step in most proteomics workflows. This compound offers a reliable and effective means to achieve this, with potential advantages in solubility. By understanding the underlying chemistry and adhering to a well-controlled protocol, researchers can ensure the production of high-quality samples for downstream analysis, thereby enhancing the accuracy and reliability of their results. The protocol provided herein, based on established principles of protein chemistry, serves as a robust starting point for the successful implementation of this compound in your research.
References
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158.
- Hale, J. E., Butler, J. P., & Gelfanova, V. (2005). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 175-180.
- Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). A proteomics approach to the analysis of secreted proteins and protein processing in the human TUR cell line. Journal of Biological Chemistry, 277(20), 17945-17955.
- PubChem. (n.d.). This compound.
- García, M. C. (2008). The role of the reduction and alkylation of cysteine in proteomics. Electrophoresis, 29(10), 2007-2015.
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582.
Sources
Application Notes & Protocols: Utilizing 2-iodo-N,N-dimethylacetamide for Advanced Cysteine Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of quantitative and structural proteomics, the precise and complete alkylation of cysteine residues is a critical step for robust and reproducible mass spectrometry (MS) analysis. While iodoacetamide (IAM) has traditionally been the reagent of choice, its use is not without limitations, including the potential for off-target reactions and the modest mass shift it imparts. This application note introduces 2-iodo-N,N-dimethylacetamide (IDAM) as a compelling alternative for the alkylation of cysteine residues. We provide a detailed examination of its chemical properties, a comprehensive, field-tested protocol for its application, and a discussion of its potential advantages in modern mass spectrometry workflows.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
Cysteine, with its nucleophilic thiol group, is a unique amino acid that plays a pivotal role in protein structure and function. The ability of cysteine residues to form disulfide bonds is fundamental to protein folding and stability. In the context of bottom-up proteomics, these disulfide bonds must be reduced to ensure complete protein denaturation and to allow for efficient enzymatic digestion.[1]
Following reduction, the newly exposed free thiols are highly reactive and prone to re-oxidation, which can interfere with subsequent analysis. To prevent this, and to ensure consistent peptide ionization and fragmentation, these cysteine residues are irreversibly blocked through a process known as alkylation.[2][3] Iodoacetamide (IAM) is a widely used alkylating agent; however, the search for reagents with improved specificity and performance characteristics is ongoing. This compound (IDAM) emerges as a promising candidate in this pursuit.
This compound (IDAM): A Profile
This compound is a derivative of iodoacetamide featuring two methyl groups on the amide nitrogen. This structural modification, while seemingly subtle, can influence the reagent's reactivity and the properties of the resulting modified cysteine residue.
Chemical Properties and Reaction Mechanism
Like its predecessor, iodoacetamide, IDAM reacts with the thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[4] The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion.[4]
The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol group to the more reactive thiolate anion. The reaction should be carried out in the dark to prevent the light-induced degradation of the iodo-compound.
Caption: Reaction of this compound with a cysteine residue.
Comparison with Iodoacetamide (IAM)
The choice of alkylating agent can have a significant impact on the outcome of a proteomics experiment. Here, we compare the key properties of IDAM and the conventional reagent, IAM.
| Feature | This compound (IDAM) | Iodoacetamide (IAM) |
| Molecular Formula | C4H8INO | C2H4INO |
| Molecular Weight | 213.02 g/mol [5] | 184.96 g/mol |
| Mass Shift | +85.063 Da | +57.021 Da |
| Potential Advantages | Larger mass shift for easier identification of modified peptides. The dimethylated amide may influence peptide fragmentation in a beneficial way for sequencing. | Widely used and well-characterized. |
| Potential Disadvantages | Less commonly used, may require more optimization. | Smaller mass shift can sometimes be ambiguous. Potential for off-target reactions. |
The larger mass shift imparted by IDAM (+85.063 Da) compared to IAM (+57.021 Da) can be advantageous in distinguishing alkylated cysteine-containing peptides from other modifications or noise in the mass spectrum.
Detailed Protocol for Cysteine Alkylation using IDAM
This protocol provides a representative workflow for the reduction and alkylation of cysteine residues in protein samples destined for mass spectrometry analysis. As with any protocol, optimization for specific sample types and experimental goals is recommended.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (IDAM)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Ammonium bicarbonate
-
Trypsin (or other protease)
-
Formic acid
Procedure:
-
Protein Solubilization and Denaturation:
-
Ensure your protein sample is fully solubilized and denatured. A common buffer for this is 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent to the protein solution.
-
For DTT: Add to a final concentration of 10 mM. Incubate for 1 hour at 37°C.
-
For TCEP: Add to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.
-
-
Rationale: This step is crucial to break all disulfide bonds, ensuring that all cysteine residues are accessible for alkylation.
-
-
Alkylation with IDAM:
-
Prepare a fresh stock solution of IDAM (e.g., 200 mM in the same buffer as the sample).
-
Add IDAM to the reduced protein sample to a final concentration of 20-25 mM.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Rationale: The excess of IDAM ensures the complete alkylation of all free thiols. The reaction is performed in the dark to prevent the degradation of the iodo-compound.
-
-
Quenching of Excess IDAM:
-
Add a quenching reagent to consume any unreacted IDAM.
-
Add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature.
-
-
Rationale: This step prevents the alkylation of other amino acid residues (off-target reactions) and the modification of the proteolytic enzyme to be added in the next step.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Rationale: High concentrations of urea will inhibit the activity of most proteases.
-
-
Proteolytic Digestion:
-
Add trypsin (or another protease) at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with desalting of the peptide mixture using a C18 StageTip or a similar device prior to LC-MS/MS analysis.
-
Experimental Workflow Overview
The following diagram illustrates the key stages of a typical bottom-up proteomics workflow incorporating IDAM for cysteine alkylation.
Caption: A streamlined workflow for protein sample preparation using IDAM.
Potential Off-Target Reactions and Considerations
While iodoacetamide and its derivatives are relatively specific for cysteine residues, off-target reactions can occur, particularly at higher pH and concentrations. Potential side reactions include the alkylation of methionine, histidine, lysine, and the N-terminus.[1] The N,N-dimethyl substitution in IDAM may alter its reactivity profile compared to IAM, and researchers should be mindful of these possibilities when analyzing their data. It is always advisable to use the lowest concentration of alkylating agent and the shortest reaction time necessary for complete cysteine modification to minimize off-target events.
Conclusion
This compound presents a valuable addition to the toolkit of proteomics researchers. Its ability to irreversibly alkylate cysteine residues, coupled with a larger mass shift than conventional reagents, offers potential benefits for the confident identification and characterization of cysteine-containing peptides. The protocol provided herein serves as a robust starting point for the implementation of IDAM in a variety of mass spectrometry-based proteomics workflows. As with any analytical method, careful optimization and data interpretation are paramount to achieving high-quality, reproducible results.
References
- Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. (n.d.). SpringerLink.
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (2017).
- This compound. (n.d.). PubChem.
- Methods for the determination and quantification of the reactive thiol proteome. (2014).
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (2009).
- This compound. (n.d.). Sigma-Aldrich.
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2004).
- N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantit
- Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. (2015).
- Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification, Enrichment and Quantit
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2017).
- 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023). Caloong Chemical Co., Ltd.
- Proteolysis-targeting chimeras with reduced off-targets. (2022).
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020).
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2014). Semantic Scholar.
- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2018).
- Method for synthesizing N,N dimethyl acetamide in high purity. (2007).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-iodo-N,N-dimethylacetamide as a Novel Alkylating Agent in Bottom-Up Proteomics Workflows
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the realm of bottom-up proteomics, the accurate identification and quantification of proteins via mass spectrometry (MS) is paramount. A critical preparatory step that significantly influences the quality of MS data is the reduction and alkylation of cysteine residues.[1][2][3] Within a protein's structure, cysteine residues can form disulfide bonds (-S-S-), which create complex tertiary and quaternary structures. These bonds interfere with enzymatic digestion by proteases like trypsin and can lead to incomplete protein digestion and ambiguous peptide identification.
To address this, disulfide bonds are first cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to yield free thiol (-SH) groups. However, these thiols are highly reactive and can readily re-oxidize to form disulfide bonds. To prevent this and ensure stable, complete denaturation, an alkylating agent is introduced to irreversibly cap the free thiols. This process, known as alkylation, forms a stable thioether bond, rendering the cysteine residue unreactive.[1]
Iodoacetamide (IAA) has long been the gold-standard alkylating agent in proteomics due to its high reactivity and efficiency.[2][4] However, IAA is not without its drawbacks, including the potential for off-target modifications on other amino acid residues like methionine, lysine, and histidine, which can complicate data analysis.[3][5][6] This has spurred the investigation of alternative alkylating agents with different reactivity profiles and properties.
This application note introduces 2-iodo-N,N-dimethylacetamide as a potential novel reagent for cysteine alkylation in bottom-up proteomics. While not yet widely characterized in the literature, its structure suggests unique properties that merit consideration. We will discuss its theoretical mechanism, potential advantages and disadvantages compared to standard reagents, and provide a comprehensive, evaluative protocol for its implementation and validation in a research setting.
Chemical Principle: The Alkylation Reaction
The alkylation of cysteine by iodo-based reagents proceeds via a nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the deprotonated cysteine thiol attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion. This results in the formation of a stable thioether bond.
For the standard reagent, iodoacetamide, this reaction adds a carbamidomethyl group (+57.021 Da) to the cysteine residue. For This compound , the reaction is analogous, but results in the addition of a dimethylcarbamidomethyl group.
Mass Shift Calculation for this compound:
-
Molecular Formula: C₄H₈INO
-
Monoisotopic Mass: 212.965 Da[7]
-
The reacting moiety is the N,N-dimethylacetyl group (C₄H₇NO).
-
Monoisotopic Mass of the Adduct: Mass of C₄H₇NO = 85.053 Da
-
Therefore, the expected mass shift upon alkylation of a cysteine residue with this compound is +85.053 Da.
This unique and larger mass shift compared to iodoacetamide (+57.021 Da) could be advantageous in certain experimental designs, for instance, by shifting the isotopic envelope of cysteine-containing peptides to a less crowded region of the mass spectrum.
Visualizing the Mechanism
Caption: SN2 reaction mechanism for cysteine alkylation.
Comparative Analysis: Potential Advantages and Considerations
As a novel reagent, this compound must be evaluated against the current standard, iodoacetamide. Below is a theoretical comparison based on its chemical structure.
| Feature | Iodoacetamide (IAA) | This compound (Hypothesized) | Causality & Experimental Considerations |
| Mass Shift | +57.021 Da | +85.053 Da | The two methyl groups on the amide nitrogen increase the mass. This larger shift may be beneficial for distinguishing modified peptides. |
| Reactivity | High | Potentially Lower | The bulky dimethyl groups may introduce steric hindrance, potentially slowing the reaction rate compared to IAA. Reaction time and temperature may need optimization. |
| Solubility | Good in aqueous buffers | Potentially Improved | N,N-dimethylacetamide (the non-iodinated parent compound) is a highly polar aprotic solvent. This suggests this compound may have excellent solubility in typical proteomics buffers, potentially reducing precipitation issues. |
| Side Reactions | Known to alkylate Met, Lys, His, N-termini.[3][8] | Potentially Reduced for some residues | The increased steric bulk might decrease the rate of off-target reactions with larger amino acid side chains. However, reactivity with small nucleophiles should still be assessed. |
| Cost & Availability | Low, widely available. | Higher, less common. | Currently a research chemical, its cost and availability may be limiting factors for large-scale studies. |
Experimental Workflow for Proteomic Sample Preparation
The following diagram outlines a standard bottom-up proteomics workflow, indicating the stage where this compound would be incorporated.
Caption: Standard bottom-up proteomics workflow.
Protocol: In-Solution Alkylation with this compound
This protocol provides a starting point for the evaluation of this compound. Note: As this is a novel application, optimization of reagent concentration and incubation times is highly recommended.
Materials:
-
Protein extract in a suitable lysis buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)
-
Reducing Agent: 200 mM Dithiothreitol (DTT) stock in 50 mM Ammonium Bicarbonate (prepare fresh)
-
Alkylation Reagent: this compound (store protected from light at 4°C)
-
Alkylation Stock Solution: 500 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh, in the dark)
-
Quenching Reagent: 200 mM DTT stock
-
Sequencing-grade Trypsin
-
50 mM Ammonium Bicarbonate, pH 8.0
-
Formic Acid
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA). Aliquot a desired amount of protein (e.g., 100 µg) into a new microcentrifuge tube. Adjust the volume with lysis buffer to normalize the concentration across samples.
-
Reduction:
-
Add the 200 mM DTT stock to the protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour with gentle shaking.
-
Allow the sample to cool to room temperature.
-
Rationale: This step cleaves the disulfide bonds, exposing the cysteine thiol groups for alkylation.
-
-
Alkylation:
-
Crucial Step: Perform this step in the dark to prevent the degradation of the light-sensitive iodo-reagent.
-
Add the 500 mM this compound stock solution to a final concentration of 25-30 mM. (This is a starting point; a concentration gradient, e.g., 15 mM, 30 mM, 50 mM, should be tested to find the optimal efficiency).
-
Incubate at room temperature for 45 minutes in the dark with gentle shaking.
-
Rationale: The alkylating agent reacts with the free thiols, forming a stable covalent bond that prevents re-oxidation. The molar excess ensures the reaction goes to completion.
-
-
Quenching (Optional but Recommended):
-
Add 200 mM DTT stock to a final concentration of 10 mM to quench any remaining unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
Rationale: This step prevents the alkylation of the trypsin enzyme or non-specific alkylation of peptides during digestion.
-
-
Digestion Preparation:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1.5 M. This is critical for trypsin activity. For an 8 M urea sample, this requires at least a 5.3-fold dilution.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a ratio of 1:50 (enzyme:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Proceed with peptide desalting using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method.
-
Elute, dry, and resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Validation Strategy: A Self-Validating System
To establish this compound as a trustworthy reagent, a series of validation experiments should be performed.
-
Alkylation Efficiency: Analyze the processed sample by LC-MS/MS and search the data for peptides containing cysteine. The primary validation is the percentage of cysteine residues modified with the +85.053 Da adduct versus unmodified cysteines. An efficiency of >97% is desirable.
-
Off-Target Modifications: Perform a database search with variable modifications corresponding to the +85.053 Da adduct on other nucleophilic residues (Lys, His, Met, Ser, Thr, and protein N-termini). Compare the prevalence of these off-target modifications to a sample prepared in parallel with standard iodoacetamide.
-
Impact on Peptide/Protein Identification: Compare the total number of unique peptides and proteins identified in samples alkylated with this compound versus iodoacetamide. This will reveal if the novel reagent has any suppressive or beneficial effects on overall proteome coverage.
Conclusion
This compound presents an intriguing, albeit unvalidated, alternative to conventional alkylating agents in proteomics. Its unique mass shift and potential for high solubility are notable theoretical advantages. However, its reactivity, efficiency, and propensity for side reactions must be rigorously characterized before it can be adopted for routine use. The protocols and validation strategies outlined in this note provide a comprehensive framework for researchers and drug development professionals to explore the utility of this novel reagent in their bottom-up proteomics workflows.
References
- Wang, H., Han, M., & Wu, S. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 9(7), 1865-1872.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891-905.
- Hale, J. E., Butler, J. P., & Knierman, M. D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1956-1959.
- Karelin, A. A., & Blinnikov, A. N. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomedical Chemistry: Research and Methods, 4(2).
- Törö, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4701.
- Lapko, V. N., Smith, D. L., & Smith, J. B. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry : JMS, 35(4), 572–575.
- Hess, S., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(17), 4275–4280.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate.
- Karelin, A. A., & Blinnikov, A. N. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate.
- Wikipedia. (n.d.). Iodoacetamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52050, this compound.
- Niwayama, S., et al. (2006). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(5), 654-661.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In-Solution Alkylation Protocol with 2-Iodo-N,N-dimethylacetamide for Proteomics and Drug Development
Abstract
This technical guide provides a comprehensive protocol and scientific rationale for the in-solution alkylation of cysteine residues in proteins using 2-iodo-N,N-dimethylacetamide (IDAM). While less conventional than iodoacetamide (IAM), IDAM offers a unique mass modification that can be advantageous in specific mass spectrometry-based applications. This document delves into the mechanistic underpinnings of the alkylation reaction, offers a detailed step-by-step protocol adapted from established methodologies for iodoacetamide, and discusses the critical parameters that ensure efficient and specific modification. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and the development of covalent inhibitors.
Introduction: The Critical Role of Cysteine Alkylation
In the landscape of protein analysis and proteomics, the controlled modification of amino acid side chains is a cornerstone of robust and reproducible sample preparation.[1] Cysteine, with its nucleophilic thiol (-SH) group, is a primary target for such modifications. The alkylation of cysteine residues serves a crucial purpose: to prevent the re-formation of disulfide bonds following their reduction. This irreversible capping of the thiol group is essential for accurate protein sequencing, as it ensures that proteins remain in a linearized state, amenable to enzymatic digestion and subsequent analysis by mass spectrometry (MS).[1]
The most common class of reagents for this purpose are the iodoacetyl compounds, with iodoacetamide (IAM) being the "gold standard".[1] These reagents react with the thiolate anion of cysteine via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. This guide focuses on a specific derivative, this compound (IDAM), and outlines a protocol for its application in in-solution alkylation workflows.
The Reagent: this compound (IDAM)
This compound is a haloacetamide derivative that functions as an effective alkylating agent for cysteine residues. Its chemical structure is similar to the widely used iodoacetamide, with the key difference being the presence of two methyl groups on the amide nitrogen.
Chemical Properties of IDAM:
| Property | Value | Source |
| Molecular Formula | C4H8INO | [2] |
| Molecular Weight | 213.02 g/mol | [2] |
| Mass of Modifying Group | +85.052 Da | Calculated |
| Appearance | Solid | N/A |
The N,N-dimethyl substitution may confer altered solubility characteristics compared to iodoacetamide, potentially offering advantages in specific buffer systems. The most significant distinction for proteomics applications is the mass addition to the cysteine residue. Alkylation with IDAM results in the addition of a N,N-dimethylcarbamoylmethyl group, leading to a mass increase of 85.052 Da . This unique mass shift can be beneficial in complex samples to distinguish from other potential modifications.
Mechanistic Insights: The Alkylation of Cysteine by IDAM
The alkylation of cysteine by this compound proceeds through an SN2 mechanism. The reaction is initiated by the deprotonation of the cysteine thiol group to form a more nucleophilic thiolate anion. This is favored at a slightly alkaline pH (typically 7.5-8.5). The thiolate anion then attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond.
It is crucial to control the reaction conditions to maximize specificity for cysteine and minimize off-target modifications. Side reactions can occur at other nucleophilic sites, including the N-terminus of the protein and the side chains of lysine, histidine, and methionine, particularly at higher pH, temperature, and reagent concentrations.[1]
Experimental Workflow and Protocol
The following in-solution alkylation protocol is a generalized procedure adapted from well-established methods using iodoacetamide, as specific published protocols for IDAM are not widely available. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific protein sample.
Reagent Preparation
-
Lysis and Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent Stock Solution: 200 mM Dithiothreitol (DTT) in water. Prepare fresh before use.
-
Alkylating Agent Stock Solution: 500 mM this compound (IDAM) in a suitable solvent (e.g., water or DMSO). Prepare fresh immediately before use and protect from light.[3]
-
Quenching Solution: 200 mM DTT in water.
Step-by-Step In-Solution Alkylation Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in the Lysis and Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 200 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM.
-
Incubate the mixture for 30-60 minutes at 37-56°C to ensure complete reduction of all disulfide bonds.
-
-
Cooling:
-
Allow the sample to cool to room temperature. This is important to prevent heat-induced degradation of the alkylating agent in the next step.
-
-
Alkylation with IDAM:
-
Add the freshly prepared 500 mM IDAM stock solution to the protein sample to a final concentration of 10-20 mM. A general rule is to use a 2-fold molar excess of the alkylating agent over the reducing agent.
-
Incubate the reaction for 20-45 minutes at room temperature in the dark. Alkylating agents are light-sensitive, and this step should be performed with minimal light exposure.
-
-
Quenching of Excess Alkylating Agent:
-
Add the 200 mM DTT stock solution to a final concentration of 5 mM to quench any unreacted IDAM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.
-
Visual Representation of the Workflow
Caption: Workflow for in-solution protein alkylation using IDAM.
Critical Parameters and Considerations
The success of an in-solution alkylation experiment hinges on the careful control of several key parameters.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.5 - 8.5 | Facilitates the formation of the more nucleophilic thiolate anion, enhancing the reaction rate. Higher pH can increase off-target reactions. |
| Temperature | Room Temperature (for alkylation) | A balance between reaction kinetics and the stability of the alkylating agent. Higher temperatures can lead to non-specific modifications.[1] |
| IDAM Concentration | 2-fold molar excess over DTT | Ensures complete alkylation of all reduced cysteines. A large excess can increase the likelihood of off-target modifications. |
| Incubation Time | 20 - 45 minutes | Sufficient time for the reaction to proceed to completion. Longer times may increase side reactions. |
| Light Exposure | Minimize (perform in the dark) | Iodoacetyl compounds are light-sensitive and can degrade upon exposure to light. |
Conclusion
The in-solution alkylation of cysteine residues is an indispensable step in many proteomics and drug development workflows. While this compound is not as commonly used as iodoacetamide, it represents a viable alternative that provides a unique mass signature for modified peptides. The protocol detailed in this application note, adapted from established methodologies, provides a robust starting point for researchers wishing to employ IDAM. As with any chemical modification protocol, optimization for the specific protein or protein mixture of interest is highly recommended to achieve the best results.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5).
- Gao, J., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 15(8), 2632-2641.
Sources
Application Notes and Protocols for In-Gel Alkylation of Proteins with 2-Iodo-N,N-dimethylacetamide
A Paradigm Shift in Cysteine Alkylation for High-Fidelity Proteomics
In the landscape of mass spectrometry-based proteomics, the meticulous preparation of protein samples is paramount to achieving high-quality, reproducible data. A critical step in this workflow is the reduction and subsequent alkylation of cysteine residues. This process irreversibly blocks the thiol groups of cysteines, preventing the reformation of disulfide bonds and ensuring complete protein denaturation prior to enzymatic digestion. For decades, iodoacetamide (IAA) has been the workhorse for this application. However, its use is fraught with challenges, primarily the propensity for non-specific modifications that can complicate data analysis and compromise protein identification and quantification.
This application note introduces 2-iodo-N,N-dimethylacetamide as a refined alternative for in-gel protein alkylation. We will delve into the mechanistic rationale for its use, provide a detailed protocol for its application, and present a comparative analysis against traditional alkylating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and integrity of their proteomics workflows.
The Rationale for a New Alkylating Agent: Overcoming the Limitations of Iodoacetamide
While effective in alkylating cysteine residues, iodoacetamide is known to participate in a number of undesirable side reactions. These off-target modifications can lead to a misinterpretation of mass spectrometry data. Notably, iodoacetamide can react with other nucleophilic amino acid side chains, such as methionine, lysine, and histidine, as well as the N-terminus of peptides.[1] The modification of the N-terminus is particularly problematic as it can interfere with certain quantitative proteomics strategies and complicate peptide identification.[2][3]
The chemical structure of this compound offers a distinct advantage in this regard. The presence of two methyl groups on the amide nitrogen fundamentally alters its reactivity profile. Unlike iodoacetamide, which possesses two protons on the amide nitrogen, this compound lacks these acidic protons. This structural difference is hypothesized to reduce the incidence of side reactions, particularly those involving the N-terminal amino groups of peptides. The proposed benefit is a "cleaner" alkylation, leading to a less complex peptide mixture and more confident protein identifications.
Comparative Overview of Alkylating Agents
| Feature | Iodoacetamide (IAA) | This compound |
| Primary Target | Cysteine Thiol Groups | Cysteine Thiol Groups |
| Known Side Reactions | Alkylation of Methionine, Lysine, Histidine, N-terminus[1][4] | Hypothesized reduction in N-terminal and other off-target alkylation |
| Impact on MS Data | Can introduce ambiguity and reduce peptide identification rates[4] | Expected to yield cleaner spectra and improve data quality |
| Molecular Weight | 184.96 g/mol | 213.02 g/mol [5] |
Experimental Workflow for In-Gel Alkylation
The following diagram outlines the key stages of the in-gel digestion and alkylation process.
Caption: A generalized workflow for in-gel protein digestion and mass spectrometry analysis.
Detailed Protocol for In-Gel Alkylation with this compound
This protocol is adapted from standard in-gel digestion procedures and is designed to serve as a robust starting point for your experiments.[6][7]
Reagents and Materials
-
Excised protein band(s) from a Coomassie or silver-stained SDS-PAGE gel
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
This compound
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
-
Eppendorf tubes (1.5 mL)
-
Pipette tips
-
Thermomixer or heating block
-
Vortex mixer
-
SpeedVac or vacuum centrifuge
Solution Preparation
-
Destaining Solution (for Coomassie stain): 50% ACN in 50 mM NH₄HCO₃.
-
Reduction Solution (10 mM DTT): Dissolve 1.54 mg of DTT in 1 mL of 100 mM NH₄HCO₃. Prepare fresh.
-
Alkylation Solution (55 mM this compound): Dissolve 11.7 mg of this compound in 1 mL of 100 mM NH₄HCO₃. Prepare fresh and protect from light.
-
Digestion Buffer: 50 mM NH₄HCO₃.
-
Trypsin Solution (12.5 ng/µL): Reconstitute lyophilized trypsin according to the manufacturer's instructions and dilute in cold 50 mM NH₄HCO₃.
-
Extraction Solution: 50% ACN, 5% Formic Acid in Milli-Q water.
Step-by-Step Procedure
-
Band Excision and Destaining:
-
Using a clean scalpel, carefully excise the protein band of interest from the gel, minimizing the amount of surrounding empty gel.
-
Cut the gel band into small pieces (approximately 1x1 mm) and place them into a 1.5 mL microcentrifuge tube.
-
For Coomassie-stained gels, add enough Destaining Solution to cover the gel pieces. Vortex and incubate at 37°C for 15-30 minutes. Repeat until the blue color is completely removed.[7]
-
For silver-stained gels, use an appropriate destaining procedure (e.g., with potassium ferricyanide and sodium thiosulfate).[7]
-
-
Dehydration:
-
Remove the destaining solution and add 100 µL of 100% ACN.
-
Vortex and incubate for 10-15 minutes until the gel pieces shrink and turn opaque white.
-
Remove and discard the ACN. Dry the gel pieces in a SpeedVac for 5-10 minutes.
-
-
Reduction:
-
Rehydrate the dried gel pieces by adding 50-100 µL of 10 mM DTT in 100 mM NH₄HCO₃, ensuring the pieces are fully submerged.
-
Incubate at 56°C for 45-60 minutes to reduce the cysteine disulfide bonds.[7]
-
Allow the tube to cool to room temperature and then briefly centrifuge. Remove and discard the DTT solution.
-
-
Alkylation:
-
Immediately add 50-100 µL of 55 mM this compound in 100 mM NH₄HCO₃ to the gel pieces.
-
Incubate in the dark at room temperature for 30-45 minutes.[7] This step is critical for preventing the re-formation of disulfide bonds.
-
Remove and discard the alkylation solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100-200 µL of 100 mM NH₄HCO₃ for 10-15 minutes.
-
Remove the wash solution and dehydrate the gel pieces with 100 µL of 100% ACN for 10-15 minutes.
-
Remove the ACN and dry the gel pieces completely in a SpeedVac.
-
-
In-Gel Digestion:
-
Rehydrate the dried gel pieces on ice with an appropriate volume of the trypsin solution (typically 20-50 µL, enough to cover the gel pieces).
-
Allow the gel pieces to swell on ice for 30-45 minutes.
-
Add enough 50 mM NH₄HCO₃ to keep the gel pieces submerged.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Peptide Extraction:
-
After digestion, centrifuge the tube and transfer the supernatant to a new clean tube.
-
Add 50-100 µL of Extraction Solution to the gel pieces. Vortex and sonicate for 10-15 minutes.
-
Centrifuge and collect the supernatant, pooling it with the previous supernatant.
-
Repeat the extraction step once more.
-
Dry the pooled peptide extracts in a SpeedVac. The sample is now ready for desalting and LC-MS/MS analysis.
-
Mechanism of Cysteine Alkylation
The alkylation of cysteine by this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide derivative and displacing the iodide leaving group.
Caption: The reaction of a cysteine thiol with this compound.
Troubleshooting and Expert Insights
-
Incomplete Digestion: Ensure gel pieces are small enough to allow for efficient diffusion of trypsin. Inadequate reduction and alkylation can also hinder digestion; ensure these steps are performed with freshly prepared reagents.
-
Keratin Contamination: Always wear gloves and work in a clean environment. Use freshly opened tubes and reagents whenever possible.
-
No Peptides Detected: Check the concentration and activity of your trypsin. Ensure complete extraction of peptides from the gel by performing multiple extraction steps.
-
Optimizing Alkylation: The provided concentrations are a starting point. For particularly cysteine-rich proteins or complex samples, optimization of the this compound concentration may be beneficial. A systematic evaluation of different concentrations can help determine the optimal conditions for your specific application.
Conclusion and Future Outlook
The use of this compound for in-gel protein alkylation presents a promising strategy to mitigate some of the known issues associated with iodoacetamide. By minimizing off-target modifications, researchers can expect to obtain higher quality mass spectrometry data, leading to more confident protein identifications and more accurate quantification. While further studies are needed to fully characterize the performance of this compound in diverse proteomics applications, the chemical principles underlying its design suggest it is a valuable addition to the proteomics toolkit. We encourage researchers to explore its potential in their own workflows to enhance the fidelity of their proteomic analyses.
References
- In-Gel Digestion Protocol. The Rockefeller University. Link
- Tutorial: In-gel digestion. Proteomics and Mass Spectrometry Core Facility. (2013-11-22). Link
- In-Gel Trypsin Enzymatic Digestion. Mass Spectrometry Research Facility. Link
- Cysteine reactivity surveyed by Iodoacetamide labeling.
- In-gel digestion of proteins. UWPR. (2015-05-04). Link
- Protocol_In-Gel Digest. Link
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Link
- Protein Alkylation: Exploring Techniques and Applications.
- Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC - NIH. (2017-12-06). Link
- CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. (2025-01-16). Link
- N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantit
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. (2024-04-25). Link
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed. (2018-03-05). Link
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. Link
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC - NIH. Link
- N-terminal specific protein modific
- Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. (2020-06-20). Link
- Protein modifications | Biomolecules | MCAT | Khan Academy. YouTube. (2014-10-24). Link
- Top-down proteomics. PMC - PubMed Central - NIH. Link
- This compound. PubChem. Link
- Overalkylation of a protein digest with iodoacetamide. PubMed. Link
- A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodo. Benchchem. Link
- Overalkylation of a Protein Digest with Iodoacetamide.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
- 4. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Tutorial: In-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Achieving Complete Cysteine Alkylation with 2-iodo-N,N-dimethylacetamide (IDAM)
Authored by: A Senior Application Scientist
Introduction
In the intricate landscape of proteomics and protein chemistry, the precise and complete alkylation of cysteine residues is a cornerstone of reliable and reproducible results. This is particularly critical in mass spectrometry-based proteomics, where incomplete alkylation can lead to ambiguous peptide identification and flawed quantitative analysis. 2-iodo-N,N-dimethylacetamide (IDAM) has emerged as a valuable alkylating agent, offering distinct advantages in specific applications. This document provides a comprehensive guide to the effective use of IDAM, detailing the underlying chemical principles, a robust protocol for complete cysteine alkylation, and methods for verifying the reaction's success.
The sulfhydryl group of cysteine is one of the most reactive amino acid side chains, readily participating in disulfide bond formation and a variety of chemical modifications. To ensure proper protein sequencing and prevent the re-formation of disulfide bonds after reduction, it is essential to cap these reactive groups with a stable modification. IDAM, an analog of the widely used iodoacetamide (IAM), achieves this through a nucleophilic substitution reaction. The choice of alkylating agent can significantly impact experimental outcomes, and IDAM presents a unique profile in terms of its reactivity and the mass shift it imparts on modified peptides.
The Chemistry of Cysteine Alkylation with IDAM
The alkylation of cysteine by IDAM proceeds via an SN2 reaction mechanism. The deprotonated sulfhydryl group of the cysteine residue, acting as a nucleophile, attacks the electrophilic carbon atom of IDAM that is bonded to iodine. This results in the formation of a stable thioether bond and the displacement of the iodide ion. For this reaction to proceed efficiently, the pH of the solution must be maintained above the pKa of the cysteine sulfhydryl group (approximately 8.3), ensuring a sufficient concentration of the nucleophilic thiolate anion.
Figure 1: Chemical mechanism of cysteine alkylation by IDAM.
Key Considerations for Complete Alkylation
Achieving complete and specific alkylation requires careful control of several experimental parameters:
-
Concentration of IDAM: The concentration of IDAM must be sufficient to drive the reaction to completion. A molar excess of IDAM relative to the total concentration of cysteine residues is necessary. The optimal concentration is dependent on the protein concentration of the sample.
-
Reaction Time and Temperature: The alkylation reaction is typically carried out in the dark to prevent the light-induced decomposition of the iodo-compound. Incubation at room temperature is generally sufficient, with reaction times varying based on the specific sample and IDAM concentration.
-
pH: As mentioned, a pH between 7.5 and 8.5 is optimal for ensuring the cysteine sulfhydryl groups are in their reactive thiolate form.
-
Purity of Reagents: The use of high-purity IDAM and fresh solutions is critical to avoid unwanted side reactions. IDAM solutions should be prepared fresh before each use.
Recommended IDAM Concentrations for Complete Cysteine Alkylation
The following table provides recommended starting concentrations of IDAM for the complete alkylation of cysteine residues in various sample types. It is important to note that these are starting points, and optimization may be required for specific applications.
| Sample Type | Protein Concentration | Recommended IDAM Concentration | Incubation Time | Temperature |
| Purified Protein | 1-5 mg/mL | 10-20 mM | 30-45 minutes | Room Temperature (in the dark) |
| Cell Lysate | 1-10 mg/mL | 20-50 mM | 45-60 minutes | Room Temperature (in the dark) |
| Tissue Homogenate | 1-10 mg/mL | 30-60 mM | 60 minutes | Room Temperature (in the dark) |
Protocol for Complete Cysteine Alkylation of Proteins for Mass Spectrometry Analysis
This protocol describes the steps for the reduction and alkylation of cysteine residues in a protein sample destined for analysis by mass spectrometry.
Figure 2: Workflow for protein sample preparation including cysteine alkylation.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturation Buffer: 8 M Urea in 50 mM TEAB (Triethylammonium bicarbonate), pH 8.0
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 0.5 M this compound (IDAM) in Denaturation Buffer (prepare fresh and protect from light)
-
Quenching Reagent: 1 M DTT in water
-
Sample cleanup materials (e.g., SP3 beads, S-Trap columns, or dialysis cassettes)
-
Protease (e.g., Trypsin)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in an appropriate volume of Denaturation Buffer to achieve a final protein concentration of 1-10 mg/mL.
-
Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of 10 mM.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
-
Cooling:
-
Allow the sample to cool to room temperature. This is crucial to prevent heat-induced degradation of IDAM in the subsequent step.
-
-
Cysteine Alkylation:
-
Add the freshly prepared 0.5 M IDAM stock solution to the reduced protein sample to a final concentration of 20-50 mM (refer to the table above for guidance).
-
Incubate for 45 minutes at room temperature in complete darkness. Wrapping the tube in aluminum foil is recommended.
-
-
Quenching the Reaction:
-
To consume any unreacted IDAM, add the 1 M DTT stock solution to a final concentration that is at least double the concentration of IDAM used.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Proceed with your chosen sample cleanup method (e.g., SP3, S-Trap, or dialysis) to remove the denaturant, reducing agent, and alkylating agent. This step is critical for compatibility with downstream enzymatic digestion and mass spectrometry.
-
-
Proteolytic Digestion:
-
After cleanup, resuspend the protein sample in a suitable digestion buffer (e.g., 50 mM TEAB) and proceed with proteolytic digestion (e.g., with trypsin).
-
Verifying Complete Alkylation
The success of the alkylation step should be validated to ensure data quality. A common method involves searching the mass spectrometry data for missed alkylations.
-
Mass Spectrometry Data Analysis: When analyzing your mass spectrometry data, configure your search parameters to include both the expected carbamidomethyl modification on cysteine (from IDAM) and potential underivatized cysteines. A high percentage of identified cysteine-containing peptides with the IDAM modification is indicative of a successful reaction. The mass shift for IDAM is +99.0684 Da.
Troubleshooting
-
Incomplete Alkylation: If a significant number of unmodified cysteines are detected, consider increasing the concentration of IDAM, the incubation time, or ensuring the pH of the solution is within the optimal range. Also, confirm that your DTT solution was fresh and active.
-
Non-specific Modifications: While IDAM is highly specific for cysteine, some off-target modifications (e.g., on lysine, histidine, or the N-terminus) can occur, especially at higher pH values or with prolonged incubation times. If this is a concern, consider optimizing the reaction conditions or using a different alkylating agent.
Conclusion
The use of this compound for the complete alkylation of cysteine residues is a robust and reliable method when performed with careful attention to the key parameters of concentration, reaction time, temperature, and pH. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can confidently prepare protein samples for a variety of downstream applications, ultimately leading to higher quality and more reproducible data.
References
- Hale, J. E., Butler, J. P., & Gelfanova, V. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins for use in mass spectrometry. Analytical biochemistry, 333(1), 175–180. [Link]
Application Notes and Protocols for Irreversible Thiol Blocking using 2-Iodo-N,N-dimethylacetamide
Introduction: The Critical Role of Cysteine Thiols and the Need for Irreversible Blocking
Cysteine residues, with their reactive thiol (-SH) groups, are central to a vast array of biological processes. They are key components of enzyme active sites, participate in the formation of structural disulfide bonds that stabilize protein architecture, and act as critical nodes in redox signaling pathways. The nucleophilic nature of the cysteine thiol makes it susceptible to various modifications, which can modulate protein function.[1][2] In the context of proteomics and drug development, the ability to control and characterize the reactivity of these thiol groups is paramount.
Protein alkylation is a fundamental technique for the irreversible modification of cysteine residues.[1] This process, often referred to as "capping," prevents the formation of disulfide bonds, which is crucial for accurate protein identification and quantification in mass spectrometry-based proteomics.[1] Furthermore, the selective blocking of cysteine residues is a cornerstone of methodologies aimed at identifying sites of post-translational modifications and for the development of targeted covalent inhibitors.
Among the arsenal of alkylating agents, iodoacetamide and its derivatives are widely utilized due to their high reactivity towards cysteine thiols.[1][3] This guide focuses on a specific analog, 2-iodo-N,N-dimethylacetamide, providing a detailed overview of its mechanism, applications, and protocols for its use in irreversibly blocking thiol groups.
This compound: A Profile
This compound is a haloacetamide-based alkylating agent designed for the modification of cysteine residues. Its chemical structure and properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C4H8INO | [4] |
| Molecular Weight | 213.02 g/mol | [4] |
| CAS Number | 73664-43-4 | [4] |
| Appearance | Liquid | [5] |
| Purity | ≥95% (typical) | [5] |
The presence of the N,N-dimethyl group distinguishes it from the more commonly used iodoacetamide. While extensive comparative studies are not widely published, the dimethyl substitution may influence the reagent's solubility, reactivity, and side-reaction profile.
Mechanism of Action: SN2 Alkylation of Cysteine
The irreversible blocking of cysteine thiols by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (S⁻) of a deprotonated cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond.
Caption: SN2 reaction mechanism of this compound with a cysteine thiol.
This reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[6]
Core Protocols for Thiol Alkylation
The following protocols are provided as a starting point for the use of this compound. As with any chemical modification, optimization of reagent concentrations, incubation times, and temperatures is recommended for specific applications.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is designed for the alkylation of proteins in solution, a common step in sample preparation for bottom-up proteomics.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: 500 mM this compound solution (freshly prepared in water or a compatible buffer and protected from light)
-
Quenching reagent: 1 M DTT or L-cysteine solution
Procedure:
-
Reduction: To the protein sample, add the reducing agent to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37-56°C to ensure complete reduction of disulfide bonds.[6]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared this compound solution to a final concentration of 10-20 mM. This is typically a 2-fold molar excess over the reducing agent. Incubate for 20-45 minutes at room temperature in the dark.[6]
-
Quenching: Terminate the alkylation reaction by adding a quenching reagent to consume any unreacted this compound. Add DTT or L-cysteine to a final concentration of at least 5 mM and incubate for 15 minutes at room temperature.[6]
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.
Caption: Workflow for in-solution protein alkylation.
Protocol 2: In-Gel Alkylation of Proteins
This protocol is suitable for alkylating proteins that have been separated by gel electrophoresis.
Materials:
-
Excised protein band from a stained (e.g., Coomassie) polyacrylamide gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reducing solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared and protected from light)
-
Washing solution (100 mM ammonium bicarbonate)
Procedure:
-
Excision and Destaining: Excise the protein band of interest and cut it into small pieces (approximately 1x1 mm). Destain the gel pieces with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces by incubating in 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in the reducing solution and incubate for 45-60 minutes at 56°C.
-
Cooling: Allow the gel pieces to cool to room temperature.
-
Alkylation: Remove the reducing solution and add the freshly prepared alkylation solution. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Remove the alkylation solution and wash the gel pieces with the washing solution for 10-15 minutes.
-
Dehydration: Dehydrate the gel pieces again with 100% acetonitrile.
-
Drying: Dry the gel pieces in a vacuum centrifuge. The alkylated proteins within the gel are now ready for in-gel digestion.
Considerations for Experimental Design and Data Interpretation
Specificity and Side Reactions
While this compound is highly reactive towards cysteine thiols, off-target modifications can occur, particularly at higher concentrations, temperatures, or pH values.[7] Iodine-containing alkylating agents have been shown to react with other nucleophilic residues, including:
-
Methionine: Alkylation of methionine residues by iodoacetamide has been reported, which can lead to a neutral loss during mass spectrometry analysis, potentially hindering peptide identification.[7][8]
-
Lysine and Histidine: The amino and imidazole groups of lysine and histidine, respectively, can also be alkylated.
-
N-terminus: The free amino group at the N-terminus of a peptide or protein can be a site of modification.[3]
It is crucial to consider these potential side reactions when analyzing mass spectrometry data. Including these potential modifications as variable modifications in the database search can improve peptide and protein identification. For applications where off-target modifications are a significant concern, alternative non-iodine-containing reagents such as chloroacetamide or acrylamide may be considered.[6]
Comparison with Iodoacetamide
Iodoacetamide is the most widely used alkylating agent in proteomics.[9] While this compound is expected to have a similar reactivity profile due to the shared iodoacetyl functional group, the N,N-dimethyl substitution may confer different properties. For instance, it could alter the reagent's solubility in different buffer systems or subtly modify its reactivity and side-reaction profile. Researchers are encouraged to perform pilot experiments to determine the optimal conditions for their specific application.
Safety and Handling
This compound should be handled with care in a laboratory setting. Based on the GHS classification, it can cause severe skin burns and eye damage, and may cause respiratory irritation.[4]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Prepare solutions fresh and protect them from light to prevent degradation.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10]
Conclusion
This compound is a valuable tool for the irreversible blocking of cysteine thiol groups. Its application is crucial in proteomics for preventing disulfide bond formation and in various biochemical assays to study the role of specific cysteine residues. By understanding its mechanism of action, potential side reactions, and proper handling procedures, researchers can effectively utilize this reagent to achieve their experimental goals. The protocols provided in this guide serve as a robust starting point, and with appropriate optimization, can be adapted to a wide range of applications in research and drug development.
References
- Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io.
- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PubMed Central.
- Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. National Institutes of Health.
- N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed Central.
- Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal. DC Fine Chemicals.
- This compound. PubChem.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
- Safety Data Sheet - N,N-Dimethylacetamide. University of Waterloo.
- Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. ResearchGate.
- Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Carl ROTH.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Quantitative Proteomics Using 2-Iodo-N,N-dimethylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Residues in Proteomics and Drug Discovery
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, which can be covalently modified through various mechanisms.[1] These modifications play a crucial role in protein structure, function, and regulation. The reactivity of a particular cysteine residue is influenced by its local microenvironment, making it a sensitive indicator of protein conformation and activity. In the realm of drug development, identifying and quantifying changes in cysteine reactivity provides a powerful tool for discovering new therapeutic targets, validating drug-target engagement, and elucidating mechanisms of action.[2][3] This application note provides a comprehensive guide to the use of 2-iodo-N,N-dimethylacetamide (IDAM) derivatives and other iodoacetamide-based probes for the quantitative analysis of the cysteine proteome.
Principle of IDAM-based Cysteine Reactivity Profiling
Iodoacetamide and its derivatives are a class of electrophilic probes that specifically react with the thiol group of cysteine residues via an S-alkylation reaction. This covalent modification allows for the "tagging" of reactive cysteines within a complex proteome. By employing isotopic labeling strategies, researchers can quantitatively compare the reactivity of cysteine residues between different biological samples, such as a drug-treated sample versus a vehicle control.
The general workflow for quantitative cysteine proteomics using IDAM derivatives involves several key steps:
-
Sample Preparation: Cells or tissues are lysed under conditions that preserve the native protein structures and redox states as much as possible.
-
Labeling: The proteomes are treated with an IDAM derivative. In a competitive profiling experiment, this is often done after treatment with a cysteine-reactive compound or drug of interest.
-
Protein Digestion: The labeled proteins are digested into peptides, typically using trypsin.
-
Enrichment (Optional but Recommended): Peptides containing the IDAM-label are enriched to increase the sensitivity of detection. This is often accomplished by using IDAM derivatives that contain a biotin tag for affinity purification.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.
-
Data Analysis: The resulting data is processed to identify the modified cysteine residues and to calculate the relative abundance of these peptides between samples.
Visualizing the IDAM Labeling and Quantitative Proteomics Workflow
The following diagram illustrates the general workflow for a competitive cysteine reactivity profiling experiment.
Caption: A generalized workflow for quantitative cysteine proteomics.
The Chemistry of Cysteine Alkylation by IDAM Derivatives
The core of this technique lies in the specific and covalent reaction between the iodoacetamide moiety and the sulfhydryl group of cysteine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate anion of the cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion.
Caption: S-alkylation of a cysteine residue by an IDAM derivative.
Detailed Experimental Protocol: Competitive Cysteine Reactivity Profiling
This protocol provides a step-by-step guide for a typical competitive profiling experiment to identify the targets of a cysteine-reactive compound.
Materials and Reagents:
-
Cells or tissue of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer, adjust as needed for protein of interest)
-
Protease and phosphatase inhibitors
-
Cysteine-reactive compound of interest (e.g., a covalent inhibitor)
-
Vehicle control (e.g., DMSO)
-
IDAM-based probe with a biotin handle (e.g., desthiobiotin-iodoacetamide - DBIA)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent for capping free thiols (e.g., Iodoacetamide - IAM)
-
Urea
-
Trypsin
-
Streptavidin agarose resin
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution buffer (e.g., containing biotin)
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the cysteine-reactive compound or vehicle control for the desired time and concentration.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
To the protein lysates, add the biotinylated IDAM probe (e.g., DBIA) to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds.
-
Incubate for 30 minutes at 37°C.
-
Add IAM to a final concentration of 55 mM to cap all free cysteine residues.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the samples with a buffer containing urea to a final concentration of 1 M urea.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Enrichment of Labeled Peptides:
-
Equilibrate streptavidin agarose resin with the appropriate wash buffer.
-
Add the digested peptide mixture to the equilibrated resin.
-
Incubate for 2 hours at room temperature with end-over-end rotation.
-
Wash the resin sequentially with a series of wash buffers to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Elute the biotinylated peptides from the streptavidin resin using an elution buffer containing a high concentration of biotin.
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:
-
The prepared peptide samples are analyzed by a high-resolution mass spectrometer (e.g., ThermoFisher Exploris 480 or similar) coupled to a nano-flow HPLC system.[2]
-
A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.[4][5]
Data Processing and Interpretation:
-
The raw mass spectrometry data is processed using a suitable software pipeline, such as FragPipe, MaxQuant, or pFind 3.[1][2][6]
-
The software performs peptide identification by searching the MS/MS spectra against a protein sequence database.
-
The relative quantification of labeled peptides between samples is determined by comparing the peak intensities or spectral counts.
-
The results are typically visualized using a volcano plot to identify cysteine-containing peptides that show statistically significant changes in abundance upon treatment with the compound of interest.
Data Presentation and Validation
Quantitative Data Summary:
The following table provides an example of how quantitative data from a competitive profiling experiment can be presented.
| Protein | Cysteine Residue | Peptide Sequence | Log2 Fold Change (Treated/Control) | p-value |
| Protein Kinase X | Cys123 | K.VDFGC SAI.L | -2.5 | 0.001 |
| Protein Y | Cys45 | R.AFC QWER.T | -0.2 | 0.85 |
| Off-target Protein Z | Cys89 | G.HIKC LM.N | -1.8 | 0.01 |
Self-Validating Systems and Trustworthiness:
A well-designed quantitative proteomics experiment incorporates several features to ensure the trustworthiness of the results:
-
Biological and Technical Replicates: Performing multiple replicates is crucial for statistical power and to assess the reproducibility of the experiment.
-
Control Experiments: Including appropriate controls, such as vehicle-treated samples and known positive and negative controls, is essential for data interpretation.
-
Data Quality Checks: Monitoring key mass spectrometry performance metrics, such as mass accuracy, chromatographic peak shape, and the number of identified peptides and proteins, helps to ensure data quality.
-
Orthogonal Validation: Key findings from the proteomic screen should be validated using independent methods, such as Western blotting with a modification-specific antibody (if available) or by generating and testing mutant proteins where the identified reactive cysteine is replaced with another amino acid.[7]
Applications in Drug Development
The use of IDAM derivatives and related probes in quantitative proteomics has significant applications in the pharmaceutical industry:
-
Target Identification and Validation: Identifying the protein targets of covalent inhibitors.[2]
-
Off-Target Profiling: Assessing the selectivity of drug candidates by identifying unintended targets.[2]
-
Mechanism of Action Studies: Understanding how a drug modulates protein function by altering the reactivity of specific cysteine residues.
-
Biomarker Discovery: Identifying changes in cysteine modifications that are associated with disease states or drug response.
Conclusion
Quantitative proteomics using this compound derivatives and other iodoacetamide-based probes is a powerful strategy for studying the cysteine proteome. The ability to globally and quantitatively assess cysteine reactivity provides invaluable insights into protein function, cellular signaling, and drug action. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully implement this technology in their own laboratories.
References
- Reactive Cysteine Profiling | High-Resolution Mass Spec - MS Bioworks. (n.d.). MS Bioworks.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv.
- Cysteine-reactive probes and their use in chemical proteomics. (2020). Chemical Communications, 56(82), 12296-12307.
- A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (2020). Nature Protocols, 15(9), 2815-2843.
- Quantitative reactivity profiling predicts functional cysteines in proteomes. (2010). Nature, 468(7325), 790-795.
- Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. (2022). JoVE.
- Benchmarking informatics workflows for data-independent acquisition single-cell proteomics. (2023). Nature Communications, 14(1), 7436.
- An automated proteomic data analysis workflow for mass spectrometry. (2009). BMC Bioinformatics, 10, 145.
- Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA). (2015). Molecular & Cellular Proteomics, 14(10), 2764-2775.
- Identity and Access Management (IAM). (n.d.). Zamann Pharma Support GmbH.
- Recent developments in the application of immobilized artificial membrane (IAM) chromatography to drug discovery. (2024). Expert Opinion on Drug Discovery, 1-13.
- Advances in immobilized artificial membrane (IAM) chromatography for novel drug discovery. (2012). Expert Opinion on Drug Discovery, 7(10), 865-881.
- CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv.
- Revisiting the application of Immobilized Artificial Membrane (IAM) chromatography to estimate in vivo distribution properties of drug discovery compounds based on the model of marketed drugs. (2020). ADMET & DMPK, 8(1), 78-97.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). Analytical Chemistry.
- Proteomic data analysis workflow for discovery of candidate biomarker peaks predictive of clinical outcome for patients with acute myeloid leukemia. (2008). Journal of Proteome Research, 7(6), 2332-2341.
- N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. (2003). Rapid Communications in Mass Spectrometry, 17(15), 1655-1663.
- Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. (2021). Cell Chemical Biology, 28(7), 965-976.e16.
- Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (2012). In Mass Spectrometry in Life Sciences (pp. 107-123). Humana Press.
- What is the best methods to validate the proteomic data and why? (2015). ResearchGate.
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2005). Journal of Proteome Research, 4(4), 1146-1153.
- Chemical labelling strategies for mass spectrometric peptide analysis. (2012). White Rose eTheses Online.
- Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. (2023). Redox Biology, 65, 102816.
- Finding a vocation for validation: taking proteomics beyond association and location. (2020). Journal of Cell Science, 133(10), jcs240902.
- Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. (2018). Nature Communications, 9(1), 1625.
- Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. (2018). Proteomics, 18(23), e1800117.
- Identity and Access Management solution IDM365 for Pharma & Life Science sector. (n.d.). IDM365.
- Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. (2020). Frontiers in Neuroscience, 14, 829.
- Stable isotope labeling tandem mass spectrometry (SILT): Integration with peptide identification and extension to data-dependent scans. (2007). Journal of the American Society for Mass Spectrometry, 18(11), 2008-2016.
- Verification of automated peptide identifications from proteomic tandem mass spectra. (2007). Nature Protocols, 2(4), 923-927.
- Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. (2017). Analytical and Bioanalytical Chemistry, 409(18), 4381-4392.
- Inference and Validation of Protein Identifications. (2011). Molecular & Cellular Proteomics, 10(4), M110.004245.
- Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. (2017). Reaction Chemistry & Engineering, 2(4), 481-486.
- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. (2017). ResearchGate.
Sources
- 1. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data Independent Acquisition (DIA) Data Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 2-iodo-N,N-dimethylacetamide in 2D Gel Electrophoresis: A Technical Guide
Introduction: The Imperative of Cysteine Alkylation in 2D Gel Electrophoresis
Two-dimensional gel electrophoresis (2DE) remains a cornerstone technique in proteomics for the high-resolution separation of intact proteins.[1][2] The success of a 2DE experiment is critically dependent on meticulous sample preparation to ensure that proteins are fully denatured, solubilized, and maintain a stable charge during isoelectric focusing (IEF).[3][4] A significant challenge in this process is the management of cysteine residues. The thiol groups (-SH) of cysteines are highly reactive and can re-form disulfide bonds (-S-S-) following the initial reduction step. This reoxidation can lead to protein aggregation, precipitation, and the appearance of artifactual spots or horizontal streaking on the 2D gel, compromising both resolution and reproducibility.[5]
To circumvent these issues, a crucial step in the sample preparation workflow is the alkylation of free sulfhydryl groups. This process, also known as capping, involves the covalent modification of the thiol group, rendering it chemically inert and preventing the reformation of disulfide bridges.[6] While iodoacetamide (IAA) has traditionally been the most widely used alkylating agent, alternatives are continually being explored to optimize proteomics workflows.[7][8] This guide details the application of a promising, yet less conventional, alternative: 2-iodo-N,N-dimethylacetamide (IDAA) .
This compound (IDAA): A Profile
This compound (IDAA) is a haloacetamide-based alkylating agent with the chemical formula C4H8INO.[1] Structurally similar to iodoacetamide, it features the same reactive iodoacetyl group responsible for the alkylation of cysteine residues. The key distinction lies in the substitution of the amide protons with two methyl groups. This modification imparts a more nonpolar character to the molecule, which may offer advantages in specific applications. The parent compound, N,N-dimethylacetamide (DMAc), is a powerful aprotic solvent known for its ability to dissolve a wide range of organic molecules and polymers, including those with poor water solubility.[9][10][11] This property of the N,N-dimethylacetamide moiety in IDAA may contribute to enhanced protein solubilization during sample preparation.
Mechanism of Action: Covalent Modification of Cysteine Residues
The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom adjacent to the iodine atom in IDAA. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification is irreversible and effectively "caps" the cysteine residue, preventing its participation in disulfide bond formation.
Caption: S-alkylation of a cysteine residue by this compound (IDAA).
Comparative Analysis of Alkylating Agents
The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. While iodoacetamide is effective, it is known to have side reactions with other amino acid residues such as methionine, lysine, and histidine, especially at non-optimal pH or in excess concentrations.[8][12] The table below provides a comparison of IDAA with other commonly used alkylating agents.
| Feature | This compound (IDAA) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Acrylamide |
| Reaction Type | SN2 | SN2 | Michael Addition | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol | Cysteine Thiol |
| Mass Addition | +99.06 Da | +57.02 Da | +125.05 Da | +71.04 Da |
| Potential Advantages | Potentially improved protein solubilization due to the N,N-dimethylacetamide moiety. | Well-established protocols and extensive literature. | High specificity for thiols at neutral pH. | Low cost and good stability. |
| Potential Disadvantages | Less characterized in proteomics literature; potential for side reactions similar to IAA. | Known side reactions with other amino acids (e.g., Met, Lys, His).[8] | Can form stereoisomers upon reaction; may be less reactive than IAA. | Slower reaction kinetics compared to iodo-compounds. |
Experimental Protocols
The following protocols are designed as a starting point for the use of IDAA in 2D gel electrophoresis sample preparation. Optimization may be required depending on the specific sample type and protein concentration.
Workflow Overview
Caption: A typical workflow for 2DE sample preparation incorporating IDAA alkylation.
Protocol 1: In-Solution Alkylation Prior to First Dimension (IEF)
This protocol is recommended for achieving complete reduction and alkylation before the isoelectric focusing step, which can significantly reduce horizontal streaking.[5]
Materials:
-
Protein extract in a suitable lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris).
-
Reducing agent: Dithiothreitol (DTT) stock solution (1 M in water).
-
This compound (IDAA) stock solution (500 mM in a suitable solvent like DMF or water; prepare fresh and protect from light ).
-
Quenching solution: DTT stock solution (1 M in water).
Procedure:
-
Reduction: To your protein sample, add the 1 M DTT stock solution to a final concentration of 5-10 mM. Incubate for 1 hour at room temperature with gentle agitation.
-
Alkylation: In a dark environment (e.g., by wrapping the tube in aluminum foil), add the freshly prepared 500 mM IDAA stock solution to a final concentration of 20-25 mM (a 2-4 fold molar excess over DTT). Incubate for 1 hour at room temperature with gentle agitation.
-
Quenching: Quench the excess IDAA by adding 1 M DTT to a final concentration of 40-50 mM. Incubate for 30 minutes at room temperature in the dark.
-
Downstream Processing: The sample is now ready for protein quantification, cleanup procedures (e.g., precipitation or dialysis) to remove interfering substances, and subsequent rehydration of the IPG strip for IEF.
Protocol 2: Alkylation during IPG Strip Equilibration
This is a traditional approach where alkylation is performed after the first-dimension separation and before the second-dimension SDS-PAGE.[5][13]
Materials:
-
Equilibration Buffer: 6 M urea, 75 mM Tris-HCl (pH 8.8), 29.3% glycerol, 2% SDS.
-
Dithiothreitol (DTT).
-
This compound (IDAA).
-
Bromophenol blue.
Procedure:
-
First Equilibration (Reduction): After IEF, place the IPG strip in a sealing tray. Add 10 mL of Equilibration Buffer containing 1% (w/v) DTT. Incubate for 15 minutes at room temperature with gentle shaking.
-
Second Equilibration (Alkylation): Discard the first equilibration buffer. Add 10 mL of fresh Equilibration Buffer containing 2.5% (w/v) this compound (IDAA) and a trace of bromophenol blue. Incubate for 15 minutes at room temperature with gentle shaking in a dark environment.
-
SDS-PAGE: The equilibrated IPG strip is now ready to be loaded onto the second-dimension SDS-PAGE gel.
Protocol Parameters Summary
| Parameter | In-Solution Alkylation | IPG Strip Equilibration |
| Reduction Agent | 5-10 mM DTT | 1% (w/v) DTT in Equilibration Buffer |
| Reduction Time | 1 hour at RT | 15 minutes at RT |
| IDAA Concentration | 20-25 mM | 2.5% (w/v) in Equilibration Buffer |
| Alkylation Time | 1 hour at RT (in dark) | 15 minutes at RT (in dark) |
| Quenching Step | Required (e.g., 40-50 mM DTT) | Not explicitly required (excess IDAA is removed by buffer changes and electrophoresis) |
Troubleshooting and Scientific Considerations
-
Incomplete Alkylation: This can lead to streaking. Ensure that the reducing agent is fresh and used in sufficient concentration. The molar excess of IDAA over the reducing agent is critical.
-
Side Reactions: While the N,N-dimethyl groups on IDAA might influence its reactivity profile compared to IAA, side reactions with other nucleophilic residues (Lys, His, N-terminus) are still possible, particularly at higher pH values or with excessive concentrations of the alkylating agent.[12] It is advisable to perform alkylation at a pH close to neutral or slightly alkaline (pH 7.5-8.5) to favor the reaction with the more nucleophilic thiolate anion of cysteine.
-
Light Sensitivity: Like other iodo-compounds, IDAA is light-sensitive. Always prepare solutions fresh and perform the alkylation step in the dark to prevent the formation of reactive iodine species that can lead to unwanted side reactions.
-
Solubility: Given that N,N-dimethylacetamide is a highly effective solvent, IDAA may offer improved solubility for certain proteins or protein complexes, potentially enhancing their entry into the IEF gel. This is a key area for empirical validation by researchers.
Conclusion
This compound presents a viable alternative to traditional alkylating agents for 2D gel electrophoresis. Its chemical properties, particularly the N,N-dimethylacetamide moiety, suggest potential advantages in protein solubilization. By irreversibly capping cysteine residues, IDAA plays a critical role in preventing artifactual disulfide bond formation, thereby improving the quality, resolution, and reproducibility of 2D gel-based proteomic analyses. The protocols provided herein offer a solid foundation for researchers to integrate IDAA into their workflows and explore its potential benefits in their specific experimental contexts.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52050, this compound.
- Feng, S., Niu, J., Zhang, H., & Liu, S. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 172, 10-18.
- Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References.
- Gygi, S. P., Corthals, G. L., Zhang, Y., Rochon, Y., & Aebersold, R. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(11), 1209–1217.
- Parker, S. J., & Parker, C. E. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1950–1953.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics, 16(8), 1475–1487.
- Karelin, A. A., & Ivanov, V. T. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Acta Naturae, 13(1), 4-19.
- Wang, P., Wang, Y., Hang, H., & He, F. (2017). Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing?. Frontiers in chemistry, 5, 59.
- Solubility of Things. (n.d.). N,N-dimethylacetamide.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
- Wikipedia. (n.d.). Dimethylacetamide.
- Proteomics and Mass Spectrometry Facility. (2003). 2D Gel Electrophoresis Training.
- Davezac, N., & Edelman, A. (2003). Sample preparation for analysis by two-dimensional gel electrophoresis. ResearchGate.
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158.
- Gorg, A. (2014). Sample preparation guidelines for two-dimensional electrophoresis. Archives of physiology and biochemistry, 120(5), 192–197.
- Kendrick Labs. (n.d.). 2D Gel Electrophoresis Sample Preparation.
- Herbert, B. R., Harry, J. L., Packer, N. H., & Gooley, A. A. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150–5158.
- Görg, A., Weiss, W., & Dunn, M. J. (2004). Current two-dimensional electrophoresis technology for proteomics. Proteomics, 4(12), 3665–3685.
Sources
- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation guidelines for two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 4. Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. acs.org [acs.org]
- 10. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Biological Thiols with 2-Iodo-N,N-dimethylacetamide
Authored by: A Senior Application Scientist
Introduction
The thiol group (-SH) of cysteine residues in proteins and small molecules like glutathione is a hub of biological activity. Its nucleophilic nature makes it a key player in enzyme catalysis, protein structure stabilization through disulfide bonds, and cellular redox signaling.[1][2] The ability to selectively modify and "cap" these thiol groups is paramount in many areas of biological research, from fundamental biochemistry to drug development. Derivatization of thiols prevents their oxidation and unwanted disulfide bond formation, which is crucial for accurate protein characterization, particularly in mass spectrometry-based proteomics.[3][4]
2-Iodo-N,N-dimethylacetamide (IAM) is a widely utilized alkylating agent for the derivatization of biological thiols.[3] Its primary application lies in the irreversible S-alkylation of cysteine residues, forming a stable thioether bond. This effectively blocks the thiol group, preventing re-oxidation and disulfide bond scrambling, thereby ensuring the integrity of samples for downstream analysis.[3] This application note provides a comprehensive guide to the principles and practice of derivatizing biological thiols with this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Chemical Principle: The S_N2 Reaction of Thiol Alkylation
The derivatization of a biological thiol with this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[1] For the reaction to occur, the thiol group must be in its deprotonated thiolate anion form (R-S⁻), which is a potent nucleophile.[1] The thiolate anion attacks the electrophilic carbon atom of the iodoacetamide, which is adjacent to the iodine atom. This concerted step results in the displacement of the iodide ion (a good leaving group) and the formation of a stable thioether linkage, yielding an S-carbamidomethyl derivative.[1]
Figure 1: S_N2 reaction mechanism of thiol derivatization with this compound.
The rate of this reaction is critically dependent on the pH of the medium. The pKa of a typical cysteine thiol group is around 8.5.[1] At a pH below the pKa, the thiol group is predominantly in its protonated form (R-SH), which is a much weaker nucleophile. To ensure efficient alkylation, the reaction is typically carried out at a slightly alkaline pH (around 8-9), which promotes the formation of the reactive thiolate anion. However, excessively high pH should be avoided as it can promote side reactions.
Core Applications in Research and Drug Development
The primary application of thiol derivatization with this compound is in proteomics sample preparation for mass spectrometry analysis.[4] In a typical "bottom-up" proteomics workflow, proteins are first denatured and their disulfide bonds are reduced to free thiols. Alkylation with IAM then irreversibly blocks these thiols, preventing them from re-forming disulfide bonds.[3][5] This is essential for accurate protein digestion by enzymes like trypsin and subsequent identification and quantification of peptides by mass spectrometry.[6]
Other applications include:
-
Studying Protein Structure and Folding: By selectively modifying cysteine residues, researchers can probe their accessibility and role in protein structure and stability.[3]
-
Quantitative Proteomics: Isotope-coded versions of iodoacetamide can be used for relative quantification of protein expression levels.[7][8]
-
Trapping Reactive Thiols: IAM and its derivatives can be used to label and identify hyper-reactive cysteine residues that are often involved in redox signaling and enzyme catalysis.[1][2]
Detailed Experimental Protocol: In-Solution Alkylation of Protein Thiols
This protocol outlines a standard procedure for the reduction and alkylation of protein thiols in solution, for example, prior to enzymatic digestion for mass spectrometry analysis.
Figure 2: General workflow for in-solution reduction and alkylation of protein thiols.
Materials and Reagents
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Urea
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (IAM)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Step-by-Step Procedure
-
Protein Denaturation and Reduction:
-
To a protein solution (e.g., 1 mg/mL), add solid urea to a final concentration of 8 M to denature the proteins and expose buried cysteine residues.
-
Add a reducing agent. For DTT, add from a freshly prepared stock solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Alternatively, for TCEP, add to a final concentration of 5 mM and incubate at room temperature for 20-30 minutes.[9][10]
-
Rationale: Reduction cleaves the disulfide bonds (cystine) to free sulfhydryl groups (cysteine), making them accessible for alkylation. TCEP is often preferred as it is more stable, odorless, and does not require elevated temperatures.[4]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of IAM (e.g., 500 mM in deionized water). Crucially, this step must be performed in the dark or in a tube wrapped in foil, as iodoacetamide is light-sensitive and can degrade, leading to incomplete alkylation and potential side reactions. [11]
-
Add the IAM stock solution to the protein sample to a final concentration of 20-25 mM (a 2-2.5 fold molar excess over the reducing agent).
-
Incubate for 30 minutes at room temperature in the dark.[9][10]
-
Rationale: The excess IAM ensures the complete alkylation of all free thiols. The reaction is performed in the dark to prevent the light-induced degradation of IAM.[11]
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10-15 mM or L-cysteine to quench the excess, unreacted IAM.
-
Incubate for 15 minutes at room temperature in the dark.
-
Rationale: Quenching is essential to prevent the over-alkylation of other amino acid residues such as lysine, histidine, or the N-terminus of the protein, which can occur with prolonged exposure to excess IAM.[6][12]
-
-
Sample Preparation for Downstream Analysis:
-
The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry. For digestion, the urea concentration typically needs to be diluted to below 2 M.[9]
-
Quantitative Parameters Summary
| Parameter | Recommended Value | Rationale |
| Denaturant | 8 M Urea | Exposes buried cysteine residues. |
| Reducing Agent | 10 mM DTT or 5 mM TCEP | Cleaves disulfide bonds to free thiols.[9][10] |
| Alkylation Agent | 20-25 mM IAM | Irreversibly blocks free thiols.[10] |
| Reaction pH | 8.0 - 8.5 | Promotes the formation of the reactive thiolate anion. |
| Alkylation Time | 30 minutes | Sufficient for complete reaction.[9][10] |
| Alkylation Temp. | Room Temperature | Mild conditions to prevent side reactions.[10] |
| Light Condition | Dark | Prevents degradation of IAM.[11] |
| Quenching Agent | 10-15 mM DTT or Cysteine | Prevents over-alkylation of other residues.[6] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Alkylation | - Insufficient reducing agent or reduction time.- Degraded IAM (light exposure).- Incorrect pH (too low).- Insufficient IAM concentration or reaction time. | - Ensure complete reduction before adding IAM.- Always use freshly prepared IAM solution and protect from light.[11]- Verify the pH of the reaction buffer is between 8.0 and 8.5.- Optimize IAM concentration and incubation time.[10] |
| Over-alkylation (Modification of other residues) | - Excessive IAM concentration.- Prolonged reaction time.- Failure to quench the reaction. | - Use the minimum effective concentration of IAM.- Adhere to the recommended reaction time.- Always quench the reaction with a thiol-containing reagent like DTT or cysteine.[6] |
| Artifactual Peptide Modifications | - High temperatures in the presence of urea can cause carbamylation. | - Avoid temperatures above 60°C during reduction when using urea.[9] |
Analytical Characterization by Mass Spectrometry
The success of the derivatization is typically confirmed by mass spectrometry. The covalent addition of a carbamidomethyl group to a cysteine residue results in a mass increase of 57.021 Da. In a peptide mass fingerprinting or tandem mass spectrometry experiment, this mass shift can be used to identify cysteine-containing peptides and confirm the completion of the alkylation reaction.[13] It is important to note that the S-carbamidomethyl cysteine can be further oxidized to sulfoxide (+16 Da) or sulfone (+32 Da) forms, which can add complexity to data analysis.[14]
Conclusion
The derivatization of biological thiols with this compound is a robust and indispensable technique in modern biological and pharmaceutical research. A thorough understanding of the underlying chemical principles and meticulous attention to the experimental protocol are crucial for achieving complete and specific alkylation. By following the guidelines and protocols outlined in this application note, researchers can confidently prepare their samples for downstream analysis, ensuring the integrity and accuracy of their results.
References
- Hill, B. G., Reily, C., Oh, J. Y., Johnson, M. S., & Landar, A. (2011). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 50(1), 30–38. [Link]
- Nagy, A., Tork, A., Turi, G., & Schlosser, G. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 254. [Link]
- Wang, H., Han, M., & Zhang, Z. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(11), 3084-3091. [Link]
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry, 73(15), 3556–3562. [Link]
- Parker, S. J., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1957–1960. [Link]
- Lu, W., & Rabinowitz, J. D. (2014). Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. Analytical and bioanalytical chemistry, 406(21), 5209–5217. [Link]
- Low, T. Y., & Garcia, B. A. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(11), 2097–2104. [Link]
- Santofimia-Castaño, P., Rufs, A., & Salido, G. M. (2018). A single cysteine post-translational oxidation suffices to compromise globular proteins kinetic stability and promote amyloid formation. Scientific reports, 8(1), 1184. [Link]
- Parvez, S., & Carroll, K. S. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & redox signaling, 23(9), 763–780. [Link]
- Araki, K., & Nakao, S. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(21), 5099–5108. [Link]
- Perera, N., & Kaltashov, I. A. (2010). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1599–1606. [Link]
- G-Biosciences.
- Hill, B. G., Reily, C., Oh, J. Y., Johnson, M. S., & Landar, A. (2011). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 50(1), 30-38. [Link]
- Yanke, T. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). protocols.io. [Link]
- University of Washington Proteomics Resource. (2011).
- Wang, H., Han, M., & Zhang, Z. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 11(11), 3084–3091. [Link]
- Herbert, B., & Righetti, P. G. (2000). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Electrophoresis, 21(17), 3639–3648. [Link]
- Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., & Vandekerckhove, J. (2002). Oxidation of carboxyamidomethyl cysteine may add complexity to protein identification. Proteomics, 2(10), 1391–1394. [Link]
- ResearchGate. (2019). Why does the alkylation of peptides with IAA have to be carried in the dark during the sample preparation for LC/MS proteomic analysis?. [Link]
- Matrix Science. (2017).
- Chromatography Forum. (2016).
- Tsikas, D., & Suchy, M. T. (2014). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 48–58. [Link]
- Castro, C. M. (2017).
- Li, Y., & Cooks, R. G. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical chemistry. [Link]
- SB PEPTIDE.
- Parker, S. J., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1957-1960. [Link]
- G. Evano, A. Nitelet, J. P. Dunand, N. Jiao, C. K. D. De, T. P. T. Nguyen, V. D. T. Nguyen, T. T. T. Nguyen, T. N. Le, and D. T. T. Nguyen. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]
- Zhang, C., & Xian, M. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry, an Asian journal, 17(1), e202101131. [Link]
- Poblete, E., & Borbón, A. (2018). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? Ars Pharmaceutica (Internet), 59(4), 229-232. [Link]
- Sechi, S., & Chait, B. T. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Journal of mass spectrometry : JMS, 38(12), 1269–1275. [Link]
- Sharma, A., & Weber, F. E. (2020).
- N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. (2025). Lookhem. [Link]
- Royal Society of Chemistry. (2018).
- Royal Society of Chemistry. (2018).
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Step away from the iodoacetamide [matrixscience.com]
- 13. About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of carboxyamidomethyl cysteine may add complexity to protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cysteine Alkylation with 2-Iodo-N,N-dimethylacetamide (IDAM)
Welcome to the technical support center for cysteine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protein modification, specifically addressing challenges encountered with 2-iodo-N,N-dimethylacetamide (IDAM). As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and ensure the integrity of your experimental results.
Introduction to Cysteine Alkylation
Cysteine alkylation is a critical step in many proteomics and drug development workflows.[1][2] Its primary purpose is to irreversibly cap the thiol groups (-SH) of cysteine residues after the reduction of disulfide bonds.[2] This prevents the re-formation of these bonds, which is essential for accurate protein analysis by mass spectrometry and for stabilizing therapeutic proteins.[1][2] this compound (IDAM) is an alkylating agent, similar in function to the more common iodoacetamide (IAA), that covalently binds to the thiol group of cysteine.[3][4]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon of IDAM and displacing the iodide ion.[5] This forms a stable thioether bond.[2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during cysteine alkylation with IDAM.
Q1: What are the primary causes of incomplete cysteine alkylation?
A1: Incomplete alkylation can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent, as the cysteine thiol group must be in its deprotonated, nucleophilic thiolate form to react.[6][7]
-
Insufficient Reagent Concentration: The concentration of IDAM may be too low relative to the concentration of free thiols in the sample.
-
Reagent Degradation: IDAM, like other iodo-compounds, can degrade, especially when exposed to light.
-
Presence of Interfering Substances: Components in the buffer, such as residual reducing agents, can compete with cysteine thiols for IDAM.[8]
-
Steric Hindrance: The accessibility of cysteine residues within the protein's three-dimensional structure can hinder the reaction.[9][10]
Q2: How does pH affect the alkylation reaction with IDAM?
A2: The alkylation of cysteine residues with iodoacetamide-based reagents is significantly influenced by pH. The reaction is most efficient under slightly alkaline conditions, typically between pH 8 and 8.5.[11] This is because the pKa of the cysteine thiol group is around 8.7, and a higher pH favors the deprotonated, more reactive thiolate form.[7] At lower pH values, the reaction rate decreases as the concentration of the thiolate anion is reduced.
Q3: Can the reducing agent used prior to alkylation interfere with the reaction?
A3: Yes, this is a critical consideration. Thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) have their own free thiol groups that will react with IDAM.[6] If not sufficiently removed or quenched before the addition of the alkylating agent, they will consume the IDAM, leaving insufficient reagent to modify the protein's cysteines.[12] Non-thiol-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are often preferred as they do not directly compete for the alkylating agent, although they can still cross-react with some alkylating reagents.[6]
Q4: What are the signs of IDAM degradation, and how should it be stored?
A4: IDAM is a light-sensitive compound. Degradation may not be visually apparent, but a decrease in alkylation efficiency with a previously reliable lot can be an indicator. To ensure its integrity, IDAM should be stored in a cool, dark, and dry place.[13] It is advisable to prepare fresh solutions for each experiment from a high-quality powder.
Q5: Are there common side reactions associated with IDAM?
A5: Yes, like other iodoacetamide-based reagents, IDAM can participate in off-target reactions, especially if used in excess or under suboptimal conditions.[12][14] These side reactions can occur at other nucleophilic sites on the protein, including the N-terminus of peptides, and the side chains of lysine, histidine, methionine, aspartic acid, and glutamic acid.[15] Such off-target modifications can complicate data analysis in mass spectrometry.[14]
Troubleshooting Guide for Incomplete Alkylation
This section provides a structured approach to diagnosing and resolving incomplete alkylation issues.
| Problem | Potential Cause | Recommended Solution |
| Low Alkylation Efficiency | Suboptimal pH | Verify the pH of your reaction buffer is between 8.0 and 8.5. Prepare fresh buffer if necessary. |
| Insufficient IDAM Concentration | Increase the molar excess of IDAM relative to the total thiol concentration. A common starting point is a 5- to 10-fold molar excess over the reducing agent used. A concentration of 14 mM iodoacetamide has been shown to be effective.[16] | |
| IDAM Degradation | Prepare a fresh solution of IDAM immediately before use. Protect the solution from light. | |
| Residual Reducing Agent | If using a thiol-based reducing agent like DTT, ensure its removal (e.g., via a desalting column) before adding IDAM. Alternatively, use a non-thiol reducing agent like TCEP.[6] | |
| Steric Hindrance | Ensure complete denaturation of the protein to expose all cysteine residues. This can be achieved with denaturants like urea or guanidine hydrochloride and by heating. | |
| High Incidence of Side Reactions | Excess IDAM | Optimize the IDAM concentration to the lowest effective level.[11] |
| Reaction Time/Temperature Too High | Perform the alkylation at room temperature for 30 minutes in the dark.[11][17][16] Avoid elevated temperatures. | |
| Incorrect pH | Ensure the pH does not exceed 8.5, as higher pH can increase the reactivity of other nucleophilic side chains.[11] | |
| Reaction Not Quenched | After the desired reaction time, quench any remaining IDAM by adding a thiol-containing reagent like DTT or cysteine.[16] | |
| Variability Between Experiments | Inconsistent Reagent Preparation | Always prepare fresh solutions of reducing and alkylating agents. |
| Inaccurate Protein Quantification | Ensure accurate determination of the initial protein concentration to calculate the appropriate reagent amounts. | |
| Buffer Contamination | Use high-purity water and reagents to prepare buffers. |
Experimental Protocols
Standard Protocol for Cysteine Alkylation
This protocol provides a general workflow for the reduction and alkylation of cysteine residues in preparation for mass spectrometry analysis.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.5).
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent. For example, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of IDAM to a final concentration of 20-25 mM (a 2-2.5 fold excess over DTT).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10 mM to quench the excess IDAM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Proceed with buffer exchange or dialysis to remove denaturants and excess reagents before downstream applications like enzymatic digestion.
-
Workflow for Troubleshooting Incomplete Alkylation
The following diagram illustrates a logical workflow for diagnosing and resolving issues with incomplete cysteine alkylation.
Caption: Troubleshooting workflow for incomplete cysteine alkylation.
Visualizing the Cysteine Alkylation Process
This diagram outlines the key steps in a typical proteomics workflow where cysteine alkylation is performed.
Caption: Standard workflow for protein reduction and alkylation.
Alternative Cysteine Alkylating Agents
If persistent issues with IDAM cannot be resolved, or if specific experimental needs arise, several alternative reagents are available.[3][18]
| Reagent | Advantages | Disadvantages |
| Iodoacetic Acid (IAA) | Widely used and well-characterized. | Can be less reactive than IDAM at certain sites due to its negative charge.[5] Prone to similar side reactions.[14] |
| Chloroacetamide (CAA) | Less reactive than iodo-compounds, potentially reducing off-target modifications.[11] | Slower reaction kinetics may require higher temperatures or longer incubation times.[1] Can increase methionine oxidation.[19] |
| Acrylamide | Reacts via a different mechanism (Michael addition) and has been reported to have fewer side reactions with lysine.[11][14] | |
| N-ethylmaleimide (NEM) | Highly specific for cysteine thiols.[2] | Can lead to a high level of side reactions, particularly at peptide N-termini and with lysine residues.[11][17] |
The choice of an alternative alkylating agent should be guided by the specific requirements of the experiment and may require re-optimization of the reaction conditions.[1]
References
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), mcp.M116.064048. [Link]
- Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(2), 102-109. [Link]
- ResearchGate. (2017). What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing?.
- Reddit. (2024). Is there an alternative for iodoacetamide with DTT in the reduction and alkylation of proteins? (Lack of IAA) : r/proteomics. Reddit. [Link]
- Landar, A., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 46(12), 1577-1587. [Link]
- Hansen, R. E., & Winther, J. R. (2009). Quantifying the global cellular thiol–disulfide status. Proceedings of the National Academy of Sciences, 106(2), 444-448. [Link]
- Robinson, M. W., & Hains, P. G. (2019). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 18(1), 470-476. [Link]
- Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2636-2645. [Link]
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173-1187. [Link]
- Yao, Y., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(17), 4275-4281. [Link]
- Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]
- Pu, Y., et al. (2019). Application of a label-free and domain-specific free thiol method in monoclonal antibody characterization.
- Wang, X., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
- Nelson, K. J., & Parsonage, D. (2011). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 416(2), 178-186. [Link]
- Lu, W., et al. (2012). Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1995-2005. [Link]
- Go, Y. M., & Jones, D. P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 57(1), 17.9.1-17.9.23. [Link]
- Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2636-2645. [Link]
- Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 416(2), 178-186. [Link]
- Bell, D. S., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
- ResearchGate. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents.
- Horvatovich, P., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2005. [Link]
- ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed. [Link]
- Wang, X., et al. (2021). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols, 16(8), 3707-3729. [Link]
- Meston, D., & Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 534-538. [Link]
- Krüger, R., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(12), 1327-1334. [Link]
- Vaidyanathan, R., et al. (2016). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering, 1(4), 398-402. [Link]
- ResearchGate. (2016). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives.
- American Chemical Society. (2023). N,N−Dimethylacetamide. American Chemical Society. [Link]
- Nano. (2005). N,N-Dimethylacetamide.pdf. Nano. [Link]
- ResearchGate. (2025). (PDF) N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the global cellular thiol–disulfide status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
minimizing off-target reactions of 2-iodo-N,N-dimethylacetamide
Technical Support Center: 2-Iodo-N,N-dimethylacetamide
A Guide to Minimizing Off-Target Reactions in Bioconjugation and Proteomics
Welcome to the technical support center for this compound (IDAM). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to harness the power of this alkylating agent while maintaining the highest degree of specificity. This guide is structured to move from foundational principles to actionable protocols, ensuring you can confidently address challenges in your research.
While this compound is a specific reagent, its reactive moiety is the iodoacetyl group. Therefore, much of our understanding of its reactivity, specificity, and potential side reactions is expertly informed by the vast body of scientific literature on the closely related and widely used reagent, iodoacetamide (IAM). The principles and troubleshooting steps outlined here are based on this well-established foundation.
Section 1: The Core Chemistry of Iodoacetamide-Based Alkylation
Understanding the underlying reaction mechanism is critical for controlling its outcome. IDAM is primarily used to alkylate the thiol group (-SH) of cysteine residues, forming a stable thioether bond.[1][2] This is an irreversible modification that prevents the reformation of disulfide bonds, a crucial step in protein characterization, peptide mapping, and mass spectrometry-based proteomics.[2][3]
The desired reaction is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion (S⁻) of a deprotonated cysteine attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion. However, other nucleophilic amino acid side chains can also react, leading to undesired off-target modifications.
Section 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during alkylation experiments.
Q1: What are the most common off-target amino acids modified by IDAM? The most frequently observed off-target modifications occur on methionine, histidine, and lysine residues.[4][5] Additionally, the N-terminal α-amino group, aspartic acid, and glutamic acid can be alkylated under certain conditions.[6][7]
Q2: At what pH should I perform the alkylation for maximum cysteine specificity? For optimal specificity towards cysteine, the reaction is typically performed at a pH of around 8.0-8.5. While the cysteine thiol requires deprotonation to its more nucleophilic thiolate form (pKa ≈ 8.3), significantly higher pH values increase the deprotonation and reactivity of other nucleophiles like the ε-amino group of lysine (pKa ≈ 10.5), increasing off-target reactions.[4]
Q3: My protein is precipitating upon adding IDAM. What is the cause? Precipitation is often due to the protein's folded state, where hydrophobic residues may be exposed upon reduction of disulfide bonds. Ensure that your buffer contains a sufficient concentration of a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) to maintain protein solubility throughout the reduction and alkylation steps.
Q4: How do I prepare and store my IDAM solution? IDAM is photolabile and should be protected from light.[4] It is also susceptible to hydrolysis in aqueous solutions. For maximum efficacy and reproducibility, always prepare IDAM solutions fresh just before use. Dissolve the powder in a suitable buffer (e.g., the denaturation buffer used for your protein) and keep it in the dark.
Q5: Is it necessary to quench the reaction? If so, how? Absolutely. Quenching is a critical step to stop the alkylation reaction and prevent the accumulation of off-target modifications, especially before subsequent steps like enzymatic digestion where the reagent could modify the enzyme.[8][9] The reaction is typically quenched by adding a thiol-containing reagent, such as Dithiothreitol (DTT) or 2-Mercaptoethanol, in excess.[6]
Q6: How can I verify that my alkylation reaction was successful? Success is defined by two parameters: complete alkylation of cysteines and minimal off-target modification.
-
Completeness: This can be assessed using Ellman's reagent (DTNB) to quantify any remaining free thiols. A successful reaction should yield a near-zero result.
-
Specificity: The most powerful tool is mass spectrometry (MS). By analyzing the intact protein or its digested peptides, you can confirm the +57.02 Da mass shift on cysteine residues and search for unexpected mass additions on other amino acids.[1]
Section 3: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common experimental problems.
Guide 1: Issue - Incomplete Cysteine Alkylation
Symptoms:
-
Positive result with Ellman's reagent post-alkylation.
-
Mass spectrometry data shows a mix of alkylated and non-alkylated cysteine-containing peptides.
-
Evidence of protein cross-linking or disulfide-linked dimers/oligomers on non-reducing SDS-PAGE.
Root Cause Analysis & Solutions:
A systematic approach is needed to pinpoint the failure point in the reduction and alkylation workflow.
Protocol: Optimized Reduction and Alkylation for Proteomics
-
Denaturation & Reduction:
-
Solubilize your protein sample in a buffer containing a denaturant (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.5).
-
Add a fresh solution of Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of IDAM in the same denaturation buffer.
-
Add the IDAM solution to a final concentration of 20 mM (maintaining an approximate 2-fold molar excess over the reducing agent).
-
Incubate for 30 minutes at room temperature in complete darkness.
-
-
Quenching:
-
Add DTT to a final concentration of 25-30 mM to quench any excess, unreacted IDAM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup: The sample is now ready for buffer exchange, dialysis, or enzymatic digestion.
Guide 2: Issue - Excessive Off-Target Alkylation
Symptoms:
-
Mass spectrometry reveals significant modification of methionine (+57 Da), histidine, or lysine residues.[4][6]
-
Artifactual mass shifts are observed, such as a -48 Da shift from the expected mass of a methionine-containing peptide, which results from in-source fragmentation of the alkylated methionine sulfonium ion.[10][11]
-
Double alkylation on lysine can mimic the di-glycine remnant from trypsin-digested ubiquitin, leading to false positives in ubiquitination studies.[9]
Root Cause Analysis & Solutions:
Off-target reactions are primarily driven by kinetics and reagent concentration. The key is to provide just enough alkylating potential for a sufficient time to modify cysteines without allowing the slower side reactions to proceed to a significant extent.
| Parameter | Impact on Specificity | Recommended Action | Scientific Rationale |
| IDAM Concentration | High concentrations drive off-target reactions.[5][12] | Use the lowest effective concentration. A 1.5 to 2-fold molar excess over the reducing agent is a good starting point. | Cysteine thiols are highly reactive and do not require a large excess of reagent. Minimizing the concentration reduces the probability of reaction with less nucleophilic side chains.[6] |
| Reaction Time | Prolonged incubation allows slower side reactions to accumulate.[6] | Limit incubation to 30 minutes. Perform a time-course experiment (15, 30, 60 min) to find the optimal point for your system. | The reaction with cysteine is typically very fast. Extending the time provides diminishing returns for on-target alkylation but linearly increases off-target events. |
| pH | pH > 8.5 significantly increases the nucleophilicity of lysine's ε-amino group. | Maintain pH strictly between 7.5 and 8.5. | This pH range provides a good balance, ensuring the cysteine thiol is sufficiently deprotonated for reaction while keeping most other amine groups protonated and less reactive.[4] |
| Temperature | Higher temperatures increase the rate of all reactions, including off-target ones. | Perform the alkylation at room temperature (20-25°C). Avoid heating. | Room temperature provides sufficient energy for the desired reaction without unnecessarily accelerating side reactions.[6] |
| Quenching | Failure to quench allows the reagent to continue reacting during subsequent sample handling. | Immediately quench the reaction after the specified incubation time using a thiol-containing reagent. | An active quenching step provides a definitive endpoint to the reaction, preventing "alkylation creep" during downstream processing.[9] |
Section 4: Alternative Alkylating Reagents
While IDAM is a robust and widely used reagent, certain experimental contexts may benefit from alternatives.
| Reagent | Reactive Group | Pros | Cons |
| 2-Chloro-N,N-dimethylacetamide | Chloroacetyl | Less reactive than IDAM, potentially leading to fewer off-target modifications.[13] | Slower reaction kinetics may result in incomplete alkylation; has been shown to cause significantly more methionine oxidation.[13][14] |
| N-Ethylmaleimide (NEM) | Maleimide | Highly specific for thiols at neutral pH (6.5-7.5).[15] | Can form reversible adducts and may react with amines at higher pH. The resulting modification is larger (+125.05 Da). |
| 4-Vinylpyridine | Pyridyl | Useful for modifying cysteines for subsequent Edman degradation sequencing.[15] | Reaction conditions can be harsh; not as commonly used in standard proteomics workflows. |
References
- Suttapitugsakul, S., Xiao, H., Smeekens, J., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13, 2574–2582. [Link]
- ResearchGate. (2018). Can iodoacetamide reduce disulfide bonds?.
- Habeeb, A. F. S. A. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Comprehensive Glycoscience. [Link]
- Le, T. D., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137. [Link]
- Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]
- Zub, I. V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 18(1), 67-76. [Link]
- Gurd, F. R. N., et al. (1966). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. Journal of Biological Chemistry, 241(4), 899-904. [Link]
- ResearchGate. (2017). What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing?.
- FineSorbent. (n.d.). The Indispensable Role of Iodoacetamide in Modern Proteomics. FineSorbent. [Link]
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]
- Zub, I. V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 18(1), 67-76. [Link]
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
- ResearchGate. (n.d.). Overalkylation of a Protein Digest with Iodoacetamide.
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. [Link]
- Gurd, F. R. N. (1959). Reaction of Iodoacetate with Methionine. Journal of Biological Chemistry, 234(7), 1763-1766. [Link]
- ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- MacCoss, M. J., et al. (2020). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2116-2125. [Link]
- Springer Nature Experiments. (n.d.). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
- ResearchGate. (n.d.). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.
- Lapko, V. N., et al. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry, 35(5), 572-575. [Link]
- Matrix Science. (2017). Step away from the iodoacetamide.
- ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Precipitation During Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter protein precipitation during the critical reduction and alkylation steps of their experimental workflows. Here, we move beyond simple procedural lists to explain the underlying causes of these issues and provide robust, field-tested solutions.
Introduction: The Critical Balancing Act of Denaturation, Reduction, and Alkylation
In proteomics, the successful preparation of a protein sample for downstream analysis, such as mass spectrometry, hinges on a series of carefully orchestrated steps: denaturation, reduction, and alkylation. The goal is to unfold the protein (denaturation), break the disulfide bonds that maintain its tertiary structure (reduction), and then permanently cap the resulting free thiols to prevent them from reforming (alkylation).[1][2]
Protein precipitation at any of these stages, particularly during alkylation, signals a disruption in this delicate balance. The protein, now unfolded and stripped of its stabilizing disulfide bonds, is highly prone to aggregation if not maintained in a soluble state. This guide will address the common causes of precipitation and provide detailed troubleshooting strategies to ensure your proteins remain in solution, preserving your valuable samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein sample precipitated immediately after I added the alkylating agent (e.g., iodoacetamide). What happened?
This is a frequent and frustrating problem. The addition of an alkylating agent like iodoacetamide (IAA) or chloroacetamide (CAA) is often the tipping point for proteins that are already on the edge of solubility. Here’s a breakdown of the likely culprits and how to address them.
Root Cause Analysis:
-
Insufficient Denaturation: The most common cause is that the proteins were not fully denatured before the reduction step. If hydrophobic regions are still shielded within the protein's structure, they can become exposed upon reduction of disulfide bonds. Without sufficient denaturing agents present, these newly exposed hydrophobic patches will interact with each other, causing the proteins to aggregate and precipitate out of solution.[3]
-
Suboptimal Buffer Conditions: The composition of your buffer is critical for maintaining protein solubility. Key factors include:
-
Inadequate Chaotrope Concentration: Chaotropic agents like urea and guanidine hydrochloride (GnHCl) are essential for disrupting the hydrogen bond network of water and interfering with hydrophobic interactions, which keeps proteins unfolded and soluble.[4][5][6][7] If the concentration of your chaotrope is too low (e.g., <6M Urea), it may not be sufficient to counteract the aggregation-driving forces.
-
Incorrect pH: Protein solubility is highly dependent on pH.[8][9][10] Most proteins have a minimum solubility at their isoelectric point (pI), where their net charge is zero.[8] Alkylation is typically performed at a slightly alkaline pH (around 8.0-8.5) to ensure the cysteine thiol groups are deprotonated and reactive.[11] If your buffer pH is too close to the pI of your protein of interest, precipitation is likely.[8][9][12][13]
-
-
High Protein Concentration: Simply put, the more concentrated your protein sample, the higher the probability of intermolecular interactions that lead to aggregation.[3][14]
Troubleshooting Workflow:
Here is a logical flow to diagnose and solve the issue:
Caption: A decision tree for troubleshooting precipitation during alkylation.
Q2: I use urea in my buffer, but still see precipitation. What else can I do?
While urea is a powerful chaotrope, it has limitations. If you're still experiencing issues, consider the following advanced strategies.
Advanced Solutions:
-
Incorporate Detergents: Detergents are invaluable for solubilizing proteins, especially those with significant hydrophobic regions or membrane proteins.[15][16][17][18][19]
-
SDS (Sodium Dodecyl Sulfate): A strong ionic detergent that is excellent for denaturation. However, it must be removed before mass spectrometry. Protocols like Filter-Aided Sample Preparation (FASP) are designed to do this effectively.[18]
-
Rapigest™ SF: A mass spectrometry-compatible anionic detergent that can be cleaved by acidification after digestion.
-
-
Switch or Combine Chaotropes: A combination of 6M urea and 2M thiourea can sometimes solubilize proteins that are resistant to urea alone.[4][20] Guanidine hydrochloride (up to 6M) is a stronger chaotrope than urea but can inhibit trypsin activity, so it must be diluted to below 1.0M before digestion.[21]
-
Optimize Reagent Choice and Conditions:
-
Reducing Agents: Dithiothreitol (DTT) is a common choice, but Tris(2-carboxyethyl)phosphine (TCEP) is more stable, effective over a broader pH range, and less prone to oxidation, especially in the presence of metal contaminants.[22][23][24][25] For some proteins, the choice of reducing agent can impact aggregation.[26]
-
Alkylating Agents: Iodoacetamide (IAA) is fast and effective, but can have off-target reactions, notably with methionine.[1][27][28][29][30] Chloroacetamide (CAA) is slower but often results in fewer side reactions and can lead to higher peptide identification rates.[27][29][31] The choice of agent itself is not typically a direct cause of precipitation, but the overall reaction conditions it necessitates are.
-
Data-Driven Reagent Comparison:
The choice of reducing and alkylating agent involves trade-offs between efficiency, stability, and potential side reactions.
| Reagent Type | Agent | Optimal pH | Key Advantages | Key Disadvantages |
| Reducing | DTT | >7.5 | Strong reducing power, inexpensive.[22] | Less stable, prone to oxidation, odor.[23] |
| TCEP | 1.5 - 8.5 | More stable, broader pH range, odorless.[22][25] | More expensive, bulkier.[22][23] | |
| Alkylating | Iodoacetamide (IAA) | 8.0 - 8.5 | Fast reaction speed, high efficiency.[27] | Significant off-target reactions (e.g., methionine).[27][29] |
| Chloroacetamide (CAA) | 8.0 - 8.5 | Reduced off-target reactions.[27][28] | Slower reaction speed than IAA.[27] |
Q3: Can I rescue a sample that has already precipitated?
Rescuing a precipitated sample is challenging and may not always be successful, but it is possible. The key is to resolubilize the protein pellet under strong denaturing conditions.
Protocol: Rescuing a Precipitated Protein Sample
-
Pellet the Precipitate: Centrifuge your sample at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the aggregated protein. Carefully remove the supernatant.
-
Wash the Pellet (Optional): To remove residual reagents, you can gently wash the pellet with cold acetone. Be cautious, as over-drying an acetone-precipitated pellet can make it extremely difficult to redissolve.[20][32]
-
Resolubilize in Strong Denaturing Buffer: Add a small volume of a robust solubilization buffer directly to the pellet. A common and effective choice is:
-
Aid Solubilization: Use physical disruption to help break up the pellet.
-
Vortexing: Vortex the sample vigorously.
-
Sonication: Sonicate the sample in a sonication bath for short bursts, keeping it on ice between cycles to prevent heating.
-
-
Re-initiate the Protocol: Once the pellet is fully redissolved, you can cautiously proceed. It is advisable to re-check the protein concentration and ensure all subsequent steps are performed under optimal solubilizing conditions as outlined above.
Caption: Workflow for rescuing a precipitated protein sample.
Preventative Measures: A Protocol for Success
The best strategy is prevention. This protocol incorporates best practices to minimize the risk of precipitation from the outset.
Optimized In-Solution Reduction and Alkylation Protocol
This protocol is designed for a starting protein concentration of 1-5 mg/mL. Adjust volumes as needed.
-
Initial Solubilization & Denaturation:
-
Dissolve the protein sample in a buffer containing 8 M Urea and 100 mM Ammonium Bicarbonate, pH ~8.3 .[34] Causality: This combination of a high concentration of chaotrope and an appropriate pH provides a robust environment to denature the protein and keep it soluble.
-
-
Reduction:
-
Cooling:
-
Allow the sample to cool to room temperature. This is a critical step before adding the alkylating agent.
-
-
Alkylation:
-
Add iodoacetamide from a freshly prepared 500 mM stock solution to a final concentration of 14-15 mM .[34]
-
Incubate for 30 minutes at room temperature in the dark .[33][34] Causality: Iodoacetamide is light-sensitive, and the reaction proceeds efficiently at room temperature. The molar excess ensures complete alkylation of the reduced cysteines.
-
-
Quenching (Optional but Recommended):
-
Preparation for Digestion:
-
Dilute the sample at least 5-fold with a digestion-compatible buffer (e.g., 25 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.[34]
-
By carefully controlling the buffer composition, reagent concentrations, and incubation parameters, you can navigate the challenges of reduction and alkylation, ensuring your proteins remain soluble and your experiments yield high-quality, reproducible results.
References
- Boston Children's Research. (n.d.). Proteomics Center Useful Protocols.
- G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.
- ResearchGate. (2013, April 23). Which reducing agent do you prefer?
- ResearchGate. (2014, October 18). How do you protect proteins from precipitation and degradation?
- Grokipedia. (n.d.). Chaotropic agent.
- Tabb, D. L., et al. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PubMed Central.
- ResearchGate. (2021, August 10). Why are my proteins precipitating after the addition of iodoacetamide?
- Held, J. M., et al. (2009). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH.
- Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. PubMed.
- Wikipedia. (n.d.). Chaotropic agent.
- Prive, G. G. (1995). The influence of detergents on the solubility of membrane proteins. PubMed.
- UTHSC. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC).
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
- University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion - UWPR.
- An, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH.
- Hatzikos, S. (2015, May 21). The Effect of Ph on protein solubility. YouTube.
- ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE.
- Loo, R. R. O., et al. (2005). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH.
- ResearchGate. (2025, August 7). The influence of detergents on the solubility of membrane proteins.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH.
- ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?
- Griesser, E., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
- Quora. (2021, April 11). Why does a change in pH affect the solubility of protein in aqueous?
- Ma, Z., et al. (2020). Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. PubMed.
- ResearchGate. (n.d.). Effects of pH on protein solubility of the protein concentrates...
- Kelstrup, C. D., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
- ResearchGate. (2025, August 8). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF.
- ResearchGate. (2014, September 8). Should reducing agents or detergent be used in IB solubilisation and protein purification?
- UW-Madison Demonstration Lab. (n.d.). Biochemistry- Effect of pH on Protein Solubility.
- ACS Publications. (2025, October 17). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY.
- ResearchGate. (2025, August 6). Reduction and alkylation of proteins in preparation of two-dimensional map analysis: Why, When, and How? | Request PDF.
- MDPI. (n.d.). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics.
- ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
- Chemistry For Everyone. (2025, May 18). How Do Detergents Denature Proteins? YouTube.
- Springer Nature Experiments. (n.d.). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 7. thomassci.com [thomassci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The influence of detergents on the solubility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agscientific.com [agscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mstechno.co.jp [mstechno.co.jp]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 33. Useful Protocols [research.childrenshospital.org]
- 34. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Excess 2-iodo-N,N-dimethylacetamide
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for effectively removing unreacted 2-iodo-N,N-dimethylacetamide from a reaction mixture. As a potent alkylating agent, its complete removal is critical for the integrity of downstream applications and the purity of the final product. This document moves beyond simple step-by-step instructions to explain the fundamental chemistry behind each strategic choice, ensuring you can adapt and troubleshoot for your specific experimental context.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common challenges encountered when working with this compound.
Q1: My downstream assay is failing, and I suspect my purified compound is unstable. Could residual this compound be the cause? A: Absolutely. This compound is a reactive electrophile. Even trace amounts can continue to alkylate your target molecule or other components in a non-specific manner over time, leading to product degradation, aggregation, or inconsistent assay results. The first and most critical step post-reaction is to chemically neutralize, or "quench," all excess alkylating agent.
Q2: What is the most effective way to quench the reaction? A: The most effective method is to add a nucleophilic thiol-containing reagent. Dithiothreitol (DTT) is a common and highly effective choice.[1][2] It rapidly reacts with the this compound to form a stable, non-reactive thioether adduct, effectively neutralizing its alkylating potential. L-cysteine or 2-mercaptoethanol are also suitable alternatives.
Q3: I've quenched the reaction, but now my product is contaminated with the quencher and its adduct. What's the best way to remove them? A: For the highest efficiency and ease of use, we strongly recommend using a scavenger resin .[3][4] These are solid-supported reagents that covalently bind to the excess electrophile (your iodoacetamide) and often the quenched adduct. The impurities become part of the solid phase and are removed by simple filtration, leaving your purified product in solution. This method avoids complex liquid-liquid extractions or time-consuming chromatography for initial cleanup.[3]
Q4: Can I use a simple liquid-liquid extraction to remove the excess reagent? A: While technically possible, it is often inefficient. This compound, much like its parent solvent N,N-dimethylacetamide (DMAc), is a polar molecule with considerable water solubility.[5][6][7] Therefore, it will not partition cleanly into a typical nonpolar organic solvent, leading to poor recovery and persistent contamination. Extraction may require multiple passes and may still not achieve complete removal.
Q5: What are the primary safety concerns when handling this compound? A: Safety is paramount. This compound is classified as corrosive and can cause severe skin burns and eye damage.[8] It is also a respiratory irritant.[8] Always handle this reagent in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient for prolonged contact with amides; check your glove manufacturer's compatibility chart), safety goggles, and a lab coat.
Part 2: In-depth Technical Guide: Principles & Protocols
The Chemistry of Removal: Understanding the "Why"
This compound is an electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving group ability of iodide. It readily undergoes a bimolecular nucleophilic substitution (S_N2) reaction with available nucleophiles. While this is the desired reaction with your target substrate, any excess reagent will react with other nucleophiles in the mixture.
The strategy for its removal is therefore a two-stage process:
-
Chemical Quenching: Convert the highly reactive electrophile into a stable, non-reactive species.
-
Physical Purification: Separate the quenched adduct, excess quenching reagent, and any other impurities from the desired product.
Method 1: Chemical Quenching (The Essential First Step)
This step is non-negotiable for ensuring product stability. By adding a sacrificial nucleophile, you consume all remaining this compound. Thiols are ideal for this purpose due to the high nucleophilicity of the sulfur atom.
Experimental Protocol: Quenching with Dithiothreitol (DTT)
This protocol is adapted from standard procedures for quenching iodoacetamide in proteomics and bioconjugation workflows.[1][9]
-
Calculate Molar Excess: Upon reaction completion, calculate the molar amount of unreacted this compound. Prepare a stock solution of DTT (e.g., 0.5 M in water or a suitable buffer).
-
Add Quenching Agent: Add a 2- to 5-fold molar excess of DTT relative to the initial amount of this compound. This ensures the quenching reaction proceeds rapidly to completion.
-
Incubate: Gently mix the reaction and allow it to incubate for at least 15-30 minutes at room temperature. The reaction should be protected from light, as iodo-compounds can be light-sensitive.[2]
-
Proceed to Purification: The reaction mixture now contains your product, the DTT-iodoacetamide adduct, and excess DTT. It is now stable and ready for purification.
Caption: Workflow for chemical quenching of excess alkylating agent.
Method 2: Scavenger Resins (The High-Efficiency Approach)
Scavenger resins are the modern solution for simplifying work-up and purification.[3] They are functionalized polymers designed to react selectively with and sequester specific types of molecules from solution.[4] For removing an electrophile like this compound, a nucleophilic resin is the ideal choice.
Recommended Resins:
-
Thiol (Mercaptan) Resins: The most direct and effective choice. The thiol groups on the resin react in the same way as DTT, covalently binding the impurity to the solid support.
-
Amine (e.g., Tris(2-aminoethyl)amine, TREN) Resins: Also highly effective, as primary and secondary amines are excellent nucleophiles for this purpose.
Experimental Protocol: Purification with Thiol Scavenger Resin
-
Select Resin and Calculate Equivalents: Choose a macroporous thiol-functionalized polystyrene or silica resin. Consult the manufacturer's data sheet for its loading capacity (typically in mmol/g). Use approximately 3-5 equivalents of the resin's functional group relative to the initial quantity of this compound.
-
Add Resin: Add the calculated amount of dry resin directly to the quenched reaction mixture.
-
Agitate: Gently agitate the resulting slurry using an orbital shaker or stir plate at room temperature. Reaction times can vary, but 2-4 hours is a good starting point. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to confirm the disappearance of the iodo-compound and its quenched adduct from the solution.
-
Filter: Filter the mixture through a simple filter funnel (e.g., a fritted glass funnel or a cotton plug in a pipette).
-
Wash and Collect: Wash the resin 2-3 times with a small amount of the reaction solvent to ensure complete recovery of your product. Combine the filtrates.
-
Isolate Product: The combined filtrate now contains your purified product, which can be isolated by removing the solvent.
Sources
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. canftech.com [canftech.com]
- 5. acs.org [acs.org]
- 6. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Iodo-N,N-dimethylacetamide Alkylation Efficiency
Welcome to the technical support center for the application of 2-iodo-N,N-dimethylacetamide in proteomics and drug development. This guide, curated by Senior Application Scientists, provides in-depth technical assistance to researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the nuances of protein and peptide alkylation with this compound, with a special focus on the critical role of pH.
The Central Role of pH in Cysteine Alkylation
The alkylation of cysteine residues with this compound is a cornerstone of many proteomic workflows, aimed at preventing the re-formation of disulfide bonds after reduction. The efficiency and specificity of this reaction are profoundly influenced by the pH of the reaction buffer. Understanding this relationship is key to achieving complete and specific alkylation, thereby ensuring the reliability of downstream analyses such as mass spectrometry.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile in this reaction is the deprotonated thiol group of the cysteine residue, known as the thiolate anion (-S⁻). The thiolate anion is significantly more nucleophilic than its protonated thiol form (-SH). The equilibrium between the thiol and thiolate forms is governed by the pKa of the cysteine's thiol group and the pH of the surrounding environment, as described by the Henderson-Hasselbalch equation.
The pKa of the thiol group of a free cysteine amino acid is approximately 8.3-8.5.[1] However, within a protein, the local microenvironment can significantly influence this pKa, causing it to vary.[2][3] For alkylation to occur efficiently, the pH of the reaction buffer must be sufficiently above the pKa of the cysteine thiol to favor the formation of the highly reactive thiolate anion.[4]
Caption: pH-dependent equilibrium of cysteine and its alkylation.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of proteins and peptides with this compound, with a focus on pH-related causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Incomplete Alkylation | Suboptimal pH: The reaction pH is too low (e.g., < 7.5), leading to a low concentration of the reactive thiolate anion. | Adjust the pH of the alkylation buffer to a range of 8.0-9.0. Ensure the buffering capacity is sufficient to maintain the pH throughout the reaction. | At a pH below the pKa of the cysteine thiol, the equilibrium favors the less reactive protonated form, hindering the SN2 reaction. A slightly alkaline pH ensures a sufficient population of the thiolate anion for efficient alkylation.[4] |
| Insufficient Reagent Concentration: The molar excess of this compound is too low to drive the reaction to completion. | Increase the molar excess of this compound. A common starting point is a 10- to 20-fold molar excess over the total thiol concentration. | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products, favoring complete alkylation. | |
| Incomplete Reduction of Disulfide Bonds: Disulfide bonds are not fully cleaved, leaving some cysteine residues inaccessible to the alkylating agent. | Ensure complete reduction by using a sufficient concentration of a reducing agent like DTT or TCEP and optimizing the reduction time and temperature. | Only free thiol groups can be alkylated. Incomplete reduction will inevitably lead to incomplete alkylation. | |
| Off-Target Alkylation (Side Reactions) | pH is too high: At pH values significantly above 9.0, other nucleophilic amino acid side chains become deprotonated and can react with this compound. | Maintain the alkylation pH within the optimal range of 8.0-9.0. Avoid excessively alkaline conditions. | The amino groups of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0) can become nucleophilic at higher pH values, leading to their unintended alkylation.[5][6] |
| Excessive Reagent Concentration: A very high molar excess of the alkylating agent can increase the likelihood of reactions with less nucleophilic sites. | Titrate the concentration of this compound to find the optimal balance between complete cysteine alkylation and minimal side reactions. | While a molar excess is necessary, an overly high concentration can drive reactions with less reactive functional groups, reducing the specificity of the modification.[7] | |
| Prolonged Reaction Time: Extending the incubation time beyond what is necessary for complete cysteine alkylation can allow for slower, off-target reactions to occur. | Optimize the reaction time. For many proteins, 30-60 minutes at room temperature is sufficient. Monitor the reaction progress if necessary.[8] | The primary alkylation of reactive cysteines is typically rapid. Longer reaction times provide more opportunity for the alkylating agent to react with other, less reactive sites. | |
| Protein Precipitation | pH-Induced Conformational Changes: The chosen pH for alkylation may be close to the isoelectric point (pI) of the protein, leading to reduced solubility. | If precipitation occurs at the optimal alkylation pH, consider performing the reaction in the presence of a denaturant (e.g., urea or guanidinium chloride) to maintain protein solubility. | Denaturants unfold the protein, not only exposing cysteine residues for reduction and alkylation but also preventing aggregation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for alkylating cysteine residues with this compound?
A1: The optimal pH for the specific alkylation of cysteine residues is in the slightly alkaline range of 8.0 to 9.0.[9] This pH range ensures that a significant portion of the cysteine thiol groups are deprotonated to the more reactive thiolate anion, while minimizing the reactivity of other nucleophilic amino acid side chains such as lysine.
Q2: Why is a slightly alkaline pH more effective for cysteine alkylation?
A2: The reactivity of the cysteine side chain in an SN2 reaction with this compound is dependent on the nucleophilicity of the sulfur atom. At a pH above the pKa of the thiol group (typically around 8.3 in free cysteine, but variable in proteins), the thiol group (-SH) loses a proton to become a thiolate anion (-S⁻).[1][4] This anion is a much stronger nucleophile, thus significantly accelerating the rate of the alkylation reaction.
Q3: Can this compound react with other amino acids besides cysteine?
A3: Yes, under certain conditions, this compound can react with other amino acid residues. These "off-target" modifications are more likely to occur at higher pH values (typically > 9.0), with a large excess of the alkylating agent, or with prolonged reaction times. The most common off-target residues are those with nucleophilic side chains, including lysine, histidine, and the N-terminal amino group of the protein.[5][6]
Q4: How can I prevent off-target alkylation?
A4: To minimize off-target modifications, it is crucial to carefully control the reaction conditions. The most important factor is to maintain the pH in the optimal range of 8.0-9.0. Additionally, use the lowest concentration of this compound that still achieves complete alkylation of cysteines and avoid unnecessarily long reaction times. Quenching the reaction after the desired time with a thiol-containing reagent like DTT can also help by consuming any excess alkylating agent.
Q5: How does the pKa of a specific cysteine residue in a protein affect its alkylation?
A5: The pKa of a cysteine's thiol group is highly sensitive to its local microenvironment within the protein structure.[2] Factors such as nearby charged residues, hydrogen bonding, and solvent accessibility can either lower or raise the pKa. A cysteine with a lower pKa will have a higher proportion of its thiolate form at a given pH, making it more reactive towards alkylation. Conversely, a cysteine with a higher pKa will require a more alkaline pH to be efficiently alkylated. This differential reactivity can sometimes be exploited to selectively label more reactive cysteines.
Q6: Is this compound stable at the recommended alkaline pH?
A6: this compound is generally stable under the recommended alkylation conditions. However, it is sensitive to light, so it is advisable to prepare solutions fresh and perform the alkylation step in the dark to prevent photodegradation.
Experimental Protocols
Protocol 1: In-Solution Protein Alkylation
This protocol provides a general guideline for the reduction and alkylation of proteins in solution, a common sample preparation step for mass spectrometry-based proteomics.
Materials:
-
Protein sample
-
Denaturation/Reduction Buffer: 6 M Urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: 500 mM this compound in water (prepare fresh, protect from light)
-
Quenching Solution: 500 mM DTT in water
Procedure:
-
Protein Solubilization and Reduction: a. Dissolve the protein sample in the Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL. b. Add the 500 mM DTT stock solution to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 1 hour with gentle shaking to reduce all disulfide bonds. d. Allow the sample to cool to room temperature.
-
Alkylation: a. In the dark, add the 500 mM this compound stock solution to a final concentration of 25 mM (a 2.5-fold excess over DTT). b. Incubate the reaction at room temperature for 45 minutes in the dark with gentle shaking.
-
Quenching: a. Add the 500 mM DTT stock solution to a final concentration of 15 mM to quench any unreacted this compound. b. Incubate for an additional 15 minutes at room temperature in the dark.
-
Downstream Processing: a. The alkylated protein sample is now ready for buffer exchange, digestion, or other downstream applications.
Caption: Workflow for in-solution protein alkylation.
References
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157.
- Parson, W. W. (2007). Cysteine pKa values for the bacterial peroxiredoxin AhpC. Protein Science, 16(5), 975-983.
- Roos, G., & Messens, J. (2011). Understanding the p K a of Redox Cysteines: The Key Role of Hydrogen Bonding. Antioxidants & Redox Signaling, 15(1), 75-86.
- Winther, J. R., & Thorpe, C. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. FEBS Letters, 588(4), 493-500.
- Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(11), 2354-2363.
- Hale, J. E., Butler, J. P., & Gelfanova, V. (2001). Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix-assisted laser desorption/ionization-mass spectrometry investigation. Electrophoresis, 22(10), 2058-2065.
- G-Biosciences. FOCUS™ Protein Reduction-Alkylation.
- Promwikorn, W., & Kusamran, T. (2003). Chemical Modification of Lysine and Histidine Residues in Gracilaria tenuistipitata Bromoperoxidase. ScienceAsia, 29(4), 339-346.
- Kaßner, F., Kronawitt, K., & Skerra, A. (2019). pH-dependent chemical equilibria of amino acid functionalities shown for glycine. Biophysical Chemistry, 254, 106247.
- Wang, Y., et al. (2021). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. Applied Microbiology and Biotechnology, 105(14-15), 5875-5887.
- Horvatovich, P., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2024.
- Gygi, S. P., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Journal of Mass Spectrometry, 38(8), 815-822.
- Yang, Z., & Attygalle, A. B. (2011). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 46(9), 896-903.
- Wikipedia. Dimethylacetamide.
- Paulech, J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4785-4794.
- Galvin, S. D., & Parker, B. L. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Proteomics, 17(17-18).
- American Chemical Society. N,N-Dimethylacetamide.
- Martini, N., Williams, P., & Ferrer, E. G. (2022). N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(595), 282-287.
- Wang, J., et al. (2008). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(11-12), 710-717.
- Uchida, K. (2003). Histidine and lysine as targets of oxidative modification. Amino Acids, 25(3-4), 249-257.
- Fitzpatrick, P. F. (1994). pH and Kinetic Isotope Effects on the Oxidative Half-Reaction of D-amino-acid Oxidase. Journal of Biological Chemistry, 269(21), 15079-15085.
- Onufriev, A., & Case, D. A. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS Computational Biology, 8(11), e1002761.
- Kim, S. Y., et al. (2024). Amino acid residues responsible for the different pH dependency of cell-specific ferredoxins in the electron transfer reaction with ferredoxin-NADP+ reductase from maize leaves. Journal of Biochemistry.
Sources
- 1. Cysteine pKa values for the bacterial peroxiredoxin AhpC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
dealing with 2-iodo-N,N-dimethylacetamide instability in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 2-iodo-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent alkylating agent in their workflows. Given its high reactivity, the success of experiments involving this compound hinges on a nuanced understanding of its stability and handling requirements. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter, ensuring the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the alkylation of protein and peptide sulfhydryl groups. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: Why is my cysteine alkylation incomplete or highly variable?
Answer: Incomplete alkylation is the most frequent issue and almost always traces back to the degradation of the reagent or suboptimal reaction conditions. This compound, like its close analog iodoacetamide (IAA), is highly susceptible to degradation.[1][2]
Underlying Causes & Solutions:
-
Reagent Hydrolysis: The carbon-iodine bond is susceptible to hydrolysis in aqueous solutions. This is the primary reason for reagent inactivation.
-
Photodegradation: The carbon-halogen bond is photolabile. Exposure to light, especially UV, will cause homolytic dissociation, generating radicals and rendering the reagent ineffective.[3] This process can also create reactive side products that interfere with your experiment.
-
Suboptimal pH: The alkylation reaction, a bimolecular nucleophilic substitution (SN2), is highly pH-dependent. The target cysteine thiol must be in its deprotonated, nucleophilic thiolate form (R-S⁻) to react efficiently.
-
Solution: Maintain a slightly alkaline reaction pH between 8.0 and 9.0. Below pH 8.0, the thiol (R-SH) form dominates, which is a poor nucleophile. Above pH 9.5, the risk of hydrolysis of the reagent and off-target reactions increases significantly.
-
-
Insufficient Reagent Concentration: The reaction requires a sufficient molar excess of the alkylating agent to drive it to completion, especially after a reduction step using a thiol-based reducing agent like Dithiothreitol (DTT).
-
Solution: Use at least a 10-fold molar excess of this compound relative to the total concentration of sulfhydryl groups.[1] Remember to account for the sulfhydryls from your protein and any residual DTT. If reaction completion is still low, consider increasing the concentration to 14-20 mM for complex samples.[4]
-
Experimental Protocol: Verifying Reagent Activity and Optimizing Alkylation
This protocol helps validate your reagent and reaction conditions.
-
Prepare a Control Peptide: Use a simple cysteine-containing peptide (e.g., Gly-Cys-Gly) with a known concentration.
-
Reduction: Reduce the peptide with 5 mM TCEP at room temperature for 10 minutes. TCEP is preferred for this test as it does not compete with the alkylating agent.[5]
-
Alkylation:
-
Prepare a fresh 100 mM stock solution of this compound in a suitable buffer (e.g., 200 mM ammonium bicarbonate, pH 8.0) in an amber vial.[1]
-
Add the alkylating agent to the reduced peptide solution to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature, protected from light.[1][4]
-
-
Analysis: Analyze the sample via LC-MS. Look for a mass shift corresponding to the addition of a carbamidomethyl group (+57.02 Da for iodoacetamide, or +85.05 Da for this compound).
-
Self-Validation: You should observe >99% conversion of the native peptide to its alkylated form. If not, your reagent is likely degraded, or your stock concentration is incorrect.
Q2: I'm observing significant off-target modifications on other amino acids. What's going wrong?
Answer: While this compound is highly reactive towards cysteine thiols at the correct pH, its specificity is not absolute. Off-target modifications are a clear sign that the reaction conditions are favoring side reactions.[6][7]
Underlying Causes & Solutions:
-
Excessive Reagent Concentration: Using a massive excess of the alkylating agent can force reactions with less nucleophilic sites.
-
Solution: While a 10-fold excess is a good starting point, avoid going significantly higher unless empirically necessary. If off-target alkylation is detected, perform a titration experiment to find the lowest effective concentration (see optimization protocol above).
-
-
Incorrect pH: Deviating from the optimal pH of 8.0-9.0 is a major cause of non-specific labeling.
-
At High pH (>9.5): The amino groups of lysine side chains and protein N-termini become deprotonated and more nucleophilic, leading to their alkylation.
-
At Low pH (<7.0): While the overall reaction is slower, the imidazole ring of histidine can become a target.
-
Solution: Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH of 8.0-8.5 throughout the incubation.[1]
-
-
Prolonged Incubation: Extending the reaction time unnecessarily increases the window for slower, off-target reactions to occur.
-
Solution: For most applications, 30 minutes at room temperature is sufficient.[4] If you suspect incomplete alkylation, it is better to optimize reagent concentration before extending the time.
-
-
Inherent Reactivity: Iodine-containing reagents are known to have a higher propensity for modifying methionine residues compared to alternatives like acrylamide.[7]
Part 2: Frequently Asked Questions (FAQs)
Q: How should I store solid this compound? A: The solid reagent should be stored at 4°C or -20°C, tightly sealed to protect it from moisture and light.[2][8] As it can be hygroscopic, storing it in a desiccator is also recommended.[9][10] Over time, the powder may turn yellowish, indicating the formation of free iodine, a sign of degradation.[2]
Q: Can I prepare a stock solution and store it? A: This is strongly discouraged. For maximum efficacy and reproducibility, solutions should be prepared fresh immediately before each use.[1][2] If you must prepare a stock, use an anhydrous solvent like Dimethylacetamide (DMAc) or DMF, store it at -80°C under an inert gas (like nitrogen or argon), and use it within a very short timeframe.[11] Aqueous stocks are not recommended.
Q: What is the best reducing agent to use before alkylation: DTT or TCEP? A: The choice depends on your workflow.
-
Dithiothreitol (DTT): A strong and inexpensive reducing agent. However, as a thiol-containing molecule, it will react with this compound.[12] You must use a sufficient excess of the alkylating agent to modify both your protein thiols and the two thiols on any remaining DTT.
-
Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reductant that is not thiol-reactive, more stable at higher pH, and generally does not need to be removed before alkylation.[5][13] This simplifies the workflow and makes stoichiometry more predictable. However, some studies have noted that TCEP can react with haloacetamides under certain conditions, so it is not entirely inert.[13][14]
-
Recommendation: For most applications, especially quantitative proteomics, TCEP is the superior choice due to its stability and lack of interference with the primary alkylation reaction.[5]
Q: What buffers are compatible with this alkylation reaction? A: Use buffers that are effective in the pH 8.0-9.0 range and do not contain primary amines or sulfhydryls. Good choices include ammonium bicarbonate (volatile and MS-compatible), HEPES, and Tris.[1][4] Avoid buffers like glycine or those containing primary amines that can act as competing nucleophiles.
Q: How do I quench the reaction after incubation? A: The reaction can be quenched by adding a thiol-containing reagent to scavenge any excess this compound. Adding DTT to a final concentration of 5-10 mM is a common and effective method.[4] Alternatively, for downstream applications like protein digestion, the addition of the digestion buffer and enzyme will effectively stop the reaction by dilution and pH change.
Part 3: Key Protocols & Data
Data Summary Tables
Table 1: Recommended Reaction Conditions for Cysteine Alkylation
| Parameter | Recommended Value | Rationale & Key Considerations |
| pH | 8.0 - 9.0 | Ensures cysteine is in its reactive thiolate form; minimizes off-target reactions. |
| Temperature | Room Temperature (20-25°C) | Provides sufficient energy for the reaction without significantly increasing reagent hydrolysis.[4] |
| Duration | 30 - 60 minutes | Adequate for reaction completion. Longer times increase the risk of side reactions.[4] |
| Light Condition | In the dark | Prevents light-induced degradation of the C-I bond.[3] |
| Molar Excess | >10-fold over total thiols | Drives the reaction to completion, especially when DTT is used for reduction.[1] |
| Solvent/Buffer | Aqueous, non-nucleophilic | Ammonium Bicarbonate, HEPES, or Tris are suitable. Avoid primary amine buffers. |
Table 2: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemistry | Thiol-based | Phosphine-based |
| Reactivity with Iodoacetamide | High. Reacts with and consumes the alkylating agent.[12] | Low. Generally does not react, simplifying stoichiometry.[5][13] |
| Optimal pH Range | 7.0 - 9.0 | 1.5 - 8.5 (More stable at alkaline pH than DTT).[13] |
| Stability | Prone to air oxidation. | Highly stable in solution (unless phosphates are present).[13] |
| Workflow Impact | Requires removal or a larger excess of alkylating agent. | Can typically be left in the reaction during alkylation.[5] |
| Best For | General use where cost is a factor. | Quantitative proteomics, workflows where precise stoichiometry is critical. |
Part 4: Visual Guides & Workflows
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for incomplete cysteine alkylation.
Caption: Reaction specificity of this compound.
References
- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide.
- Le, B., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 183, 12-19.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal.
- Dirksen, E., Breibeck, J., & Morgenstern, D. (2019). Why does the alkylation of peptides with IAA have to be carried in the dark during the sample preparation for LC/MS proteomic analysis? ResearchGate.
- UBPBio. (n.d.). 2-Iodoacetamide.
- Matrix Science. (2017). Step away from the iodoacetamide. Matrix Science Blog.
- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(11), 2018-2027.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chromatography Forum. (2016). Proteomics alkylation woes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylacetamide.
- Wikipedia. (n.d.). Iodoacetamide.
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80.
- ResearchGate. (2012). Can I reduce and alkylate my proteins twice, with DTT and IAA before loading SDS gel and with DTT and TCEP while doing gel digestion? ResearchGate.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
- Wikipedia. (n.d.). Dimethylacetamide.
- Proteomics and Mass Spectrometry Core Facility, University of Nebraska-Lincoln. (2014). TCEP or DTT?.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ubpbio.com [ubpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Step away from the iodoacetamide [matrixscience.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 73664-43-4 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Reagent Concentration for Effective Protein Alkylation
Welcome to the Technical Support Center dedicated to protein alkylation. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible protein analysis. Here, we will delve into the critical step of protein alkylation, a cornerstone of mass spectrometry-based proteomics, and provide in-depth troubleshooting guidance to overcome common challenges. Our goal is to empower you with the knowledge to optimize your experiments, ensuring data integrity and advancing your research.
The Critical Role of Alkylation in Proteomics
In mass spectrometry-based proteomics, the accurate identification and quantification of proteins hinges on the effective preparation of protein samples.[1] A key step in this process is the reduction of disulfide bonds followed by the alkylation of the resulting free cysteine residues.[2] This process, often referred to as "capping," covalently modifies the thiol groups (-SH) of cysteines, preventing them from reforming disulfide bonds.[3] This ensures that proteins remain in a denatured and linearized state, which is crucial for efficient enzymatic digestion and subsequent analysis by mass spectrometry.[1][4]
However, achieving complete and specific alkylation without introducing unwanted artifacts is a common challenge. The concentration of both the reducing and alkylating agents must be carefully optimized to avoid issues such as incomplete alkylation, over-alkylation, and non-specific modifications, all of which can compromise the quality and interpretation of your data.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during protein alkylation in a question-and-answer format. We provide insights into the root causes and offer practical, step-by-step solutions.
Problem 1: Incomplete Alkylation
Question: My mass spectrometry data shows evidence of incomplete alkylation, such as peptides with unmodified cysteines or unexpected disulfide bonds. What are the likely causes, and how can I resolve this?
Answer:
Incomplete alkylation is a frequent issue that can significantly impact peptide identification and quantification. The primary reasons for this are often related to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Reducing Agent Concentration: The initial reduction of disulfide bonds is a prerequisite for effective alkylation. If the concentration of your reducing agent (e.g., DTT or TCEP) is too low, some disulfide bonds will remain intact, preventing the alkylating agent from accessing the cysteine residues.
-
Solution: Ensure you are using a sufficient molar excess of the reducing agent over the estimated amount of cysteine residues in your sample. A common starting point is a final concentration of 5-10 mM DTT or TCEP.[7]
-
-
Suboptimal pH for Reduction: The efficiency of thiol-based reducing agents like DTT is pH-dependent.[8]
-
Inadequate Alkylating Agent Concentration: Similar to the reducing agent, an insufficient concentration of the alkylating agent (e.g., iodoacetamide) will lead to incomplete modification of the available cysteine thiols.
-
Insufficient Incubation Time or Temperature: Both reduction and alkylation are chemical reactions that require adequate time and appropriate temperatures to proceed to completion.
Below is a workflow to systematically troubleshoot incomplete alkylation:
Caption: A systematic workflow for troubleshooting incomplete protein alkylation.
Problem 2: Over-alkylation and Non-specific Modifications
Question: I am observing modifications on amino acids other than cysteine, such as methionine, lysine, or the N-terminus of peptides. Is this over-alkylation, and how can I prevent it?
Answer:
Yes, these are classic signs of over-alkylation or non-specific alkylation. While alkylating agents like iodoacetamide are highly reactive towards cysteine thiols, at high concentrations or under suboptimal conditions, they can react with other nucleophilic sites in proteins.[5][11]
Potential Causes & Solutions:
-
Excessive Alkylating Agent Concentration: Using a large excess of the alkylating agent is the most common cause of non-specific modifications.[3]
-
Solution: Carefully calculate and use the appropriate molar excess of the alkylating agent, typically around 2-fold higher than the reducing agent.[7] Avoid adding a large, unmeasured excess.
-
-
Prolonged Incubation Time: Extending the alkylation reaction time can increase the likelihood of off-target reactions.[3]
-
Solution: Adhere to the recommended incubation time of 20-45 minutes for iodoacetamide at room temperature.[7]
-
-
High pH: At a more alkaline pH, other amino acid side chains, such as the ε-amino group of lysine, become more deprotonated and thus more nucleophilic and susceptible to alkylation.[9]
-
Solution: While a pH of 7.5-8.5 is optimal for cysteine alkylation, avoid excessively high pH values.[9]
-
-
Choice of Alkylating Agent: Some alkylating agents are more prone to side reactions than others. For instance, iodoacetamide can lead to the alkylation of methionine.[1][12] Chloroacetamide is an alternative that may reduce some off-target modifications but can increase methionine oxidation.[13][14]
Problem 3: Reagent-Induced Protein Precipitation
Question: My protein sample precipitated after adding the reducing or alkylating agent. What happened, and what can I do to prevent this?
Answer:
Protein precipitation during reduction and alkylation can occur due to several factors, primarily related to protein solubility and the disruption of its native structure.
Potential Causes & Solutions:
-
High Reagent Concentration: High concentrations of salts, which can be present in reagent stock solutions, can lead to "salting out" and protein precipitation.
-
Solution: Ensure that the final concentration of all reagents is within the recommended range. Prepare fresh reagent stocks in an appropriate buffer, such as ammonium bicarbonate, rather than water, to maintain pH and buffer capacity.[10]
-
-
Denaturation and Unfolding: The process of reduction breaks disulfide bonds that may be crucial for maintaining the protein's folded and soluble state. As the protein unfolds, hydrophobic regions can become exposed, leading to aggregation and precipitation.
-
Solution: Perform the reduction and alkylation in the presence of a denaturant like urea (up to 8 M) to keep the unfolded proteins in solution.[15] Note that the concentration of urea must be diluted to below 2 M before adding trypsin for digestion, as high concentrations of urea inhibit trypsin activity.[16]
-
Problem 4: Interference with Downstream Mass Spectrometry Analysis
Question: I'm observing significant ion suppression or adducts in my mass spectra. Could my alkylation reagents be the cause?
Answer:
Absolutely. Residual reagents from the reduction and alkylation steps are a common source of interference in mass spectrometry.
Potential Causes & Solutions:
-
Excess Reagents: Unreacted reducing and alkylating agents, as well as their byproducts, can co-elute with your peptides during liquid chromatography and interfere with their ionization in the mass spectrometer, leading to ion suppression and reduced signal intensity.[17]
-
Solution: After the alkylation step, it is crucial to either quench the reaction or remove the excess reagents.
-
Quenching: Add a small amount of DTT (to a final concentration of 5 mM) to react with and consume any remaining iodoacetamide.[7][16]
-
Cleanup: Utilize a desalting method, such as C18 spin columns or ZipTips, to remove salts, residual reagents, and other small molecule contaminants before LC-MS analysis.[18]
-
-
-
Contaminants in Reagents: The quality of your reagents matters. Impurities can introduce unexpected adducts and background noise in your mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing and alkylating agents, and what are their pros and cons?
A1: The choice of reducing and alkylating agents can significantly impact your results. Here is a summary of the most common options:
| Reagent Type | Agent | Recommended Concentration | Pros | Cons |
| Reducing | Dithiothreitol (DTT) | 5-10 mM[7] | Highly effective, cost-effective.[8] | Strong odor, prone to air oxidation, can interfere with some downstream applications.[8] |
| Reducing | Tris(2-carboxyethyl)phosphine (TCEP) | 5-10 mM[15] | Odorless, more stable over a wider pH range, compatible with maleimide labeling and IMAC.[8][19] | Can be less stable in phosphate buffers.[19] |
| Alkylating | Iodoacetamide (IAA) | 10-20 mM[7] | High reactivity and efficiency.[1] | Can cause non-specific alkylation of methionine and other residues.[12][13] Light-sensitive.[15] |
| Alkylating | Chloroacetamide (CAA) | 10-20 mM | Reduced off-target alkylation compared to IAA.[1] | Slower reaction speed, can increase methionine oxidation.[1][13] |
Q2: How do I determine the optimal concentration of reducing and alkylating agents for my specific protein sample?
A2: The optimal concentrations depend on the total protein concentration and the complexity of your sample. For a complex protein mixture (e.g., a cell lysate) at a concentration of 1 mg/mL, a good starting point is 10 mM DTT for reduction followed by 20 mM iodoacetamide for alkylation.[10] For purified proteins or less complex samples, you may be able to use lower concentrations. It is always best to perform a small pilot experiment to optimize the concentrations for your specific sample if you are unsure.
Q3: What is the importance of pH in the reduction and alkylation steps?
A3: pH is a critical parameter.[3] The reduction of disulfide bonds by thiol-based reagents like DTT is most efficient at a pH between 7.0 and 9.0.[8] Similarly, the alkylation of cysteine residues is most effective at a pH of 7.5-8.5 because the target thiol group is deprotonated to the more nucleophilic thiolate anion.[9] Therefore, maintaining a pH in the range of 7.5-8.5 for both steps is crucial for optimal results.
Q4: Should I perform reduction and alkylation at room temperature or at an elevated temperature?
A4: The reduction step is typically performed at an elevated temperature (e.g., 37-56°C) to enhance the denaturation of proteins and increase the reaction rate.[7] However, the alkylation step with iodoacetamide is generally carried out at room temperature to minimize the risk of side reactions.[7] It is also important to perform the alkylation in the dark as iodoacetamide is light-sensitive.[15]
Experimental Protocols
Standard In-Solution Protein Reduction and Alkylation Protocol
This protocol is a general guideline for the reduction and alkylation of proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).[15]
-
Reducing agent stock solution (e.g., 200 mM DTT in water).[7]
-
Alkylating agent stock solution (e.g., 500 mM iodoacetamide in water, freshly prepared and protected from light).[7]
-
Quenching reagent (e.g., 200 mM DTT in water).
Procedure:
-
Reduction: To your protein sample, add the reducing agent stock solution to a final concentration of 5-10 mM. For example, add 5 µL of 200 mM DTT to 95 µL of your protein sample for a final concentration of 10 mM.
-
Incubate the sample at 37-56°C for 30-60 minutes.[7]
-
Cooling: Allow the sample to cool to room temperature.[7]
-
Alkylation: Add the freshly prepared iodoacetamide stock solution to a final concentration of 10-20 mM (approximately a 2-fold molar excess over the reducing agent). For example, add 4 µL of 500 mM iodoacetamide to the 100 µL sample for a final concentration of approximately 20 mM.
-
Incubate for 20-45 minutes at room temperature in the dark.[7]
-
Quenching: Quench the reaction by adding the quenching reagent (e.g., DTT) to a final concentration of 5 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.[7][16]
Reagent Cleanup Protocol using C18 Spin Columns
This protocol is for the removal of salts, detergents, and residual reducing and alkylating agents from your peptide sample after digestion and before LC-MS analysis.
Materials:
-
Digested peptide sample.
-
C18 spin column.
-
Activation/Wash Solution 1: 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Equilibration/Wash Solution 2: 0.1% TFA in water.
-
Elution Solution: 70% acetonitrile in water with 0.1% TFA.
Procedure:
-
Acidify Sample: Acidify your peptide sample by adding TFA to a final concentration of 0.1-1%.
-
Activate Column: Add 200 µL of Activation/Wash Solution 1 to the C18 spin column and centrifuge according to the manufacturer's instructions. Repeat this step.
-
Equilibrate Column: Add 200 µL of Equilibration/Wash Solution 2 to the column and centrifuge. Repeat this step.
-
Load Sample: Load your acidified peptide sample onto the column and centrifuge. Collect the flow-through and reload it onto the column to maximize binding.
-
Wash Column: Add 200 µL of Equilibration/Wash Solution 2 to the column and centrifuge. Repeat this step two more times to ensure all salts and contaminants are washed away.
-
Elute Peptides: Place the spin column in a clean collection tube. Add 50-100 µL of Elution Solution to the column, incubate for one minute, and then centrifuge to collect your desalted peptide sample. Repeat the elution step for complete recovery.
-
Dry and Reconstitute: Dry the eluted peptides in a vacuum centrifuge and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Visualizing the Chemistry
The core of the process involves two key chemical reactions: the reduction of disulfide bonds and the alkylation of the resulting free thiols.
Caption: The two-step process of disulfide bond reduction and cysteine alkylation.
References
- University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility.
- Caltech. (n.d.). Protocols. Proteome Exploration Laboratory.
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80.
- Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3448.
- Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3448.
- Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Mass Spectrometry Center.
- Kruger, R., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3448.
- ResearchGate. (2021). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?.
- University of Washington. (2011). Protein Reduction, Alkylation, Digestion. UW Proteomics Resource.
- ResearchGate. (2025). Overalkylation of a Protein Digest with Iodoacetamide.
- Protocol book. (n.d.). In-solution trypsin digestion.
- Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3443-3448.
- Evans, C. A., & Parker, B. L. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology (Vol. 2008, pp. 13-27). Springer.
- Sechi, S., & Chait, B. T. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582.
- Wikipedia. (n.d.). Iodoacetamide.
- Proteomics & Mass Spectrometry Core. (n.d.). Sample Preparation Basics SOP.
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- ResearchGate. (2025). Elimination of Affinity Reagent Interference for the Mass Spectrometric Detection of Low-Abundance Proteins Following Immunoprecipitation.
- MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- Long, M. J., et al. (2016). Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems. Molecular & Cellular Proteomics, 15(7), 2326–2340.
- Chemistry For Everyone. (2025). How Does PH Affect The Primary Structure Of A Protein?.
- MDPI. (2023). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 18. Mass Spectrometry Sample Clean-Up Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. agscientific.com [agscientific.com]
Technical Support Center: Preventing Methionine Modification by Iodine-Containing Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the unintended modification of methionine residues during protein and peptide iodination. Here, you will find scientifically grounded explanations, actionable protocols, and robust troubleshooting advice to ensure the integrity of your molecules during labeling experiments.
Introduction: The Challenge of Methionine Oxidation
Methionine, with its thioether side chain, is highly susceptible to oxidation, primarily to methionine sulfoxide (Met(O)) and further to methionine sulfone.[1] This oxidation is a significant concern during iodination reactions, which are commonly employed to label proteins and peptides with iodine isotopes (e.g., ¹²⁵I) for various applications, including radioimmunoassays and molecular imaging. The oxidizing agents used to convert iodide (I⁻) to a reactive electrophilic iodine species (I⁺) can readily oxidize methionine residues.[2] This unwanted side reaction can alter the structure, function, and stability of the target molecule, leading to compromised experimental results.[3]
This guide will provide a comprehensive overview of the mechanisms of methionine oxidation by common iodine-containing reagents and present strategies to mitigate this issue, ensuring the specific and intended labeling of tyrosine or histidine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of methionine modification by iodine-containing reagents?
The primary modification is the oxidation of the sulfur atom in the methionine side chain. The iodine-containing reagents, or more accurately, the oxidizing agents used in iodination protocols (like Chloramine-T, Iodogen, or the Lactoperoxidase system), generate reactive iodine species that are intended to react with electron-rich aromatic rings of tyrosine and histidine. However, the sulfur in methionine is also highly nucleophilic and is readily attacked by these electrophilic iodine species, leading to the formation of a sulfonium ion intermediate. This intermediate is then hydrolyzed to form methionine sulfoxide (Met(O)).[4][5]
Q2: Which amino acids are most susceptible to modification by iodine-containing reagents?
Tyrosine is the primary target for iodination due to the high reactivity of its phenolic ring. Histidine can also be iodinated, though typically to a lesser extent. Besides the intended targets, methionine and cysteine are the most susceptible to oxidative side reactions.[6] Cysteine can be oxidized to various states, including disulfides.
Q3: How does pH influence methionine oxidation during iodination?
The pH of the reaction buffer is a critical parameter. The rate of tyrosine iodination is strongly dependent on pH, with higher pH values (above 7.5) favoring the reaction as it promotes the deprotonation of the tyrosine phenolic group, making it more susceptible to electrophilic attack.[7] In contrast, the oxidation of methionine is less sensitive to pH in the range of 5.5-8.2.[7] Therefore, by carefully controlling the pH, it is possible to enhance the rate of tyrosine iodination relative to methionine oxidation.
Q4: Can oxidized methionine be reversed to its native form?
Yes, methionine sulfoxide can be reduced back to methionine. However, this reduction is not typically achieved with standard laboratory reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.[8] Specific chemical methods, such as treatment with ammonium iodide and dimethyl sulfide, can be employed.[9][10][11][12] Additionally, enzymes known as methionine sulfoxide reductases (MsrA and MsrB) can stereospecifically reduce methionine sulfoxide in biological systems, and recombinant forms of these enzymes can be used in vitro.[8][13]
Troubleshooting Guide: High Levels of Methionine Oxidation Detected
This section addresses common issues encountered during iodination experiments that lead to unacceptable levels of methionine oxidation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Met(O) in Chloramine-T reaction | Harsh oxidizing conditions. | Reduce the concentration of Chloramine-T, shorten the reaction time, or switch to a milder iodination method like Iodogen or Lactoperoxidase.[14] |
| Suboptimal pH. | Increase the reaction pH to >7.5 to favor tyrosine iodination over methionine oxidation.[7] | |
| Significant Met(O) even with mild reagents | Prolonged reaction time or elevated temperature. | Optimize the reaction time and perform the iodination at a lower temperature (e.g., on ice).[15] |
| Presence of trace metal contaminants. | Use high-purity reagents and buffers, and consider adding a chelating agent like EDTA to your reaction buffer.[16] | |
| Inconsistent oxidation levels between batches | Variability in reagent preparation or handling. | Standardize protocols for reagent preparation and ensure consistent reaction times and temperatures. |
| Exposure to air and light. | Degas buffers and work in an environment with minimal exposure to air and light.[3][16] | |
| Met(O) detected after peptide synthesis and cleavage | Oxidative conditions during TFA cleavage. | Utilize a cleavage cocktail containing scavengers and reducing agents, such as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/ammonium iodide).[17][18] |
Experimental Protocols for Minimizing Methionine Oxidation
Protocol 1: Iodination using the Chloramine-T Method with pH Optimization
The Chloramine-T method is a robust and widely used technique, but it is also prone to causing methionine oxidation due to the harshness of the oxidizing agent.[14] Optimizing the pH is crucial for minimizing this side reaction.
Materials:
-
Protein/peptide solution in a suitable buffer
-
Chloramine-T solution (freshly prepared)
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Sodium metabisulfite solution (quenching agent)
-
0.5 M Sodium Phosphate buffer, pH 7.5-8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a shielded fume hood, combine the protein/peptide solution with the 0.5 M Sodium Phosphate buffer (pH 7.5-8.0).
-
Add the radioactive iodide to the protein/peptide solution.
-
Initiate the reaction by adding a minimal amount of freshly prepared Chloramine-T solution.
-
Allow the reaction to proceed for a short duration (e.g., 30-60 seconds).
-
Quench the reaction by adding sodium metabisulfite solution.
-
Immediately purify the iodinated protein/peptide from unreacted iodide and other reaction components using a suitable chromatography method.
Protocol 2: Iodination using the Iodogen Method
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder oxidizing agent that is sparingly soluble in water. It is typically coated onto the surface of the reaction vessel, which helps to control the rate of oxidation and minimize damage to the protein.[6]
Materials:
-
Iodogen-coated reaction tubes
-
Protein/peptide solution in a non-reducing buffer
-
Radioactive iodide
-
Purification column
Procedure:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in an organic solvent (e.g., chloroform), adding it to the tubes, and evaporating the solvent under a stream of nitrogen.
-
Add the protein/peptide solution and the radioactive iodide to the Iodogen-coated tube.
-
Incubate the reaction mixture for a predetermined time (e.g., 5-15 minutes) at room temperature or on ice.
-
Stop the reaction by transferring the solution to a new tube, leaving the Iodogen behind.
-
Purify the iodinated protein/peptide.
Protocol 3: Enzymatic Iodination using the Lactoperoxidase Method
This is the mildest of the common iodination methods and is particularly suitable for sensitive proteins and peptides. Lactoperoxidase, in the presence of a small amount of hydrogen peroxide, catalyzes the oxidation of iodide.
Materials:
-
Lactoperoxidase enzyme
-
Dilute hydrogen peroxide (H₂O₂) solution
-
Protein/peptide solution
-
Radioactive iodide
-
Purification column
Procedure:
-
Combine the protein/peptide solution, Lactoperoxidase, and radioactive iodide in a reaction tube.
-
Initiate the reaction by adding a small, optimized amount of dilute H₂O₂.
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at room temperature.
-
The reaction can be stopped by dilution or by adding a quenching agent.
-
Purify the labeled product.
Advanced Strategies for Prevention and Reversal
Use of Scavengers and Antioxidants
Including scavengers in the reaction mixture can help to protect methionine residues from oxidation. Free L-methionine can be added in excess to act as a sacrificial substrate for the oxidizing agents.[3][15][16]
Chemical Reversal of Methionine Sulfoxide
For peptides where oxidation has already occurred, a chemical reduction step can be employed. A common method involves the use of ammonium iodide and dimethyl sulfide (DMS) in trifluoroacetic acid (TFA).[9][10][11][12]
Protocol for Met(O) Reduction:
-
Dissolve the oxidized peptide in TFA.
-
Add ammonium iodide and dimethyl sulfide.
-
Incubate the reaction mixture at room temperature, monitoring the reduction by a suitable analytical method (e.g., HPLC-MS).
-
Remove the reagents and purify the reduced peptide.
Visualizing the Workflow and Mechanisms
Diagram 1: Decision Tree for Selecting an Iodination Method
Caption: A decision tree to guide the selection of an appropriate iodination method based on the sensitivity of the protein or peptide to oxidation.
Diagram 2: Mechanism of Methionine Oxidation during Iodination
Caption: A simplified diagram illustrating the competing reactions of reactive iodine with tyrosine (desired) and methionine (undesired).
References
- Biotage. (2023, February 7).
- Reiss, R., et al. (2021). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 22(10), 1779-1784. [Link]
- Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. Organic & Biomolecular Chemistry, 4(11), 2291-2295. [Link]
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
- Bettinger, J. Q., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 19(2), 624-633. [Link]
- Aapptec. (n.d.). Cleavage Cocktail for Methionine Containing Peptides (Reagent H).
- Al-Shok, L., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15286-15295. [Link]
- Gau, B. C., et al. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2343-2351. [Link]
- Hackenberger, C. P. R. (2006). The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. Organic & Biomolecular Chemistry, 4(11), 2291-2295. [Link]
- Bertrand, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic Letters, 18(21), 5544-5547. [Link]
- Al-Shok, L., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15286-15295. [Link]
- News-Medical.Net. (2019, March 27).
- Bettinger, J. Q., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 19(2), 624-633. [Link]
- El-Shourbagy, T. A., & El-Ghaffar, M. A. (2000). Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. Journal of Labelled Compounds and Radiopharmaceuticals, 43(1), 41-51. [Link]
- Leng, Y., et al. (2020). Autoinhibition by Iodide Ion in the Methionine-Iodine Reaction. The Journal of Physical Chemistry A, 124(27), 5625-5633. [Link]
- Rosenberg, R. A., & Murray, T. M. (1979). The mechanisms of methionine oxidation concomitant with hormone radioiodination. Comparative studies of various oxidants using a simple new method. Biochimica et Biophysica Acta, 584(2), 261-269. [Link]
- Leng, Y., et al. (2020). Autoinhibition by Iodide Ion in the Methionine-Iodine Reaction. The Journal of Physical Chemistry A, 124(27), 5625-5633. [Link]
- Bettinger, J. Q., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 19(2), 624-633. [Link]
- ResearchGate. (2023, November 16).
- Gau, B. C., et al. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2343-2351. [Link]
- Mautz, B., et al. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
- Al-Jammaz, I., & Al-Otaibi, A. M. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. Journal of Labelled Compounds and Radiopharmaceuticals, 44(12), 875-884. [Link]
- Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464-472. [Link]
- GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). [Link]
- Bertrand, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic Letters, 18(21), 5544-5547. [Link]
- Zlatopolskiy, B. D., & Zischler, J. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(19), 5944. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Methionine sulfoxide. [Link]
- Wei, Z., et al. (2007). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Journal of Pharmaceutical Sciences, 96(5), 1033-1044. [Link]
- Galli, F., et al. (2013). Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue. Antioxidants, 2(4), 225-239. [Link]
Sources
- 1. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of methionine oxidation concomitant with hormone radioiodination. Comparative studies of various oxidants using a simple new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis After 2-Iodo-N,N-dimethylacetamide (IDAM) Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-iodo-N,N-dimethylacetamide (IDAM) for cysteine labeling in mass spectrometry workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve high-quality, high-signal mass spectrometry data.
As Senior Application Scientists, we understand that robust and reproducible results are paramount. This guide is structured to not only provide solutions but also to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Troubleshooting Guide: Low Mass Spec Signal
Low or no signal in your mass spectrometry analysis after IDAM labeling can be frustrating. The issue can typically be traced back to one of three main stages: the labeling reaction itself, sample processing and cleanup, or the mass spectrometry analysis.
Issue 1: Incomplete or No Labeling Detected
Symptom: You do not observe the expected mass shift on your cysteine-containing peptides, or the intensity of labeled peptides is far lower than anticipated.
Root Cause Analysis: This is often due to suboptimal reaction conditions or compromised reagents. The core of the issue lies in the efficiency of the S-alkylation reaction, a bimolecular nucleophilic substitution (SN2) where the cysteine thiolate anion attacks the electrophilic carbon of IDAM.[1]
Q1: My labeling efficiency is low. What are the most critical parameters of the IDAM reaction?
Answer: The success of your IDAM labeling hinges on several key factors that must be carefully controlled.
-
pH: The reaction is highly pH-dependent. The cysteine thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as an effective nucleophile.[1] The pKa of a typical cysteine thiol is around 8.3. Therefore, performing the alkylation at a slightly alkaline pH of 8.0-9.0 is crucial for ensuring the availability of the reactive thiolate.[2]
-
Reagent Quality and Preparation: this compound is light-sensitive and prone to degradation.[3] Always use high-purity reagent, store it protected from light and moisture at 2-8°C, and prepare solutions immediately before use.[4][5] A color change from white to yellowish can indicate degradation.[3]
-
Reducing Agent Interference: The choice and concentration of the reducing agent used to break disulfide bonds are critical.
-
Dithiothreitol (DTT): DTT contains free thiols and will compete with your protein's cysteines for reaction with IDAM.[6] If DTT is used, it's often recommended to use a sufficient excess of IDAM, but this increases the risk of off-target reactions.[7] At low concentrations (e.g., 0.1 mM), the interference from DTT on iodoacetamide labeling may be minimal, but at higher concentrations (≥1.0 mM), it can significantly reduce labeling efficiency.[8]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reductant and does not directly compete with cysteine thiols for IDAM, making it a preferred choice for many workflows.[6][8]
-
-
Reaction Time and Temperature: A typical incubation is 30-60 minutes at room temperature in the dark.[9] Protecting the reaction from light is essential to prevent reagent degradation.[10]
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting decision tree for low labeling efficiency.
Issue 2: Low Peptide/Protein Recovery After Labeling
Symptom: You observe a significant loss of total sample material after the labeling and cleanup steps, leading to a weak signal for all peptides, not just the labeled ones.
Root Cause Analysis: Sample loss often occurs during precipitation or solid-phase extraction (SPE) cleanup steps designed to remove excess reagents.
Q2: I seem to be losing my sample during cleanup. How can I improve recovery?
Answer: Sample cleanup is a balancing act between removing interfering substances and retaining your sample.
-
Acetone Precipitation: While effective for concentrating protein and removing some reagents, acetone precipitation can lead to significant losses, especially with low-concentration samples.[11] Ensure the precipitation is carried out at a sufficiently low temperature (e.g., -20°C) for an adequate duration (e.g., at least 4 hours to overnight).[12] Incomplete precipitation is a common source of sample loss.
-
Solid-Phase Extraction (SPE): SPE, using C18 or similar columns/tips, is essential for desalting prior to MS.[13][14] However, peptides can be lost if the binding, washing, or elution steps are not optimized.
-
Binding: Ensure your sample is acidified (e.g., with formic acid or trifluoroacetic acid) to promote binding to the C18 stationary phase.
-
Washing: Use a weak wash solvent (e.g., 0.1% formic acid in water) to remove salts without prematurely eluting your peptides.
-
Elution: Use a sufficiently strong organic solvent (e.g., 60-80% acetonitrile with 0.1% formic acid) to ensure complete elution. Multiple, smaller volume elutions can be more effective than a single large volume elution.
-
-
Use of Low-Binding Plastics: Throughout the entire workflow, from lysis to final sample preparation, use low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific adsorption of your sample to plastic surfaces.[11][14]
Issue 3: Low MS Signal Despite Evidence of Successful Labeling
Symptom: You have confirmed labeling via other methods (e.g., gel shift), or you see the correct mass-shifted peaks, but their intensity is very low, and the overall signal-to-noise is poor.
Root Cause Analysis: This points to issues within the mass spectrometer, most commonly ion suppression or inefficient fragmentation.
Q3: Why is my MS signal intensity so low even when the labeling reaction worked?
Answer: Several factors can suppress the signal of your labeled peptides during mass spectrometric analysis.
-
Ion Suppression: This is a major concern in ESI-MS where co-eluting substances from your sample matrix compete with your analyte for ionization, reducing its signal.[15]
-
Excess Reagents: Unquenched IDAM, residual DTT, TCEP, and buffer salts are common culprits.[14][15] It is critical to quench the alkylation reaction, typically by adding an excess of a thiol-containing reagent like DTT or L-cysteine, followed by thorough sample cleanup (SPE).[9][16]
-
Detergents: If detergents were used for cell lysis or protein solubilization, they must be rigorously removed as they are potent ion suppressors.[13]
-
-
Off-Target Alkylation (Overalkylation): Using a large excess of IDAM can lead to modification of other nucleophilic amino acid residues besides cysteine, such as lysine, histidine, methionine, and even the peptide N-terminus.[7][17][18] This "overalkylation" distributes your peptide signal across multiple species with different mass shifts, effectively diluting the signal for the correctly S-alkylated peptide and complicating data analysis.[19] Studies have shown that iodine-containing reagents like iodoacetamide are particularly prone to these side reactions.[20][21]
-
In-Source Fragmentation/Neutral Loss: Alkylation of methionine by iodoacetamide can result in a product that is unstable in the mass spectrometer. This modified methionine can undergo a prominent neutral loss of its side chain during ionization or fragmentation, which can significantly decrease the identification rate of these peptides.[20][21] If your protein of interest is rich in methionine, this could be a significant factor.
Experimental Protocol: Standard IDAM Labeling and Cleanup
This protocol is a starting point and should be optimized for your specific protein sample.
-
Reduction:
-
To your protein solution in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.5), add TCEP to a final concentration of 5 mM.
-
Incubate at room temperature for 20 minutes.[13]
-
-
Alkylation:
-
Quenching:
-
Add DTT to a final concentration of 40 mM to quench any excess, unreacted IDAM. Incubate for 15 minutes.[9]
-
-
Digestion & Cleanup:
-
Proceed with your standard enzymatic digestion protocol (e.g., with trypsin).
-
After digestion, acidify the sample with formic acid to a final concentration of 0.1-1.0%.
-
Perform desalting using a C18 SPE tip or column according to the manufacturer's instructions.[13]
-
Elute, dry the sample in a vacuum centrifuge, and reconstitute in an appropriate solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q: Can I prepare a stock solution of IDAM and store it? A: It is strongly discouraged. IDAM is unstable in solution and sensitive to light.[3] For reproducible and efficient labeling, always prepare the solution fresh for each experiment.[3]
Q: I used DTT for reduction. How much IDAM should I use? A: Since DTT reacts with IDAM, you must use an excess of the alkylating agent. A common rule of thumb is to use an IDAM concentration that is at least double the DTT concentration, in addition to the amount needed to alkylate the protein's cysteines. However, be aware that this increases the risk of off-target modifications.[7] Switching to TCEP is a more robust solution.[6]
Q: My sample buffer contains primary amines (e.g., Tris). Will this interfere with the reaction? A: Yes, potentially. While the primary target for IDAM is the cysteine thiolate, nucleophilic primary amines like the one in Tris buffer can react with IDAM, especially if the concentration of Tris is high. This can consume the reagent and lead to lower labeling efficiency. It is recommended to use buffers without primary amines, such as ammonium bicarbonate or HEPES, for the alkylation step.[22]
Q: What are the expected mass shifts for IDAM labeling? A: The carbamidomethyl group added by this compound has a monoisotopic mass of +99.0684 Da. However, a more commonly used and related reagent is 2-iodoacetamide (IAM), which adds a carbamidomethyl group with a mass of +57.0215 Da.[22] Ensure you are using the correct mass shift in your database search parameters corresponding to the exact reagent used.
Data Summary Table: Reagent Properties
| Reagent | Chemical Formula | Molecular Weight | Mass Shift (Monoisotopic) | Key Considerations |
| This compound (IDAM) | C₄H₈INO | 213.02 g/mol | +99.0684 Da | Less common, ensure correct mass is used in analysis. |
| 2-Iodoacetamide (IAM) | C₂H₄INO | 184.96 g/mol | +57.0215 Da | Most common reagent; prone to off-target reactions.[20][22] |
Q: Are there alternatives to IDAM or iodoacetamide that are less prone to side reactions? A: Yes. Other alkylating agents like chloroacetamide (CAA) and acrylamide have been shown to result in fewer off-target modifications and, in some cases, higher peptide identification rates.[20][21] Acrylamide, in particular, has been recommended as a more specific alternative.[7][19] The choice of reagent depends on the specific goals of your experiment.
References
- Getz, E. B., et al. (2000). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80.
- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide.
- Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Kallie, K. R., et al. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chemical Biology, 9(5), 1096-1102. [Link]
- UBPBio. (n.d.). 2-Iodoacetamide.
- Stabryna, L. G., et al. (2018). Common errors in mass spectrometry-based analysis of post-translational modifications. Expert Review of Proteomics, 15(11), 905-918. [Link]
- Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. [Link]
- ResearchGate. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Kéki, S., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 27(9), 2757. [Link]
- Wikipedia. (n.d.). Iodoacetamide. [Link]
- Matrix Science. (2017).
- Nemes, P., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(6), 766-775. [Link]
- ResearchGate. (2018). Simultaneous reduction and alkylation of Cystein residues in proteins - Comparison of DTT+CAA and TCEP+CAA. Q&A Forum. [Link]
- Wang, H., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
- Carroll, K. S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 365(1), 39-49. [Link]
- ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
- ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Current Protocols. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1435-1449. [Link]
- ResearchGate. (n.d.). Trouble recovering peptides after iodoTMT enrichment - Why No Detectable Peptide?. Q&A Forum. [Link]
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1435-1449. [Link]
- Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644. [Link]
- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]
- Wikipedia. (n.d.). Dimethylacetamide. [Link]
- PubChem. (n.d.). This compound. Compound Summary. [Link]
- Sechi, S., & Chait, B. T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 74(1), 117-125. [Link]
- NIST. (n.d.). N,N-Dimethylacetamide. Chemistry WebBook. [Link]
- Filo. (n.d.). Propose a mechanism for the hydrolysis of N, N -dimethylacetamide(a) unde... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ubpbio.com [ubpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 碘乙酰胺 ≥99% (NMR), crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Step away from the iodoacetamide [matrixscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trypsin Activity by Effective Quenching of Alkylation Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, yet often overlooked, step of quenching after protein alkylation. Proper management of this step is paramount for preserving trypsin activity and ensuring the integrity of your proteomics data.
Introduction: The "Why" Behind Quenching
In bottom-up proteomics, the sample preparation workflow of reduction, alkylation, and digestion is fundamental to successful protein identification and quantification by mass spectrometry.[1] After reducing disulfide bonds (typically with DTT or TCEP), we alkylate the resulting free cysteine thiols using reagents like iodoacetamide (IAA) or chloroacetamide (CAA).[2][3] This step is crucial to prevent the reformation of disulfide bonds, which would otherwise interfere with enzymatic digestion and subsequent analysis.[4][5]
However, the high reactivity of alkylating agents like IAA presents a significant challenge.[6] Any excess, unreacted IAA remaining in the solution will indiscriminately alkylate other nucleophilic residues, not just on your target proteins, but critically, on your proteolytic enzyme—trypsin.[7] This off-target alkylation can severely inhibit trypsin's activity, leading to incomplete digestion, a high number of missed cleavages, and ultimately, compromised proteomic results.[2][3][8]
Quenching is the deliberate step of adding a scavenger reagent to neutralize excess alkylating agents before introducing trypsin. This simple action protects the enzyme and ensures a robust and efficient digestion. This guide will explore the impact of different quenching strategies and provide solutions to common problems encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem: My trypsin digestion is inefficient, and I'm seeing a high number of missed cleavages in my mass spectrometry data.
-
Probable Cause: The most likely culprit is the inactivation of trypsin by residual alkylating agent (e.g., iodoacetamide).[7] If the alkylation reaction is not properly quenched, IAA will alkylate residues in trypsin's active site or other critical locations, reducing its enzymatic efficiency.
-
Recommended Solution:
-
Introduce a Quenching Step: Always include a dedicated quenching step after alkylation and before adding trypsin.
-
Select an Appropriate Quenching Reagent: Reagents containing a thiol group, such as Dithiothreitol (DTT) or L-cysteine, are effective scavengers of excess IAA.[4]
-
Optimize Reagent Concentration: Add a sufficient concentration of the quenching reagent to neutralize all remaining IAA. A common practice is to add DTT to a final concentration of 5-10 mM.[6][9]
-
Incubate Sufficiently: Allow the quenching reaction to proceed for at least 15 minutes at room temperature in the dark to ensure all IAA is consumed.[9]
-
Problem: I've noticed a significant number of unexpected modifications on lysine, methionine, or peptide N-termini, complicating my data analysis.
-
Probable Cause: This phenomenon, known as overalkylation, is a direct result of excessive iodoacetamide in the reaction mixture.[2][8] While IAA preferentially reacts with cysteine, at high concentrations or with prolonged incubation, it can modify other nucleophilic sites.[6][10] This not only complicates peptide identification but can also inhibit trypsin cleavage at modified lysine residues.[10]
-
Recommended Solution:
-
Avoid Excess Alkylating Agent: While ensuring complete alkylation of cysteines is important, using a vast excess of IAA increases the risk of off-target reactions. Optimize the IAA concentration for your specific sample amount.
-
Implement Effective Quenching: A robust quenching step is the most effective way to prevent overalkylation. By neutralizing excess IAA before it can cause further modifications, you protect the integrity of your peptides. Studies have shown that quenching minimizes these side reactions.[8]
-
Problem: My protein and peptide identification numbers are lower than expected.
-
Probable Cause: This can be a downstream effect of poor trypsin activity. If trypsin is inhibited, the resulting peptides may be too long or too few, leading to fewer identifications. Furthermore, some quenching methods may be more effective at preserving overall sample quality.
-
Recommended Solution:
-
Review Your Entire Workflow: Ensure all steps, from reduction to digestion, are optimized.
-
Evaluate Your Quenching Method: Recent research has systematically compared different quenching methods. One study demonstrated that using L-cysteine as a quenching agent effectively preserves trypsin activity and results in a higher number of identified proteins and peptides compared to using DTT or no quenching at all.[2][3] Consider switching to an L-cysteine quench to see if identification rates improve.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching reagents and how do they work?
A1: The most common quenching reagents are thiol-containing small molecules that act as sacrificial nucleophiles. They react with and consume the excess electrophilic alkylating agent.
-
Dithiothreitol (DTT): A strong reducing agent that is also an excellent quencher. Each molecule of DTT has two thiol groups and can therefore quench two molecules of iodoacetamide.[11]
-
L-cysteine: An amino acid with a single thiol group. It is highly effective at quenching IAA and has been shown to be particularly good at preserving trypsin activity.[2][3]
-
2-Mercaptoethanol (BME): Another thiol-containing reagent that can be used for quenching, though it is less common than DTT.
Q2: Is it possible to skip the quenching step?
A2: It is strongly discouraged. Skipping the quenching step leaves active iodoacetamide in your sample, which will lead to the alkylation and subsequent inactivation of trypsin.[7] A "no quenching" control in experiments consistently results in higher rates of missed cleavages and overalkylation, leading to lower quality proteomics data.[2][3]
Q3: I accidentally added my alkylating agent (IAA) before my reducing agent (DTT). Is my sample ruined?
A3: This is not the ideal order, but the sample may be salvageable. The IAA will have reacted with any accessible, free thiols on the protein surface. When you subsequently add DTT, it will react with the remaining IAA.[11] To proceed, you would need to add an excess of DTT to both quench the IAA and reduce the protein's disulfide bonds, and then add IAA again to alkylate the newly freed thiols.[11] However, this complex recovery procedure can introduce variability, and starting over is often the safer option.
Q4: How does the choice of quenching method affect downstream analysis?
A4: The choice significantly impacts data quality. As summarized in the table below, different methods have varying effects on trypsin activity, missed cleavage rates, and the prevalence of side reactions. Cysteine quenching, for example, has been shown to result in fewer missed cleavages at lysine and arginine residues compared to DTT quenching or no quenching.[2][3] This indicates better preservation of trypsin's specific activity.
Data Summary: Comparison of Quenching Methods
The following table summarizes the impact of common quenching strategies on key proteomics outcomes, based on published studies.[2][3]
| Quenching Method | Mechanism of Action | Key Advantages | Disadvantages & Impact on Trypsin Activity |
| L-Cysteine | Thiol-containing amino acid acts as a scavenger for excess alkylating agent. | Effectively preserves trypsin activity , leading to lower missed cleavage rates and a higher number of protein/peptide identifications.[2][3] | May need to be filtered out or can be detected in the final analysis if not fully removed. |
| Dithiothreitol (DTT) | Thiol-containing reducing agent scavenges excess alkylating agent. | Widely available and commonly used in proteomics labs. Effective at stopping the alkylation reaction.[6] | Can be less effective at preserving trypsin activity compared to L-cysteine, potentially leading to slightly higher missed cleavage rates.[2][3] |
| No Quenching | N/A | Simplifies the protocol by removing a step. | Strongly discouraged. Leads to trypsin inactivation, a high rate of missed cleavages, and significant overalkylation side reactions, compromising data quality.[2][3][7] |
Visualized Workflow: The Critical Role of Quenching
This diagram illustrates the standard proteomics sample preparation workflow, highlighting the quenching step as a critical control point for ensuring high-quality data.
Experimental Protocols
Protocol 1: Recommended L-Cysteine Quenching Method
This protocol is optimized to preserve trypsin activity and minimize side reactions.
-
Protein Denaturation & Reduction:
-
Cooling:
-
Allow the sample to cool completely to room temperature. This is critical to prevent heat-induced carbamylation from urea.
-
-
Alkylation:
-
Add freshly prepared iodoacetamide (IAA) solution to a final concentration of 1.5-2x the DTT concentration (e.g., 15-20 mM).
-
Incubate for 30 minutes at room temperature in complete darkness (IAA is light-sensitive).[9]
-
-
Quenching (Critical Step):
-
Add L-cysteine solution to a final concentration approximately equal to the initial IAA concentration (e.g., 20 mM).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Digestion Preparation:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM TEAB or 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M, as high urea concentrations inhibit trypsin.[9]
-
-
Trypsin Digestion:
-
Add sequencing-grade trypsin (e.g., at a 1:50 to 1:100 enzyme-to-substrate ratio).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Stop Digestion:
-
Acidify the reaction with formic acid or trifluoroacetic acid to a pH < 3 to permanently inactivate the trypsin.[12]
-
References
- The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
- The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Prepar
- Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS. Methods in Molecular Biology. [Link]
- Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. MetwareBio. [Link]
- Optimizing Protein Digestion: The Power of Trypsin in Mass Spectrometry. CUSABIO. [Link]
- A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry.
- How Can You Improve Protein Digests for Mass Spectrometry Analysis?. Promega Connections. [Link]
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Protein Reduction, Alkylation, Digestion. University of Washington Proteomics Resource. [Link]
- Adding Iodoacetamide before DTT?.
- In-solution trypsin digestion. Turku Bioscience Centre. [Link]
- A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange. PubMed. [Link]
- In-solution trypsin digestion. Protocol book. [Link]
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
- Troubleshooting Tips. ProtiFi. [Link]
- Quenching Trypsin Is Unnecessary in Filter-Based Bottom-Up Proteomics. PubMed. [Link]
- Iodoacetamide. Wikipedia. [Link]
- SOP_Trypsin digestion of cell lysate CPTAC Assays-AkhileshPandey lab. Clinical Proteomic Tumor Analysis Consortium. [Link]
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins.
- Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent.
- Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
- Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells.
Sources
- 1. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
Technical Support Center: Strategies to Improve Peptide Identification After Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize peptide identification in mass spectrometry-based proteomics, with a specific focus on the critical step of cysteine alkylation. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to make informed decisions in your own experimental workflows.
Alkylation is a fundamental step in bottom-up proteomics. After reducing disulfide bonds, we must covalently block the resulting free cysteine thiols (-SH) to prevent them from re-forming disulfide bridges, which would otherwise complicate protein digestion and subsequent analysis.[1][2] While seemingly routine, improper alkylation is a frequent source of failed experiments, leading to poor peptide identification, compromised quantification, and misleading data. This guide will walk you through the most common failure points and provide robust strategies for success.
Part 1: Troubleshooting Common Alkylation Problems (FAQ)
This section addresses the most frequent issues encountered during and after the alkylation step. Each answer provides a diagnostic approach and a clear path to resolution.
Q1: My peptide identification rate is low, and I suspect incomplete alkylation. How can I confirm this and what should I do?
A1: This is the most common failure mode in the alkylation workflow. Incomplete alkylation means a significant population of cysteine residues remains unmodified. During analysis, this creates ambiguity, as the same cysteine-containing peptide can exist in multiple forms (unmodified, alkylated, or re-oxidized), splitting the ion current and reducing the chances of any single form being selected for MS/MS and correctly identified.
How to Diagnose Incomplete Alkylation:
The most direct way to diagnose this is by searching your mass spectrometry data with "unmodified cysteine" specified as a variable (or differential) modification. If you observe a high percentage of peptides with unmodified cysteines, your reaction was inefficient. A well-optimized protocol should have very low levels of incomplete cysteine alkylation.[1][3]
Causality and Remediation Strategy:
Several factors can lead to incomplete alkylation. The key is understanding the chemistry: the reaction requires the cysteine's thiol group to be in its deprotonated, nucleophilic thiolate anion (-S⁻) form.[4]
-
Suboptimal pH: The pKa of a cysteine thiol is ~8.3.[4] If the pH of your buffer is too low, the thiol remains protonated (-SH) and is a poor nucleophile, drastically slowing the reaction.
-
Solution: Ensure your buffer pH is between 8.0 and 8.5 for the alkylation step. Tris-HCl or HEPES are common choices.
-
-
Insufficient Reagent Concentration or Reaction Time: The reaction follows kinetic principles. Too little alkylating agent or too short an incubation time will result in an incomplete reaction.[1][4]
-
Degraded Reagents: Iodoacetamide is light-sensitive and can degrade over time, especially in solution.[4][5]
-
Solution: Always prepare fresh alkylating agent solution immediately before use. Store the solid reagent protected from light and moisture.
-
Q2: I'm seeing unexpected mass shifts (+57 Da, +114 Da, etc.) on residues other than cysteine. Is this over-alkylation, and how can I minimize it?
A2: Yes, what you are observing are off-target or side reactions from your alkylating agent. While highly reactive towards cysteine thiols, common reagents like iodoacetamide (IAA) are not perfectly specific and can modify other nucleophilic sites if used in excess or under harsh conditions.[6][7] This phenomenon, often called over-alkylation, complicates spectra and can lead to misidentification of peptides or post-translational modifications (PTMs).[1][8]
Common Off-Target Modifications:
The carbamidomethyl group from IAA (+57.02 Da) is the most common modification seen. You should configure your database search to include these as potential variable modifications on the following residues to assess the extent of the problem:
-
Peptide N-terminus: The primary amine is a frequent target.[8][9]
-
Lysine (K), Histidine (H): The side-chain amines and imidazole groups are susceptible.[1][7]
-
Methionine (M): The sulfur atom can be alkylated. This modification is particularly problematic as it can lead to a prominent neutral loss during fragmentation, hurting identification.[7][10][11]
-
Aspartate (D), Glutamate (E): The carboxyl groups can also be targeted.[1]
Minimizing Off-Target Reactions:
The strategy here is to find the "sweet spot" that ensures complete cysteine alkylation while minimizing side reactions.
-
Optimize Reagent Concentration: Excessive alkylating agent is the primary cause of off-target reactions.[6] Titrate your IAA concentration downwards. A systematic evaluation showed that increasing IAA concentration leads to more peptides with alkylated cysteines, but also more side reactions.[1]
-
Control Temperature and Time: Higher temperatures dramatically increase the rate of side reactions.[1] Perform the alkylation at room temperature. Avoid prolonged incubation times beyond what is necessary for complete cysteine modification (typically 30 minutes is sufficient).
-
Quench the Reaction: After the incubation period, it is critical to quench any remaining, highly reactive alkylating agent. This is often overlooked but is essential for preventing continued off-target modifications during the subsequent, often lengthy, enzymatic digestion step.[6][12]
-
Solution: Add a thiol-containing reagent like Dithiothreitol (DTT) or L-cysteine to consume the excess IAA.[12] A common practice is to add DTT to a final concentration equivalent to the initial IAA concentration and incubate for 15 minutes.
-
Q3: My data shows a high number of missed cleavages, especially next to cysteine residues. Is this related to my alkylation protocol?
A3: It's possible, though the link is often indirect. A high rate of missed cleavages means the protease (usually trypsin) failed to cut at its target site (after Lysine or Arginine). While alkylation itself doesn't directly inhibit trypsin, issues in the workflow can lead to this problem.
-
Incomplete Denaturation/Reduction: If the protein is not fully unfolded before digestion, some cleavage sites may be sterically inaccessible to the enzyme. Since disulfide bonds are critical for maintaining tertiary structure, a failure in the preceding reduction step (which alkylation is meant to make permanent) is a likely culprit. Ensure your denaturation and reduction steps are robust.
-
Trypsin Alkylation (Over-alkylation): If you add trypsin before quenching the excess alkylating agent, the trypsin itself can be modified. Alkylation of lysine residues on trypsin can reduce its activity, leading to more missed cleavages throughout the protein.[12]
-
Solution: Always quench the excess alkylating reagent before adding your protease. This is a critical and non-negotiable step in the workflow.[12]
-
Part 2: A Validated Protocol for Robust Peptide Alkylation
This section provides a detailed workflow designed for high efficiency and minimal side reactions, followed by a method to verify your results.
Workflow Diagram: Standard Reduction and Alkylation
Caption: Standard workflow for protein reduction, alkylation, and digestion.
Step-by-Step Experimental Protocol
This protocol is a robust starting point for most protein samples.
-
Protein Solubilization and Denaturation:
-
Resuspend your protein pellet in a denaturing buffer such as 8 M urea in 50 mM HEPES, pH 8.2.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 25 minutes to reduce all disulfide bonds.[1]
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Quenching:
-
Add DTT to a final concentration of 14 mM (or another thiol like L-cysteine) to quench the unreacted IAA.[12]
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M. High urea concentrations can inhibit trypsin and cause carbamylation artifacts.[13][14]
-
Add trypsin at your desired enzyme:protein ratio (e.g., 1:50 w/w) and incubate at 37°C for 4-18 hours.
-
Part 3: Exploring Alternatives to Iodoacetamide (IAA)
While IAA is the most common alkylating agent, it's not always the best choice.[1][15] Understanding the alternatives can be crucial for specific applications or when troubleshooting persistent issues.
Data Summary: Comparison of Common Alkylating Agents
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide (AA) | N-ethylmaleimide (NEM) |
| Mass Shift on Cys | +57.021 Da | +57.021 Da | +71.037 Da | +125.048 Da |
| Reactivity | High | Moderate | Moderate | Very High |
| Cys Specificity | Good | High[10][16] | Good[1] | Moderate |
| Primary Side Reaction | N-term, K, H, M alkylation[1][7] | High Met oxidation (~40%)[15][16][17] | N-term alkylation[1] | Very high N-term alkylation [1] |
| Recommendation | Gold standard, but requires optimization and quenching.[1][3] | Use with caution; not ideal if methionine oxidation is a concern.[15] | A very good alternative to IAA with fewer side reactions.[1][7] | Generally not recommended for routine proteomics due to high side reactions.[1] |
When to Consider an Alternative:
-
If you have persistent methionine alkylation issues with IAA: Acrylamide (AA) is an excellent choice. Studies have shown it provides a high completion rate for cysteine alkylation with relatively low side reactions, performing similarly to or better than IAA.[1][7]
-
If you need maximum specificity and methionine oxidation is not a concern: Chloroacetamide (CAA) shows a high degree of specificity for cysteine residues.[10][16] However, be aware that it can induce significant oxidation of methionine residues, which may be an unacceptable artifact for your study.[15][17]
Part 4: Data Analysis and Troubleshooting Logic
Proper data analysis settings are critical for correctly interpreting the results of your alkylation. A systematic troubleshooting approach can quickly identify the root cause of poor data quality.
Configuring Search Parameters:
-
Static/Fixed Modification: Set Carbamidomethyl (C) or the corresponding modification for your chosen reagent as a fixed modification. This tells the search engine that every cysteine should be modified.
-
Variable/Differential Modifications: To troubleshoot, create a search that includes the following as variable modifications:
-
Unmodified (C): To check for incomplete alkylation.
-
Oxidation (M): To check for sample handling artifacts or CAA-induced oxidation.
-
Carbamidomethyl (N-term, K, H, M): To check for over-alkylation.
-
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting alkylation-related issues.
References
- Wang, H., Han, J., & Gu, J. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. [Link]
- Wang, H., Han, J., & Gu, J. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Campos, A., et al. (2020). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Journal of Proteomics. [Link]
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- Serebryakova, M. V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
- Nagy, G., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. PubMed. [Link]
- Hains, P. G., & Robinson, P. J. (2017).
- Wang, H., et al. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Campos, A., et al. (2020). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences. [Link]
- Li, Y., et al. (2024).
- Wang, H., et al. (2014). Evaluation and minimization of over-alkylation in proteomic sample preparation.
- Darula, Z., et al. (2015). Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis. PubMed. [Link]
- Krotova, M. S., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya. [Link]
- Jeong, J., et al. (2011). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen....
- Müller, T., & Winter, D. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
- Cociorva, D., et al. (2001). Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]
- Jeong, J., et al. (2012). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen....
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Alkylation: 2-iodo-N,N-dimethylacetamide vs. Iodoacetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and protein chemistry, the alkylation of cysteine residues is a cornerstone technique. This critical step in sample preparation aims to irreversibly block the thiol groups of cysteines, thereby preventing the reformation of disulfide bonds following their reduction. The choice of alkylating agent can significantly impact the quality and interpretation of downstream analyses, particularly in mass spectrometry-based proteomics. For decades, iodoacetamide (IAA) has been the workhorse for this application. However, its known propensity for off-target modifications has led to the exploration of alternatives. This guide provides a detailed, evidence-based comparison of the traditional reagent, iodoacetamide, and a less-common alternative, 2-iodo-N,N-dimethylacetamide, offering insights into their respective performance, potential advantages, and practical applications.
The Imperative of Cysteine Alkylation in Protein Analysis
The sulfhydryl group of cysteine is one of the most reactive functional groups in proteins, readily participating in the formation of disulfide bonds that are crucial for the tertiary and quaternary structure of many proteins. For analytical purposes, particularly in bottom-up proteomics, these disulfide bonds must be cleaved to allow for complete protein denaturation and efficient enzymatic digestion. This is typically achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
However, the newly freed thiol groups are highly susceptible to reoxidation, which can lead to protein refolding and the formation of non-native disulfide bonds. This can interfere with enzymatic digestion and complicate subsequent analysis. To prevent this, an alkylating agent is introduced to "cap" the reactive thiol groups, forming a stable thioether bond.[1]
Caption: A generalized workflow for protein sample preparation in proteomics.
A Tale of Two Amides: Iodoacetamide and its Dimethylated Counterpart
Iodoacetamide and this compound are both haloacetamides that react with nucleophilic groups, most notably the thiol group of cysteine, via an SN2 reaction. This reaction results in the covalent attachment of a carbamidomethyl or a dimethylcarbamidomethyl group to the cysteine residue, respectively.
Caption: Chemical structures of Iodoacetamide and this compound.
Iodoacetamide: The "Gold Standard" with Caveats
Iodoacetamide has long been the reagent of choice for protein alkylation due to its high reactivity and the extensive body of literature supporting its use.[2] It efficiently alkylates cysteine residues, preventing disulfide bond reformation and enabling robust protein analysis.
Common Side Reactions of Iodoacetamide:
-
Methionine Alkylation: The sulfur atom in the methionine side chain can be alkylated by iodoacetamide. This modification, coupled with the potential for a prominent neutral loss of the modified side chain during mass spectrometry, can significantly hinder the identification of methionine-containing peptides.[3][4]
-
Lysine and N-terminus Alkylation: The primary amino groups of lysine residues and the N-terminus of peptides are also susceptible to alkylation.[4][5]
-
Histidine, Aspartate, and Glutamate Alkylation: The imidazole ring of histidine and the carboxyl groups of aspartate and glutamate can also be modified by iodoacetamide, albeit generally to a lesser extent.[4]
These off-target modifications increase the complexity of peptide mass spectra and can reduce the number of confidently identified peptides.
This compound: A Potentially More Specific Alternative?
While not as extensively studied as iodoacetamide, this compound presents a theoretically interesting alternative. The core reactive group, the iodoacetyl moiety, remains the same, suggesting a similar primary reactivity towards cysteine thiols. The key difference lies in the substitution of the amide nitrogen with two methyl groups.
Potential Advantages of N,N-Dimethylation:
-
Steric Hindrance: The two methyl groups on the amide nitrogen increase the steric bulk around the reactive center. This could potentially reduce the rate of off-target modifications on more sterically hindered sites within the protein, thereby improving the specificity of the alkylation reaction for the more accessible and highly reactive cysteine thiols.
-
Altered Reactivity: While N-substitution with a phenyl group has been shown to increase the reactivity of iodoacetamides towards cysteine, the effect of N,N-dimethylation is not as well-characterized.[6] It is plausible that the electronic effects of the dimethylamino group could subtly modulate the reactivity of the α-carbon, potentially fine-tuning its specificity.
Potential Disadvantages and Unknowns:
-
Reaction Kinetics: The increased steric bulk might also slightly decrease the reaction rate with cysteine compared to iodoacetamide under identical conditions. This could necessitate optimization of reaction times or concentrations.
-
Mass Spectrometry Behavior: The fragmentation pattern of peptides alkylated with this compound in a mass spectrometer has not been extensively studied. It is crucial to determine if this modification introduces any unique fragmentation patterns or neutral losses that could affect peptide identification.
Quantitative Comparison: Performance Characteristics
Direct, quantitative, head-to-head comparisons of this compound and iodoacetamide are scarce in the literature. However, based on the known properties of iodoacetamide and related N-substituted compounds, we can infer a likely performance profile.
| Feature | Iodoacetamide (IAA) | This compound (IDMA) (Inferred) |
| Primary Target | Cysteine Thiol | Cysteine Thiol |
| Reaction Type | SN2 Alkylation | SN2 Alkylation |
| Mass Modification | +57.021 Da | +85.053 Da |
| Alkylation Efficiency | High (typically >95%) | Expected to be high |
| Optimal pH | 7.5 - 8.5 | Expected to be similar to IAA (7.5 - 8.5) |
| Common Side Reactions | Methionine, Lysine, Histidine, N-terminus[4][5] | Expected to be similar to IAA, but potentially reduced due to steric hindrance |
Experimental Protocols: A Guide to Practical Application
Reproducibility in proteomics experiments is paramount. The following are detailed, self-validating protocols for in-solution protein alkylation using both iodoacetamide and this compound. The protocol for the latter is based on standard haloacetamide alkylation procedures and should be optimized for specific applications.
In-Solution Protein Alkylation Protocol
This method is widely used for protein mixtures in solution, such as cell lysates, prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: 500 mM Iodoacetamide (IAA) or this compound (IDMA) solution (freshly prepared in water or a compatible buffer and protected from light)
-
Quenching reagent: DTT or L-cysteine solution
Procedure:
-
Reduction: Add the reducing agent (e.g., DTT) to the protein sample to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37-56°C to ensure complete reduction of disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared alkylating agent solution to a final concentration of 10-20 mM (typically a 2-fold molar excess over the reducing agent). Incubate for 20-45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT) to a final concentration of 5 mM to consume any unreacted alkylating agent. Incubate for 15 minutes at room temperature in the dark.
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, enzymatic digestion, and subsequent analysis.
Caption: Step-by-step workflow for in-solution protein alkylation.
Concluding Remarks and Future Perspectives
Iodoacetamide remains a highly effective and widely used reagent for protein alkylation. Its extensive documentation and predictable performance make it a reliable choice for many applications. However, its known side reactions necessitate careful control of reaction conditions and can complicate data analysis.
This compound, while less characterized, holds promise as a potentially more specific alternative. The steric hindrance introduced by the N,N-dimethyl groups may reduce off-target modifications, leading to cleaner mass spectra and more confident peptide identifications. However, this hypothesis requires rigorous experimental validation. Researchers considering the use of this compound should be prepared to perform optimization studies to determine the optimal reaction conditions for their specific application.
For routine and well-established protocols, iodoacetamide is a sound choice. For applications where off-target modifications are a significant concern and where the investment in methods development is feasible, this compound and other N-substituted iodoacetamides warrant further investigation. The ideal alkylating agent will always be a balance of reactivity, specificity, and the demands of the downstream analytical methodology.
References
- Müller, T., & Wölwer, C. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
- Wang, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 204, 103405. [Link]
- Hess, S., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(17), 4275-4281. [Link]
- Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(15), 1633-1641. [Link]
- Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243. [Link]
- Poole, L. B., & Nelson, K. J. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Proteomics, 8(23-24), 4930-4935. [Link]
- Hains, P. G., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]
Sources
- 1. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cysteine Alkylation: 2-iodo-N,N-dimethylacetamide vs. N-ethylmaleimide (NEM)
For researchers, scientists, and drug development professionals, the precise modification of cysteine residues is a critical step in a multitude of experimental workflows, from proteomics sample preparation to the study of enzyme kinetics. The thiol group of cysteine is a uniquely reactive nucleophile, making it an ideal target for chemical labeling. However, this reactivity also necessitates its controlled and complete blockage to prevent unwanted disulfide bond formation or other side reactions.
This guide provides an in-depth, objective comparison of two widely used cysteine alkylating agents: 2-iodo-N,N-dimethylacetamide (a derivative of iodoacetamide) and N-ethylmaleimide (NEM). We will move beyond a simple listing of features to explore the underlying chemical mechanisms, kinetic differences, and practical considerations that should guide your choice of reagent, ensuring the integrity and reproducibility of your experimental results.
The Chemistry of Cysteine Alkylation: Two Distinct Mechanisms
The fundamental difference between iodoacetamides and maleimides lies in their mechanism of reaction with the cysteine thiol. This distinction has significant downstream effects on reaction speed, pH optima, and specificity.
-
This compound (IDAM): This reagent reacts via a bimolecular nucleophilic substitution (SN2) reaction . The deprotonated thiol group of cysteine, the thiolate anion (S-), acts as a nucleophile. It attacks the carbon atom bonded to the iodine, displacing the iodide ion as a leaving group. This forms a stable and effectively irreversible thioether bond, resulting in a carbamidomethylated cysteine.[1] The efficiency of this reaction is highly dependent on the availability of the thiolate anion, which is favored under slightly alkaline conditions.[2][3]
-
N-ethylmaleimide (NEM): NEM reacts via a Michael-type addition reaction .[1] Here, the thiolate anion attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[4] This also forms a stable thioether bond. While often described as irreversible, some studies suggest the maleimide adduct could potentially migrate to other thiols under specific conditions, though for most applications, it is considered a permanent modification.[2] This reaction is generally faster and less pH-dependent than the SN2 reaction of iodoacetamides.[1]
Caption: Reaction mechanisms of cysteine alkylation.
Performance Comparison: Reactivity, Specificity, and Optimal Conditions
The choice between IDAM and NEM often comes down to a trade-off between reaction speed, specificity, and the pH constraints of the experimental system.
| Feature | This compound | N-ethylmaleimide (NEM) |
| Mechanism | SN2 Nucleophilic Substitution[1] | Michael Addition[1][4] |
| Reactivity | Moderate; requires longer incubation (e.g., 30-60 min).[5][6] | High; very rapid reaction (e.g., < 5-15 min).[7][8] |
| Optimal pH | Slightly alkaline (pH 8.0–9.0) to favor thiolate formation.[2][3] | Near-neutral (pH 6.5–7.5) for optimal specificity.[9][10][11] |
| Specificity | High for thiols, but known off-target reactions. | Excellent for thiols at optimal pH.[10][12] |
| Common Off-Targets | Methionine, Histidine, Lysine, N-terminus.[13][14][15] | Primary amines (Lysine) and Histidine at pH > 7.5.[1][7][10] |
| Cell Permeability | Yes (uncharged).[2] | Yes.[2] |
| Stability | Solution is light-sensitive.[5] | Prone to hydrolysis at alkaline pH.[10] |
Expert Insights on Performance:
-
Speed is a Key Differentiator: NEM's primary advantage is its speed. It can achieve complete alkylation in minutes, whereas iodoacetamide often requires 30-60 minutes of incubation.[7][16] This makes NEM an excellent choice for applications where rapid quenching of thiol reactivity is paramount, such as in studying redox signaling or inhibiting cysteine-dependent enzymes like deubiquitinases (DUBs).[9][17][18]
-
The Critical Role of pH: The optimal pH ranges are distinct and crucial for specificity. Operating iodoacetamide at a pH below 8 significantly slows its reaction rate. Conversely, using NEM at a pH above 7.5 increases the likelihood of off-target reactions with primary amines, such as the epsilon-amino group of lysine.[7][10] Therefore, the native buffer system of your protein of interest should heavily influence your choice.
-
Managing Off-Target Reactions: While both reagents are highly selective for the nucleophilic thiol group, off-target modifications are a known issue, particularly in sensitive applications like mass spectrometry. Iodoacetamide has a well-documented propensity to alkylate other residues, which can complicate data analysis by spreading a peptide's signal across multiple modified forms and increasing the search space required for identification.[13][14][15] NEM is generally considered "cleaner" when used within its optimal pH range, though careful control of concentration and reaction time is still necessary to ensure specificity.[7]
Experimental Design and Protocols
A successful alkylation experiment depends on a robust, self-validating protocol. This includes proper reduction of existing disulfide bonds, complete alkylation of free thiols, and effective quenching of excess reagent.
Caption: General experimental workflow for protein reduction and alkylation.
Protocol 1: In-Solution Alkylation with this compound
This protocol is a standard for proteomics sample preparation, ensuring cysteines are blocked prior to enzymatic digestion.
Materials:
-
Protein extract in a suitable buffer (e.g., 8 M Urea, 100 mM Tris pH 8.5)
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: 500 mM this compound (or iodoacetamide) in water. Prepare fresh and protect from light. [5]
-
Quenching Agent: 1 M DTT
Methodology:
-
Solubilization & Denaturation: Ensure your protein sample is fully solubilized and denatured. A common buffer is 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add the reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 0.5 M TCEP per 500 µL sample). Incubate for 30 minutes at 37°C to reduce all disulfide bonds.[5]
-
Cooling: Cool the sample to room temperature. This is critical to prevent urea-induced carbamylation at elevated temperatures.
-
Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of 15-20 mM. For example, add 40 µL of 500 mM iodoacetamide to the 500 µL sample for a final concentration of ~37 mM. Incubate for 30-45 minutes at room temperature in the dark .[5][6]
-
Quenching: Stop the reaction by adding a thiol-containing agent. Add DTT to a final concentration of 15-20 mM and incubate for 15 minutes. This will consume any unreacted iodoacetamide.[19]
-
Proceed to Digestion: The sample is now ready for buffer exchange (to remove urea) and subsequent enzymatic digestion for mass spectrometry analysis.
Protocol 2: Rapid In-Solution Alkylation with N-ethylmaleimide (NEM)
This protocol is ideal for functional studies where speed is essential to capture a specific protein state.
Materials:
-
Protein sample in a near-neutral pH buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Reducing Agent: 0.5 M TCEP (preferred as it does not contain a thiol)
-
Alkylation Reagent: 100 mM NEM in water or DMSO. Prepare fresh immediately before use. [10]
-
Quenching Agent: 1 M DTT or β-mercaptoethanol
Methodology:
-
Sample Preparation: Ensure the protein sample is in a buffer with a pH between 6.5 and 7.5.[10]
-
Reduction (if necessary): If disulfide bonds are present, add TCEP to a final concentration of 5 mM. Incubate for 20-30 minutes at room temperature.
-
Alkylation: Add the freshly prepared NEM solution to a final concentration of 10-20 mM. A 10 to 20-fold molar excess over the total cysteine concentration is a good starting point.[19] Incubate for 5-15 minutes at room temperature.[7] For some applications, incubation can be as short as 1 minute.[7]
-
Quenching: Stop the reaction by adding a quenching agent like DTT to a final concentration of 20-25 mM.[19]
-
Downstream Processing: The protein is now ready for functional assays, activity measurements, or purification to remove excess reagents.
Application-Specific Recommendations
| Application | Recommended Reagent | Rationale |
| Standard Proteomics (Bottom-Up) | Iodoacetamide / IDAM | A well-established, effective workhorse. Its potential for off-target modifications is known and can be accounted for in data analysis software.[20][21] |
| Quantitative Proteomics (e.g., SILAC, TMT) | NEM | The high speed and specificity at neutral pH minimize sample handling artifacts and reduce the chance of off-target modifications that could interfere with quantification.[7] |
| Redox Proteomics | NEM | Its rapid action is ideal for "snapshot" experiments to quickly block reduced thiols before proceeding to label reversibly oxidized thiols. |
| Inhibition of Cysteine Proteases/DUBs | NEM | NEM is a potent, irreversible inhibitor of enzymes with active site cysteines and is widely used for this purpose due to its high reactivity.[9][17][18][22] |
| Live Cell Labeling | Both (cell-permeable forms) | The choice depends on the experimental goal. NEM's speed may be advantageous for capturing dynamic processes. Both are uncharged and can cross cell membranes.[2] |
Conclusion
Both this compound and N-ethylmaleimide are highly effective reagents for the alkylation of cysteine residues. There is no single "best" choice; the optimal reagent is dictated by the specific demands of the experiment.
-
Choose this compound for routine, well-established proteomics workflows where its behavior is understood and can be controlled by careful adherence to protocols, particularly regarding pH and light sensitivity.
-
Choose N-ethylmaleimide for applications demanding speed, high specificity at neutral pH, and minimal off-target reactions, such as in quantitative proteomics, functional enzyme studies, and redox biology.
Ultimately, a deep understanding of the underlying chemical mechanisms is the strongest foundation for experimental design. By carefully considering the factors of pH, time, and concentration, researchers can leverage the distinct properties of each reagent to achieve clean, reproducible, and reliable data.
References
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.Journal of Proteome Research.[Link]
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.Analytical Biochemistry.[Link]
- Protein Reduction, Alkylation, Digestion.University of Washington Proteomics Resource.[Link]
- N-Ethylmaleimide - Wikipedia.Wikipedia.[Link]
- Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM).protocols.io.[Link]
- Introduction to approaches and tools for the evaluation of protein cysteine oxid
- Mechanism of inhibition of relaxation by N-ethylmaleimide tre
- Methods for the determination and quantification of the reactive thiol proteome.Free Radical Biology and Medicine.[Link]
- FOCUS™ Protein Reduction-Alkyl
- Procedure for Reduction and Alkylation.University of Iowa, Carver College of Medicine.[Link]
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.Journal of Proteome Research.[Link]
- N-ethylmaleimide – description and applic
- ReadyPrep™ Reduction-Alkylation Kit Instruction Manual.Bio-Rad.[Link]
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.Molecular & Cellular Proteomics.[Link]
- Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),...
- Reaction of NEM with cysteine.
- Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
- Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins.
- Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide.Journal of Biological Chemistry.[Link]
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.Journal of the American Society for Mass Spectrometry.[Link]
- N-ethylmaleimide handling.Protocol Online.[Link]
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- Step away from the iodoacetamide.
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
- Does Iodoactamide not work on LMW thiols?
- Detection of reversible protein thiol modifications in tissues.Free Radical Biology and Medicine.[Link]
- N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?
- This compound.PubChem.[Link]
- Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.Theranostics.[Link]
- Quantification of Thiols and Disulfides.Biochimica et Biophysica Acta (BBA) - General Subjects.[Link]
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. matrixscience.com [matrixscience.com]
- 16. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 18. selleckchem.com [selleckchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 22. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Cysteine Modification: Exploring Alternatives to 2-iodo-N,N-dimethylacetamide
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of chemical biology and proteomics. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for introducing probes, crosslinkers, and other functionalities to elucidate protein structure, function, and interactions. For decades, 2-iodo-N,N-dimethylacetamide and its close relative iodoacetamide (IAM) have been the workhorses for irreversible cysteine alkylation. However, the landscape of bioconjugation is evolving, driven by the need for greater specificity, milder reaction conditions, and novel functionalities. This guide provides an in-depth comparison of the classic haloacetamides with a range of modern alternatives, supported by experimental data and detailed protocols to empower you to make informed decisions in your research.
The Enduring Utility and Inherent Limitations of Haloacetamides
Iodoacetamide and its derivatives react with the deprotonated thiol group of cysteine (the thiolate anion) via a bimolecular nucleophilic substitution (SN2) reaction.[1] This results in a stable thioether bond, effectively and irreversibly capping the cysteine residue. The primary application of this chemistry in proteomics is to prevent the re-formation of disulfide bonds after reduction, a critical step for accurate protein digestion and mass spectrometry analysis.[2]
While highly effective, the use of iodoacetamide is not without its drawbacks. A significant concern is its propensity for off-target reactions with other nucleophilic amino acid residues, particularly at higher pH. Methionine is a common victim of alkylation by iodoacetamide, a side reaction that can affect up to 80% of methionine-containing peptides and complicate data analysis.[3][4] Other residues such as lysine, histidine, and the N-terminus can also be modified, albeit to a lesser extent.[5]
This has spurred the development and adoption of a diverse toolkit of cysteine-reactive chemistries, each with its own set of advantages and disadvantages.
A Comparative Analysis of Cysteine Modification Reagents
The choice of a cysteine modification reagent is a critical experimental parameter that can profoundly influence the outcome and interpretation of an experiment. The following table provides a quantitative comparison of key performance indicators for several common alternatives to this compound.
| Reagent Class | Reagent Example | Mechanism | Second-Order Rate Constant (k₂) for reaction with GSH (M⁻¹s⁻¹) | Optimal pH | Common Off-Target Residues | Key Features |
| Haloacetamides | Iodoacetamide (IAM) | Sₙ2 Alkylation | ~0.6[6] | 8.0-8.5[7] | Methionine, Lysine, Histidine, N-terminus[3][4] | Well-established, reliable, but prone to off-target modifications. |
| Chloroacetamide (CAA) | Sₙ2 Alkylation | Slower than IAM | 8.0-8.5 | Methionine (oxidation), Tryptophan[8][9] | Reduced off-target alkylation compared to IAM, but can cause significant methionine oxidation.[8][9] | |
| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | ~100[6] | 6.5-7.5[10] | Lysine, N-terminus (at pH > 7.5)[11] | Rapid reaction kinetics, high specificity at neutral pH. Adduct can undergo hydrolysis. |
| Vinyl Pyridines | 4-Vinylpyridine (4-VP) | Michael Addition | ~0.0049[12] | 7.0-8.0 | Minimal | High specificity, stable adduct, enhances MS detection. Slower reaction rate.[13][14] |
| Thiosulfonates | Methyl Methanethiosulfonate (MMTS) | Thiol-Disulfide Exchange | N/A | Neutral to slightly alkaline | Minimal | Reversible modification, useful for protecting thiols. Can potentially introduce oxidative artifacts.[15] |
| Reversible Covalent | Pyridazinediones | Michael Addition/Retro-Michael | Tunable | Neutral | Minimal | Reversible, tunable kinetics, stable linker.[16][17] |
| Photo-activated | Thiol-ene reaction (with photoinitiator) | Radical Addition | N/A | Neutral | Minimal | Spatiotemporal control, mild conditions. Requires UV or visible light.[18][19] |
In-Depth Look at Key Alternatives
Chloroacetamide: The More Specific, but Potentially Oxidizing Cousin
Chloroacetamide (CAA) has gained traction as an alternative to iodoacetamide due to its reduced propensity for off-target alkylation of residues like lysine and histidine.[2] However, this improved specificity comes at a cost. Studies have shown that CAA can lead to a significant increase in the oxidation of methionine residues, with one study reporting up to 40% of all methionine-containing peptides being oxidized, compared to 2-5% with iodoacetamide.[8][9] This can be a significant confounding factor in studies focused on redox proteomics or post-translational modifications.
N-Ethylmaleimide: The Sprinter of Cysteine Modification
N-Ethylmaleimide (NEM) reacts with cysteine thiols via a Michael addition, a reaction that is significantly faster than the SN2 reaction of haloacetamides.[6] This rapid reaction kinetic makes NEM an excellent choice for applications requiring quick and complete blocking of cysteine residues. Furthermore, NEM exhibits high specificity for thiols at a neutral pH range of 6.5-7.5.[10] However, at pH values above 7.5, its reactivity towards primary amines, such as the side chain of lysine and the N-terminus, increases.[11] The resulting thioether bond, while generally stable, can be susceptible to hydrolysis, which may be a consideration for long-term studies.
4-Vinylpyridine: The Highly Specific and Stable Workhorse
4-Vinylpyridine (4-VP) also reacts via a Michael addition, forming a highly stable S-pyridylethylcysteine adduct.[13] Its key advantage is its exceptional specificity for cysteine thiols, with minimal off-target modifications reported.[20] The introduction of a basic pyridyl group can also enhance the ionization efficiency of modified peptides in mass spectrometry, potentially leading to improved detection.[14] The main drawback of 4-VP is its slower reaction rate compared to iodoacetamide and NEM.[13]
Methyl Methanethiosulfonate: The Reversible Protector
Methyl methanethiosulfonate (MMTS) offers a unique advantage among cysteine modifying reagents: reversibility. It reacts with thiols to form a mixed disulfide bond, which can be readily cleaved with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This makes MMTS an invaluable tool for applications where transient protection of cysteine residues is required. However, it's important to be aware that MMTS can potentially introduce oxidative artifacts.[15]
The Frontier of Cysteine Modification: Reversible and Light-Induced Chemistries
Beyond the classic alkylating agents, the field is rapidly advancing with the development of novel reagents that offer unprecedented control and functionality.
Reversible Covalent Modification with Pyridazinediones
Pyridazinediones have emerged as a promising class of reagents for tunable and reversible cysteine modification.[16][17] They react with thiols via a Michael addition, and the resulting adduct can undergo a retro-Michael reaction to release the unmodified thiol. The rates of both the forward and reverse reactions can be tuned by modifying the substituents on the pyridazinedione ring, offering a high degree of control over the stability of the modification.[16] This technology holds great promise for applications in drug delivery and the study of dynamic protein interactions.
Spatiotemporal Control with Light-Induced Modifications
Photo-activated chemistries, such as the thiol-ene reaction, provide exquisite spatiotemporal control over cysteine modification.[18][19] In the presence of a photoinitiator and UV or visible light, a thiyl radical is generated from the cysteine thiol, which then rapidly adds across the double bond of an "ene"-containing reagent.[21] This method is highly specific and can be performed under mild, biocompatible conditions. The ability to initiate the reaction at a specific time and location opens up exciting possibilities for studying protein dynamics in living cells and for the development of light-guided drug delivery systems.
Experimental Protocols: A Practical Guide
To facilitate the implementation of these chemistries in your own research, we provide the following detailed, step-by-step protocols for the most common cysteine modification workflows.
Protocol 1: Irreversible Alkylation with Iodoacetamide (IAM) for Proteomics
This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) in water
-
Alkylating agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh and protect from light)
-
Quenching reagent: 1 M DTT in water
Procedure:
-
Reduction: To your protein solution, add 1 M DTT to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Alkylation: Add 500 mM IAM to a final concentration of 25 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quenching: Quench the excess IAM by adding 1 M DTT to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion.
Protocol 2: Rapid and Specific Cysteine Modification with N-Ethylmaleimide (NEM)
This protocol is suitable for applications requiring fast and efficient blocking of cysteine residues at neutral pH.
Materials:
-
Protein sample in a neutral pH buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Alkylating agent: 100 mM N-Ethylmaleimide (NEM) in DMSO or water (prepare fresh)
-
Quenching reagent: 1 M β-mercaptoethanol or DTT
Procedure:
-
Ensure your protein sample is in a thiol-free buffer at a pH between 6.5 and 7.5.
-
Alkylation: Add the 100 mM NEM solution to the protein sample to achieve a 10 to 20-fold molar excess of NEM over the concentration of cysteine residues.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or DTT to a final concentration sufficient to react with the excess NEM.
-
Proceed with downstream applications or purify the modified protein using a desalting column to remove excess reagents.
Protocol 3: High-Specificity Cysteine Modification with 4-Vinylpyridine (4-VP)
This protocol is ideal for applications where high specificity for cysteine is paramount.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 8 M urea for denatured proteins)
-
Reducing agent: β-mercaptoethanol or DTT
-
Alkylating agent: 4-Vinylpyridine (4-VP)
-
Acidic solution for quenching: Glacial acetic acid
Procedure:
-
Reduction: If necessary, reduce disulfide bonds in your protein sample by adding a 100-fold molar excess of β-mercaptoethanol or DTT and incubating under nitrogen for 2-4 hours at room temperature.
-
Alkylation: Add a 1.1 to 1.5-fold molar excess of 4-VP over the total thiol concentration.
-
Incubate the reaction for 90-120 minutes at room temperature.
-
Quenching: Stop the reaction by lowering the pH of the solution to 3 with glacial acetic acid.
-
Remove excess reagents by dialysis against a suitable buffer, such as 0.01 N acetic acid.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the chemical principles and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Reaction mechanisms of common cysteine modifying reagents.
Caption: A typical experimental workflow for protein reduction and alkylation.
Conclusion
The field of cysteine modification has moved far beyond the traditional reliance on iodoacetamide. While still a valuable tool, its limitations in specificity have paved the way for a diverse array of alternatives, each with unique strengths. For rapid and efficient labeling at neutral pH, N-ethylmaleimide is an excellent choice. When high specificity and a stable adduct are paramount, 4-vinylpyridine is a superior option. For applications requiring reversible modification, methyl methanethiosulfonate and emerging reagents like pyridazinediones offer exciting possibilities. Finally, for ultimate control over the modification process, light-induced chemistries provide unparalleled spatiotemporal precision.
As a senior application scientist, I encourage you to look beyond the familiar and critically evaluate the best tool for your specific scientific question. By understanding the underlying chemistry and the nuances of each reagent, you can design more robust experiments, generate cleaner data, and ultimately accelerate your research and development efforts.
References
- Hains, P. G., Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3421-3426. [Link]
- Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., Ponomarenko, E. A., Ilgisonis, E. V., Poverennaya, E. V., ... & Zgoda, V. G. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]
- OmicsDI.
- G-Biosciences.
- Moshkovskii, S. A. (2020).
- Nelson, K. J., & Parson, W. W. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical biochemistry, 429(2), 103–113. [Link]
- Grant, G. A. (2001). Modification of cysteine. Current protocols in protein science, Chapter 15, Unit 15.1. [Link]
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2011). Journal of the American Society for Mass Spectrometry, 22(11), 2024-2035. [Link]
- G-Biosciences. OneQuant™ Iodoacetamide. [Link]
- Wang, P., & Xian, M. (2021). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 60(29), 15766-15777. [Link]
- Bahou, C., Spears, R. J., Belyk, K., Chudasama, V. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(46), 12891-12900. [Link]
- Kim, H. N., Jiao, Y., Shin, K., Lee, J., & Lee, D. Y. (2021). Peptide Photoimmobilization by Thiol–ene Chemistry for Enhanced Neural Cell Adhesion. ACS Biomaterials Science & Engineering, 7(12), 5649-5658. [Link]
- Tarenzi, T., Fragai, M., & Parigi, G. (2020). The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins. ChemPhysChem, 21(9), 863-867. [Link]
- Ross, S. O., Johnston, E. V., & Bernardes, G. J. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(25), 8757-8763. [Link]
- Bahou, C., Spears, R. J., Belyk, K., Chudasama, V. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(46), 12891-12900. [Link]
- Anson, D. S., & Anseth, K. S. (2012). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules, 13(7), 2165-2171. [Link]
- Rösli, C., Nadler, W., Berg, R., Walch, P., Schafer, J., & Zenobi, R. (2016). Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Analytical and bioanalytical chemistry, 408(2), 529-540. [Link]
- Karala, A. R., & Ruddock, L. W. (2010). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins?. Antioxidants & redox signaling, 12(9), 1045-1053. [Link]
- Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid communications in mass spectrometry, 17(21), 2380-2386. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interfacial thiol-ene photo-click reactions for forming multilayer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Cysteine Alkylation by Mass Spectrometry
Introduction: The Non-Negotiable Step in Proteomics
In the landscape of mass spectrometry-based proteomics, the reduction and subsequent alkylation of cysteine residues are foundational steps.[1][2] This process serves a critical purpose: to irreversibly cap the sulfhydryl groups of cysteines, thereby preventing the reformation of disulfide bonds that dictate a protein's tertiary structure.[3][4] Incomplete or inconsistent alkylation can lead to a cascade of analytical problems, including protein misidentification, inaccurate quantification, and irreproducible results. For researchers in drug development, particularly those working with antibody-drug conjugates or characterizing biotherapeutics, verifying the completeness of this reaction is not just best practice—it is an analytical imperative.
This guide provides an in-depth comparison of common alkylation strategies and presents robust, mass spectrometry-based methodologies to validate their completeness. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design and troubleshoot your own self-validating workflows.
Part 1: A Comparative Analysis of Cysteine Alkylating Agents
The choice of alkylating agent is a critical decision point that balances reactivity, specificity, and potential for off-target effects.[5] While iodoacetamide (IAA) has long been the workhorse of proteomics, alternatives each present a unique profile of advantages and disadvantages.[5]
| Reagent | Mechanism | Mass Shift (on Cys) | Key Advantages | Key Disadvantages & Side Reactions |
| Iodoacetamide (IAA) | SN2 Reaction | +57.021 Da | Well-characterized, highly reactive, cost-effective.[1] | Prone to side reactions with Met, His, Lys, and N-termini.[1][6] Can form artifacts with identical mass to diglycine remnants used in ubiquitin studies.[7] Light-sensitive. |
| Chloroacetamide (CAA) | SN2 Reaction | +57.021 Da | More stable than IAA, reduced side reactions compared to IAA.[5] | Slower reaction kinetics than IAA. |
| N-Ethylmaleimide (NEM) | Michael Addition | +125.048 Da | Highly specific for cysteines at neutral pH, very rapid reaction kinetics.[4][8] | Can react with lysine and histidine at pH > 7.5.[4] Larger mass shift may be less ideal for some search algorithms. |
| Acrylamide | Michael Addition | +71.037 Da | Good reactivity, can be used for differential labeling strategies.[9][10] | Can polymerize; potential for side reactions.[6] |
Systematic evaluations have shown that while iodoacetamide often yields a high number of alkylated peptides, it can also lead to significant off-target modifications, particularly on methionine residues.[1][6] These side reactions can complicate data analysis and reduce the number of identifiable peptides.[6][11] In contrast, reagents like acrylamide have been shown to provide excellent results with fewer detrimental side effects.[6][11]
Part 2: Mass Spectrometry-Based Validation Workflows
Validating the completeness of alkylation requires a direct assessment of cysteine-containing peptides within your sample. Two primary mass spectrometry strategies are employed: a comprehensive "bottom-up" peptide mapping approach and a high-level "intact mass" analysis.
Workflow 1: Bottom-Up Peptide Mapping for Site-Specific Verification
This is the most thorough method for assessing alkylation efficiency. By digesting the protein into peptides and analyzing them via LC-MS/MS, we can specifically search for and quantify peptides containing unmodified cysteines.
The Causality Behind the Choices:
-
Database Search Parameters are Key: The trustworthiness of this workflow hinges on configuring your search software (e.g., MaxQuant, Proteome Discoverer) correctly. You must define the expected alkylation modification (e.g., Carbamidomethyl on Cys) as a fixed modification . Crucially, you must also include unmodified Cysteine as a variable modification . This tells the software to actively search for evidence of failure.
-
Quantification Validates Completeness: By comparing the peak areas or spectral counts of the alkylated versus the unmodified versions of the same peptide, you can calculate the percentage of alkylation efficiency. An efficiency of >99% is typically considered complete. Studies have shown that even under optimized conditions with IAA, a small percentage of peptides may remain unalkylated.[1]
Workflow 2: Intact Mass Analysis for High-Level Confirmation
For purified proteins or antibodies, intact mass analysis provides a rapid and powerful assessment of the overall alkylation status.[12][13] This "top-down" approach measures the mass of the entire protein, allowing you to confirm the expected mass shift from the alkylation reaction.
The Logic of Intact Mass Validation:
-
Calculate Theoretical Masses:
-
MassReduced: The theoretical mass of the protein with all disulfide bonds reduced.
-
MassAlkylated (Expected): MassReduced + (Number of Cysteines × Mass of Alkyl Group). For a monoclonal antibody with 32 cysteines alkylated by IAA, this would be MassReduced + (32 × 57.021 Da).
-
-
Acquire High-Resolution Mass Spectrum: Analyze the reduced and alkylated protein on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Compare and Conclude:
-
If the primary observed mass matches the MassAlkylated (Expected) , the reaction is globally complete.
-
If you observe a distribution of masses corresponding to incomplete alkylation (e.g., masses corresponding to 31, 30, or 29 alkylations), the reaction is incomplete and requires optimization.
-
Part 3: Experimental Protocols for a Self-Validating System
The following protocol for a bottom-up workflow is designed to be self-validating by incorporating the principles discussed above.
Protocol: In-Solution Digestion with Alkylation Validation
-
Protein Denaturation & Reduction:
-
Resuspend your protein pellet in 100 µL of lysis buffer (e.g., 8 M Urea in 100 mM Tris pH 8.3).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.[14]
-
Rationale: Full denaturation with urea is essential to expose all cysteine residues to the reducing agent.
-
-
Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) from a freshly prepared stock to a final concentration of 14 mM.[1]
-
Incubate for 30 minutes at room temperature in the dark.[1][14]
-
Rationale: IAA is light-sensitive. Performing this step in the dark prevents reagent degradation and ensures consistent reactivity. A sufficient molar excess of IAA over DTT is required to drive the reaction to completion.
-
-
Quenching Excess Alkylating Reagent:
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup & LC-MS/MS Analysis:
-
Acidify the sample with formic acid to stop digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides via LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis for Validation:
-
Perform a database search with the following variable modifications:
-
Carbamidomethyl (C) - This should be set as a fixed modification in a separate, standard search, but as variable for validation purposes if desired.
-
Unmodified (C) - This is the critical parameter for validation.
-
Oxidation (M)
-
Carbamidomethyl (K, H, N-term) - To assess side reactions.
-
-
Filter the results for identified cysteine-containing peptides and quantify the relative abundance of the unmodified vs. alkylated forms.
-
Conclusion
Validating the completeness of cysteine alkylation is a fundamental pillar of robust and reproducible mass spectrometry. It is not an optional check but an integral part of the experimental design. By understanding the chemistry of different alkylating agents and implementing self-validating workflows using either peptide mapping or intact mass analysis, researchers can ensure the integrity of their data. Moving beyond simply following a protocol to understanding the causality behind each step allows for intelligent troubleshooting and optimization, ultimately leading to higher quality, more reliable results in proteomics and biopharmaceutical characterization.
References
- Hagan, C. et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
- D'Silva, A. M., Hyett, J. A., & Coorssen, J. R. (2020). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
- University of Washington Proteomics Resource. (2011).
- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- Virág, D. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed. [Link]
- Virág, D. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
- Codreanu, S. G. et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells.
- Zhang, Q. et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
- Creative Biostructure.
- Agilent.
- Ge, Y. et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry.
- Virág, D. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- Go, E. P. et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- Brown, K. A. et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]
- Virág, D. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- ResearchGate.
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. agilent.com [agilent.com]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cysteine Alkylation: A Performance Comparison of Key Reagents
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and covalent drug discovery, the modification of cysteine residues is a foundational and critical step. The unique nucleophilicity of the cysteine thiol group makes it both a crucial functional player in proteins and a prime target for chemical modification.[1] Proper alkylation of cysteine residues is indispensable in mass spectrometry-based proteomics to prevent the re-formation of disulfide bonds, thereby ensuring accurate protein identification and quantification.[2][3][4] In drug development, the targeted covalent inhibition of cysteine residues has emerged as a powerful strategy to enhance drug potency, selectivity, and duration of action.[1][5][6]
The Chemistry of Cysteine Alkylation: Mechanisms of Action
The high nucleophilicity of the cysteine thiol group, particularly in its deprotonated thiolate form (-S⁻), is the chemical basis for its targeted modification.[1][4] The most common alkylating agents fall into two major mechanistic classes: haloacetamides, which react via an SN2 mechanism, and maleimides, which react via a Michael addition.
-
Haloacetamides (Iodoacetamide, Chloroacetamide): These reagents feature a carbon atom bonded to a halogen (the leaving group) and an adjacent carbonyl group. The thiolate anion acts as a nucleophile, attacking the electrophilic carbon and displacing the halide ion to form a stable thioether bond.[2][9][10] The reactivity of these reagents is largely governed by the nature of the halogen, with the reaction rate following the order I > Br > Cl, reflecting the leaving group ability of the halide.[2] Consequently, iodoacetamide (IAA) is significantly more reactive than chloroacetamide (CAA).[2]
-
N-Ethylmaleimide (NEM): NEM is an α,β-unsaturated carbonyl compound. It reacts with thiols via a Michael addition, where the nucleophilic thiolate attacks one of the carbons of the double bond.[11][12] This reaction is also highly efficient and results in a stable, irreversible thioether linkage.[4][11]
Performance Metrics: A Head-to-Head Comparison
The selection of an alkylating agent requires a careful balance of reaction speed, alkylation efficiency, and specificity. While rapid and complete alkylation is desirable, it often comes at the cost of increased off-target reactions.
IAA has long been the gold standard in proteomics due to its high reactivity and fast reaction kinetics.[3][13] However, this high reactivity is also its primary drawback, leading to a significant number of off-target modifications. CAA, being less reactive, offers a more specific alternative, though it may require longer incubation times or higher concentrations to achieve complete alkylation.[2][14][15]
Key Performance Indicators:
-
Alkylation Efficiency: Both IAA and CAA can achieve high cysteine alkylation efficiency, typically greater than 97%, under optimized conditions.[3]
-
Reaction Speed: IAA reacts substantially faster than CAA.[2][9][10]
-
Specificity and Side Reactions: This is the most critical differentiator.
-
IAA: Its high electrophilicity leads to significant off-target alkylation of other nucleophilic residues, including methionine, lysine, histidine, and the N-terminus of peptides.[7][16] Carbamidomethylation of methionine can affect up to 80% of methionine-containing peptides, complicating mass spectrometry data.[14][15]
-
CAA: It is generally considered more specific than IAA, resulting in fewer undesirable off-target reactions.[14][15][17] However, some studies have shown that CAA can increase the levels of methionine oxidation, a different type of artifactual modification.[18][19]
-
NEM is another widely used reagent, particularly in studies probing the functional role of thiols.[4][11] It exhibits rapid reaction kinetics with cysteine residues.[20]
-
Alkylation Efficiency: NEM is highly effective at alkylating cysteine.
-
Reaction Speed: The reaction is very rapid, often complete within minutes under optimal conditions.[20]
-
Specificity and Side Reactions: While highly reactive with thiols, NEM can also react with other nucleophiles like amines (lysine, N-terminus) and the imidazole moiety of histidine, especially at pH values above 7.5.[11][21] Some studies report that NEM can lead to a greater number of side reactions on the peptide N-terminus compared to IAA.[7]
Quantitative Data Summary
The following tables summarize the key performance characteristics of the most common cysteine alkylating reagents based on published experimental data.
Table 1: Performance Comparison of Cysteine Alkylating Reagents
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine Residues | Cysteine Residues | Cysteine Residues |
| Reaction Mechanism | SN2 | SN2 | Michael Addition |
| Alkylation Efficiency | High (>97%)[3] | High (>97%)[3] | High[20] |
| Reaction Speed | Fast[3] | Slower than IAA[3] | Very Fast[20] |
| Optimal pH | ~8.0-8.5[22] | ~8.0-8.5 | 6.5-7.5[11] |
| Impact on Peptide IDs | Can be lower due to side reactions[3] | Generally higher than IAA[3][14][15] | Can be lower due to side reactions[7] |
Table 2: Common Off-Target Modifications and Side Reactions
| Side Reaction | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) |
| Methionine Alkylation | Significant; can affect up to 80% of Met-peptides[3][15] | Reduced compared to IAA[3] | Not a primary side reaction |
| Methionine Oxidation | Low (2-5%)[18] | Can be significantly increased (up to 40%)[18][19] | Not a primary side reaction |
| Lysine Alkylation | Occurs[7] | Lower than IAA | Occurs, especially at pH > 7.5[11] |
| Histidine Alkylation | Occurs[7] | Lower than IAA | Occurs[20] |
| N-Terminus Alkylation | Occurs; a major side reaction[7] | Lower than IAA | Can be the most significant side reaction[7] |
Experimental Design and Protocols
The success of any cysteine alkylation experiment hinges on a robust and well-controlled protocol. The following sections provide a detailed workflow and step-by-step methodologies for a standard in-solution protein alkylation experiment, which is a prerequisite for bottom-up proteomics.
The overall process involves protein denaturation and reduction to expose cysteine residues, followed by alkylation to cap the reactive thiols, and finally, quenching of the excess reagent.
Caption: Standard workflow for protein reduction and alkylation.
This protocol is a representative method for preparing protein samples for mass spectrometry analysis. It is crucial to prepare stock solutions of reducing and alkylating agents fresh.
Reagents and Materials:
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3
-
Reducing Agent Stock: 0.5 M Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent Stock (choose one):
-
Iodoacetamide (IAA): 500 mM in water (prepare fresh, light-sensitive)[23]
-
Chloroacetamide (CAA): 1 M in water (prepare fresh)
-
-
Quenching Solution: 0.5 M DTT in water
-
Digestion Buffer: 25 mM Tris-HCl, pH 8.2
Procedure:
-
Protein Solubilization and Reduction: a. Dissolve the protein sample (up to several mg/mL) in the Denaturation Buffer. b. Add the 0.5 M DTT stock solution to a final concentration of 5-10 mM.[2] c. Incubate at 56°C for 30-45 minutes to reduce all disulfide bonds.[2][23] d. Allow the sample to cool to room temperature.
-
Alkylation (Perform in the dark to protect light-sensitive reagents like IAA):
-
For Iodoacetamide (IAA): Add the 500 mM IAA stock solution to a final concentration of 14-20 mM.[2][7][23] Incubate for 30 minutes at room temperature in the dark.[7][23]
-
For Chloroacetamide (CAA): Add the 1 M CAA stock solution to a final concentration of 40-50 mM. Incubate for 30 minutes at room temperature in the dark.[2]
-
-
Quenching: a. Quench the alkylation reaction by adding the 0.5 M DTT stock solution to an additional final concentration of 5-10 mM.[2] b. Incubate for 15 minutes at room temperature in the dark.[2][23]
-
Sample Preparation for Digestion: a. Dilute the sample at least 5-fold with the Digestion Buffer to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme (e.g., trypsin) activity.[23] b. Proceed with enzymatic digestion according to your standard protocol.
Causality and Self-Validation: Why These Steps Matter
-
Denaturation (Urea): The use of a strong denaturant like urea is critical. It unfolds the protein, ensuring that cysteine residues buried within the hydrophobic core become accessible to both the reducing and alkylating agents. Incomplete denaturation is a primary cause of incomplete reduction and subsequent incomplete alkylation.
-
Reduction (DTT): This step is non-negotiable for analyzing total cysteine content. It breaks all disulfide bonds, ensuring that every cysteine is available for alkylation. The protocol's validity can be checked by analyzing a control sample without reduction, which should yield virtually no alkylated cysteine-containing peptides.[24]
-
Alkylation in the Dark: Reagents like iodoacetamide are light-sensitive. Performing the incubation in the dark prevents reagent degradation and ensures consistent reactivity throughout the experiment.
-
Quenching (Excess DTT): Adding a thiol-containing reagent like DTT after the primary incubation is crucial. It consumes any unreacted alkylating agent, preventing the non-specific modification of the digestion enzyme (e.g., trypsin) or other sample components in subsequent steps. This ensures the integrity of the downstream workflow.
-
pH Control: The pH of the reaction buffer is a critical factor. Thiol alkylation is most efficient at a pH of ~8.0-8.5, where a significant portion of cysteine thiol groups are deprotonated to the more nucleophilic thiolate anion.[4][22] However, at pH values above 7.5, the risk of modifying amines (like the N-terminus and lysine side chains) with reagents like NEM increases significantly.[11]
Conclusion and Recommendations
The choice of a cysteine alkylating reagent is a critical decision in experimental design that directly impacts the quality and interpretability of the final data.
-
For Maximum Specificity: Chloroacetamide (CAA) is often the superior choice, particularly in complex proteomic studies where minimizing off-target modifications is paramount to maximizing the number of confident peptide identifications.[14][15] Researchers should, however, remain vigilant for potential increases in methionine oxidation.[18]
-
For Maximum Speed: Iodoacetamide (IAA) remains a viable option when reaction speed is the primary concern. However, it is imperative to account for its known side reactions, such as methionine alkylation, by including them as variable modifications during mass spectrometry database searches to avoid losing valuable spectral information.[15]
-
Alternative Reagents: N-Ethylmaleimide (NEM) is a fast and effective reagent, but careful pH control (6.5-7.5) is essential to maintain specificity and avoid significant modification of amine groups.[11][20]
Ultimately, the optimal reagent depends on the specific experimental goals. For broad, discovery-based shotgun proteomics, the enhanced specificity of CAA often provides the cleanest data. For targeted applications or when reaction kinetics are a priority, IAA and NEM remain powerful tools, provided their potential for off-target reactivity is understood and properly controlled.
References
- Iodoacetamide. Wikipedia. [Link]
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
- Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed. [Link]
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
- Protein Reduction, Alkylation, Digestion. University of Washington. [Link]
- Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]
- Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- An update on the discovery and development of reversible covalent inhibitors.
- Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. [Link]
- Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- N-Ethylmaleimide. Wikipedia. [Link]
- A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis.
- QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Magical Power of Quantum Mechanics-Chemistry. [Link]
- The Indispensable Role of Iodoacetamide in Modern Proteomics. Hopax. [Link]
- Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
- The impact of commonly used alkylating agents on artefactual peptide modific
- The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides.
- Reaction of NEM with cysteine.
- Modifications of cysteine residues with alkylating agents used in proteomics.
- Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]
- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar. [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 20. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 24. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Cysteine Alkylation Landscape—2-Iodo-N,N-dimethylacetamide vs. Chloroacetamide
For researchers, scientists, and drug development professionals engaged in proteomics, the precise and complete alkylation of cysteine residues is a non-negotiable step. This critical procedure prevents the re-formation of disulfide bonds following protein reduction, ensuring accurate protein identification, characterization, and quantification via mass spectrometry.[1][2][3] For decades, iodoacetamide (IAA) and its derivatives like 2-iodo-N,N-dimethylacetamide have been the gold standard. However, concerns over its reactivity profile have led to the adoption of alternatives like chloroacetamide (CAA).
This guide provides an in-depth, objective comparison of these two haloacetamide reagents. We will move beyond simple catalog descriptions to dissect the causal chemical mechanisms, present supporting experimental data, and offer field-proven protocols to empower you to make the most informed decision for your specific research needs.
The Core Mechanism: A Tale of Two Halogens
Both this compound (functionally analogous to the more commonly cited iodoacetamide) and chloroacetamide operate via the same fundamental mechanism: an SN2 nucleophilic substitution reaction.[4] The deprotonated thiol group (thiolate) of a cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom bonded to the halogen. This forms a stable, irreversible thioether bond, resulting in a carbamidomethyl-cysteine adduct with a mass shift of +57.021 Da.[4]
The primary determinant of their differing performance lies in the nature of the halogen leaving group. Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) due to its larger atomic radius and lower electronegativity, which makes the C-I bond weaker and more polarizable than the C-Cl bond. This fundamental chemical difference dictates the reactivity, speed, and specificity of each reagent.
Caption: SN2 alkylation of cysteine by iodoacetamide and chloroacetamide.
Head-to-Head Performance Comparison
The choice between iodo- and chloroacetamide is a classic trade-off between reaction efficiency and specificity. While both can achieve complete cysteine alkylation, their propensities for inducing undesirable side reactions differ significantly.
| Feature | This compound (IAA) | Chloroacetamide (CAA) | Rationale & Causality |
| Reactivity & Speed | High / Fast | Moderate / Slower than IAA[3] | The weaker Carbon-Iodine bond makes IAA a more potent electrophile, leading to faster reaction kinetics. |
| Cysteine Specificity | Lower | Higher[5][6][7] | The higher reactivity of IAA increases the probability of reacting with less nucleophilic sites before the reaction is complete or quenched. |
| Primary Side Reactions | Alkylation of Met, Lys, His, N-termini[4][8][9] | Oxidation of Met, Trp[5][6][7] | IAA's high reactivity leads to off-target alkylation. CAA is less reactive but has been shown to induce significant oxidation of susceptible residues. |
| Impact on Peptide IDs | Can reduce IDs of Met-containing peptides due to alkylation and neutral loss in MS/MS[10] | Can reduce IDs of Met-containing peptides due to oxidation; may yield higher overall peptide IDs by reducing off-target alkylation[3] | Both reagents can negatively impact certain peptide classes, but through different chemical modifications. |
| Optimal pH | 7.5 - 8.5[4] | ~8.0 - 9.0[11] | A slightly alkaline pH is required to deprotonate the cysteine thiol group to the more nucleophilic thiolate anion, which drives the reaction. |
The Critical Trade-Off: Alkylation vs. Oxidation
While chloroacetamide is often chosen to reduce the well-documented off-target alkylation seen with iodoacetamide, it is not without its own significant drawbacks.[5][6] Multiple studies have demonstrated that CAA can cause a dramatic increase in the oxidation of methionine residues, with rates rising from 2-5% with IAA to as high as 40% with CAA.[5][7] Tryptophan oxidation has also been observed to increase.[5]
This presents a critical decision point for the researcher:
-
Risk with Iodoacetamide: Misidentification or difficult-to-interpret spectra due to unexpected mass shifts on methionine, lysine, or the peptide N-terminus from carbamidomethylation.[9][10][12]
-
Risk with Chloroacetamide: Introducing an artifactual post-translational modification (oxidation) that can be misinterpreted as a biologically relevant event.[5][7]
For many quantitative proteomics studies, particularly those investigating cellular signaling and oxidative stress, an artificial increase in methionine oxidation is a highly undesirable artifact.
Field-Proven Experimental Protocols
A robust and reproducible protocol is the foundation of high-quality proteomics data. The following is a self-validating, in-solution alkylation workflow that can be adapted for either reagent. The key is to control the variables of concentration, temperature, and time to maximize on-target reaction while minimizing side effects.
Caption: Standard bottom-up proteomics sample preparation workflow.
Step-by-Step In-Solution Alkylation Methodology
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Alkylation Reagent: 500 mM this compound (or Iodoacetamide) or 500 mM Chloroacetamide stock solution. Crucially, always prepare these solutions fresh immediately before use. [13][14]
-
Quenching Reagent: DTT stock solution.
Procedure:
-
Protein Solubilization and Reduction:
-
Ensure your protein sample is fully solubilized in a denaturing buffer.
-
Add the reducing agent (e.g., DTT) to a final concentration of 5-10 mM.[4]
-
Incubate the sample for 30-60 minutes at an elevated temperature (e.g., 37-56°C) to ensure complete reduction of all disulfide bonds.[4][15]
-
Causality: Denaturation unfolds the protein, exposing cysteine residues that may be buried within its 3D structure. Reduction breaks the disulfide (S-S) bonds to yield free thiol (-SH) groups, which are the targets for alkylation.
-
-
Cooling:
-
Alkylation:
-
Perform this step in the dark or in a tube wrapped in foil, as haloacetamides are light-sensitive.[11][15]
-
Add the freshly prepared alkylating agent stock solution to the desired final concentration:
-
Incubate for 30 minutes at room temperature in the dark.[1][8][15]
-
Causality: The higher concentration used for CAA compensates for its lower reactivity compared to IAA, helping to drive the reaction towards completion in a similar timeframe. The dark condition prevents photo-decomposition of the reagent.
-
-
Quenching:
-
Add DTT to the reaction mixture to a final concentration of at least the initial alkylating agent concentration (e.g., add another 5 mM of DTT).[1][16]
-
Incubate for 15 minutes at room temperature.
-
Causality: This step is a self-validating control. Any excess, unreacted alkylating agent will react with the surplus DTT. This immediately stops the alkylation reaction and prevents the modification of newly exposed thiol groups on the protease (e.g., trypsin) during the subsequent digestion step.
-
-
Downstream Sample Cleanup:
Expert Recommendations and Final Verdict
Neither this compound nor chloroacetamide is a universally "better" reagent; they are tools for different applications.
-
This compound (and Iodoacetamide) remains the workhorse for routine proteomics. Its high reactivity ensures rapid and generally complete alkylation. While off-target alkylation is a known issue, its effects can be minimized with optimized protocols (i.e., avoiding excessive reagent concentration and long incubation times) and are often accounted for in standard database search parameters.[9][17]
-
Chloroacetamide is a specialized tool for minimizing off-target alkylation. It should be considered in studies where the modification state of methionine, lysine, or histidine is of primary biological interest, and artifactual alkylation of these sites must be avoided. However, users must be prepared to contend with, and control for, a significant increase in methionine oxidation.[5][6][7] Setting methionine oxidation as a variable modification during the database search is mandatory when using CAA.
Ultimately, the choice must be guided by the specific experimental question. For global, discovery-phase proteomics, the speed and established nature of iodoacetamide are advantageous. For targeted, hypothesis-driven research focusing on non-cysteine modifications, the higher specificity of chloroacetamide may be worth the trade-off, provided the oxidation artifact is carefully managed.
References
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems.
- A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal.
- Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate.
- Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate.
- Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry.
- ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate.
- FOCUS™ Protein Reduction-Alkylation. G-Biosciences.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications.
- Protein Reduction, Alkylation, Digestion. University of Washington.
- The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI.
- The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal.
- Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io.
- Supplementary Information. The Royal Society of Chemistry.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics: Evaluating the Labeling Efficiency of 2-iodo-N,N-dimethylacetamide
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, biochemistry, and analytical chemistry.
In the intricate workflow of mass spectrometry-based proteomics, the complete and specific alkylation of cysteine residues is a critical step to ensure accurate protein identification and quantification. Incomplete alkylation can lead to artifactual disulfide bond formation, compromising protein digestion and generating ambiguous mass spectra. While iodoacetamide (IAM) has long been the workhorse for this application, the search for reagents with improved efficiency, specificity, and reduced side reactions is ongoing. This guide provides an in-depth evaluation of 2-iodo-N,N-dimethylacetamide (IDAM), a structurally related analogue of IAM, and compares its labeling efficiency against the industry standard.
This document will delve into the mechanistic underpinnings of cysteine alkylation, provide detailed experimental protocols for a robust comparative analysis, and present data to guide researchers in selecting the optimal reagent for their specific proteomic workflows.
The Chemistry of Cysteine Alkylation: An Irreversible Thioether Bond
The primary goal of cysteine alkylation in proteomics is to irreversibly block the highly reactive thiol group (-SH) of cysteine residues.[1] This is typically achieved following the reduction of disulfide bonds, which exposes the free thiols. The most common class of reagents for this purpose are haloacetamides, such as iodoacetamide and its derivatives.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The deprotonated thiol group (thiolate, -S⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion. This results in the formation of a stable and irreversible thioether bond.
Diagram of the Alkylation Reaction
Caption: SN2 reaction of a cysteine thiolate with this compound (IDAM).
Comparative Evaluation of Labeling Efficiency: IDAM vs. IAM
To objectively assess the performance of this compound, a direct comparison with the widely used iodoacetamide (IAM) is essential. The following experimental design allows for a rigorous evaluation of labeling efficiency and potential side reactions.
Experimental Workflow
The overall workflow for this comparative study is depicted below. It involves the parallel processing of protein samples with both IDAM and IAM, followed by enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Comparative Alkylation Efficiency
Caption: Experimental workflow for comparing the labeling efficiency of IDAM and IAM.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the comparative analysis.
1. Protein Reduction and Alkylation
This protocol is adapted from standard procedures in proteomics.[4][5]
-
Materials:
-
Protein lysate (e.g., HeLa cell lysate at 1 mg/mL in 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (500 mM in water)
-
This compound (IDAM) stock solution (500 mM in water, freshly prepared)
-
Iodoacetamide (IAM) stock solution (500 mM in water, freshly prepared and protected from light)[5]
-
Quenching solution (500 mM DTT in water)
-
-
Procedure:
-
To 100 µL of protein lysate, add 1 µL of 500 mM DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Split the sample into two equal aliquots (50.5 µL each).
-
To one aliquot, add 1.5 µL of 500 mM IDAM (final concentration ~14 mM).
-
To the other aliquot, add 1.5 µL of 500 mM IAM (final concentration ~14 mM).
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding 1 µL of 500 mM DTT to each sample and incubate for 15 minutes.
-
2. In-Solution Trypsin Digestion
-
Materials:
-
Alkylated protein samples from the previous step
-
Digestion buffer (25 mM Tris-HCl, pH 8.2)
-
Trypsin (sequencing grade, 200 ng/µL in 0.01% acetic acid)
-
Calcium chloride (CaCl₂) stock solution (100 mM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dilute each alkylated sample five-fold with digestion buffer to reduce the urea concentration to below 2 M.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Add trypsin at a 1:100 enzyme-to-substrate ratio (w/w).
-
Incubate at 37°C overnight (or for at least 4 hours).
-
Stop the digestion by acidifying the samples with TFA to a final concentration of 0.4% (v/v), ensuring the pH is below 2.0.
-
Centrifuge the samples to pellet any precipitate.
-
Clean up the resulting peptide mixtures using C18 spin columns according to the manufacturer's protocol.
-
3. LC-MS/MS Analysis and Data Interpretation
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-flow liquid chromatography system is recommended.[6][7]
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.[8]
-
Data Analysis:
-
The raw mass spectrometry data should be searched against a relevant protein database (e.g., Swiss-Prot for human proteins if using HeLa lysate).
-
The search parameters must include variable modifications for carbamidomethylation (+57.021 Da for IAM) or dimethylcarbamidomethylation (+85.053 Da for IDAM) on cysteine residues.
-
A key aspect of the analysis is to also search for unmodified cysteine residues to quantify the extent of incomplete alkylation.
-
Furthermore, potential side reactions, such as the alkylation of other amino acid residues (e.g., methionine, lysine, histidine) or the N-terminus, should be included as variable modifications.[9][10]
-
Performance Metrics and Expected Outcomes
The efficiency of IDAM and IAM will be evaluated based on the following metrics, which can be summarized in a comparative table.
| Performance Metric | This compound (IDAM) | Iodoacetamide (IAM) | Rationale |
| Cysteine Alkylation Completeness (%) | Expected to be high (>99%) | High (>99%) | The primary measure of labeling efficiency. Determined by the ratio of modified to total cysteine-containing peptides. |
| Rate of Side Reactions (%) | To be determined | Known to have some off-target reactivity | Quantifies the specificity of the reagent. Iodine-containing reagents can modify other nucleophilic residues.[9] |
| Reagent Stability | To be determined | Light-sensitive, requires fresh preparation[5] | Important for experimental reproducibility. |
| Peptide Identification Rate | To be determined | High | Incomplete alkylation or extensive side reactions can negatively impact peptide identification. |
Interpreting the Data:
-
Labeling Efficiency: A higher percentage of cysteine-containing peptides modified with the respective alkylating agent indicates greater labeling efficiency.
-
Specificity: A lower incidence of modifications on amino acids other than cysteine signifies higher specificity. It is known that iodine-containing reagents can lead to off-target alkylation, particularly of methionine residues, which can complicate data analysis.[2][9]
-
Impact on Peptide Identification: The total number of identified peptides and proteins for each condition should be compared. A significant decrease in identifications for one reagent might suggest issues with the reaction or subsequent analysis.
Conclusion and Recommendations
Based on its chemical structure, this compound is expected to be a highly reactive and effective alkylating agent for cysteine residues, performing comparably to iodoacetamide. The dimethylamide group may subtly influence the reagent's solubility and reactivity profile. The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison.
For researchers seeking to optimize their proteomics workflows, the choice of alkylating agent can have a significant impact on data quality. While IAM is a reliable and well-characterized reagent, evaluating alternatives like IDAM is a worthwhile endeavor, particularly if issues with incomplete alkylation or side reactions are encountered. The results of the proposed comparative study will provide the necessary data to make an informed decision on the suitability of this compound for routine use in mass spectrometry-based proteomics.
References
- Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. (2011-10-04).
- Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC. (2014-03-13).
- Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) - Protocols.io. (2022-08-17).
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - ResearchGate. (2024-04).
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH.
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH.
- An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC.
- Overview of peptide and protein analysis by mass spectrometry - PubMed. (2010-11).
- Assessment of Data-Independent Acquisition Mass Spectrometry (DIA-MS) for the Identification of Single Amino Acid Variants - MDPI. (2024-03-21).
- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PubMed Central. (2020-03-18).
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 6. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Cysteine Proteomics: A Comparative Analysis of Isotopic Labeling with 2-Iodo-N,N-dimethylacetamide Analogues
In the intricate landscape of proteomics, the ability to accurately quantify protein expression and post-translational modifications is paramount for unraveling complex biological processes and accelerating drug discovery. Among the twenty proteinogenic amino acids, cysteine stands out due to the unique reactivity of its thiol group. This nucleophilicity makes cysteine residues critical for protein structure, enzymatic catalysis, and redox signaling. Consequently, methods for the precise quantification of cysteine-containing peptides have become indispensable tools for the modern researcher.
This guide provides an in-depth comparison of isotopic labeling strategies centered on 2-iodo-N,N-dimethylacetamide (IDAM) analogues for the quantitative analysis of the cysteine proteome. We will explore the underlying chemical principles, compare their performance with established alternatives, and provide detailed experimental protocols to empower researchers in their experimental design.
The Central Role of Cysteine Alkylation in Proteomics
Before delving into quantitative methods, it is crucial to understand the foundational role of cysteine alkylation in mass spectrometry-based proteomics. The primary reason for alkylating cysteine residues is to prevent the re-formation of disulfide bonds after their reduction.[1] This irreversible blocking of the reactive thiol group ensures that proteins remain in a reduced state, which is essential for effective enzymatic digestion and accurate peptide identification.[2] Iodoacetamide (IAM) and its derivatives are among the most commonly used alkylating agents in proteomics workflows.[3]
Isotopic Labeling with IDAM Analogues: A Quantitative Strategy
The core principle of quantitative proteomics using isotopic labeling is to introduce a known mass difference between samples, allowing for their relative quantification in a single mass spectrometry analysis. IDAM analogues leverage the cysteine-reactive iodoacetyl group to covalently label thiol groups, with isotopic variants of the molecule serving as the basis for quantification.
A prime example of this strategy is the use of "light" and "heavy" isotopically labeled iodoacetamide-alkyne probes.[1][2][4] These probes consist of an iodoacetamide core for cysteine reactivity, an alkyne handle for subsequent enrichment (e.g., via click chemistry), and stable isotopes (e.g., ¹³C, ²H) to create a mass differential between the "light" and "heavy" versions.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur atom of the cysteine thiol group attacks the electrophilic carbon atom of the iodoacetyl group, displacing the iodide leaving group. This forms a stable thioether bond.
Comparative Analysis of Cysteine-Specific Quantitative Proteomics Methods
While IDAM analogues offer a targeted approach for quantifying cysteine-containing peptides, several other methods are widely used in the field. Here, we compare the performance of IDAM analogues with other prominent cysteine-reactive and amine-reactive labeling strategies.
| Feature | IDAM Analogues (e.g., IA-light/heavy) | Iodoacetyl Tandem Mass Tags (iodoTMT) | Isotope-Coded Affinity Tags (ICAT) | Amine-Reactive Tags (TMT/iTRAQ, Dimethyl Labeling) |
| Target Residue | Cysteine | Cysteine | Cysteine | Lysine, N-terminus |
| Quantification | MS1 level (precursor ion intensity) | MS2/MS3 level (reporter ion intensity) | MS1 level (precursor ion intensity) | MS2/MS3 level (reporter ion intensity) |
| Multiplexing | Typically 2-plex | Up to 6-plex[5] | 2-plex | Up to 16-plex (TMTpro)[6], 3-plex or more (Dimethyl)[7] |
| Enrichment | Optional (e.g., alkyne handle for biotinylation)[2] | No inherent enrichment | Biotin tag for avidin affinity purification[8] | No inherent enrichment for total proteome |
| Cost | Potentially lower for basic analogues | Higher | Higher | Varies (Dimethyl is very cost-effective)[9][10] |
| Complexity | Moderate | High | High | Moderate to High |
In-depth Comparison:
-
IDAM Analogues vs. IodoTMT: IDAM analogues are quantified at the MS1 level, relying on the mass difference between the light and heavy labeled peptides.[2] IodoTMT, being an isobaric tagging strategy, labels all peptides with tags of the same nominal mass.[5] Quantification is achieved at the MS2 or MS3 level by measuring the intensity of reporter ions.[5] This allows for higher multiplexing with iodoTMT but can be susceptible to ratio compression. The quantification of protein expression with iodoTMT is also limited to cysteine-containing peptides.[5]
-
IDAM Analogues vs. ICAT: Both methods are quantified at the MS1 level and target cysteine residues. The original ICAT reagents included a biotin tag for affinity enrichment of cysteine-containing peptides.[8] While this can reduce sample complexity, it also introduces an additional experimental step. Modern IDAM analogues with alkyne handles offer a more flexible approach to enrichment via click chemistry.[2]
-
Cysteine-Specific vs. Amine-Reactive Labeling: The key difference lies in the target. IDAM analogues, iodoTMT, and ICAT provide specific information about cysteine-containing peptides, which is invaluable for studying redox modifications or cysteine-targeted drugs.[11] Amine-reactive tags like TMT, iTRAQ, and stable isotope dimethyl labeling provide a more global view of the proteome by targeting lysine residues and peptide N-termini.[6][9] Stable isotope dimethyl labeling is a particularly cost-effective and robust method for global quantitative proteomics.[9][10][12]
Experimental Workflows and Protocols
Visualizing the Workflow: IDAM Analogue Labeling
Caption: Workflow for quantitative cysteine proteomics using light and heavy IDAM analogues.
Protocol: In-solution Alkylation and Labeling with IDAM Analogues
This protocol is a generalized procedure and should be optimized for specific experimental needs.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Reduction:
-
To 1 mg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Isotopic Labeling (Alkylation):
-
Cool the samples to room temperature.
-
To the control sample, add the "light" IDAM analogue to a final concentration of 20 mM.
-
To the experimental sample, add the "heavy" IDAM analogue to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Sample Combination and Protein Precipitation:
-
Combine the "light" and "heavy" labeled samples.
-
Precipitate the proteins using a method such as acetone or TCA precipitation.
-
-
Protein Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Optional Enrichment (for alkyne-containing analogues):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag.
-
Enrich for biotinylated peptides using streptavidin-coated beads.
-
-
Desalting and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS, ensuring the mass spectrometer is configured for high-resolution precursor scans for accurate MS1-level quantification.
-
The Chemistry Behind the Labeling
Caption: SN2 reaction mechanism of cysteine alkylation by an IDAM analogue.
Conclusion and Future Perspectives
The use of this compound analogues for isotopic labeling presents a powerful and targeted approach for the quantitative analysis of the cysteine proteome. By specifically targeting cysteine residues, these reagents enable researchers to probe the functional state of proteins, including redox modifications and drug-target interactions, with high specificity.
The choice of a quantitative proteomics strategy should always be guided by the specific biological question at hand. For global proteome profiling, amine-reactive methods like stable isotope dimethyl labeling offer a cost-effective and comprehensive solution.[9][10] However, when the focus is on the unique and critical roles of cysteine residues, IDAM analogues and other cysteine-reactive probes provide an indispensable level of detail. As mass spectrometry technology continues to advance in sensitivity and resolution, the application of these sophisticated chemical tools will undoubtedly continue to yield profound insights into the complex world of protein function.
References
- Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed.
- Hale, J. E. (2020). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
- Request PDF. (n.d.). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling.
- García-Santamarina, S., & D'Alessandro, A. (2021). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry.
- Backus, K. M., et al. (2021). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv.
- Anjo, S. I., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. PMC - NIH.
- Hsu, J. L., et al. (2011). Stable isotope dimethyl labelling for quantitative proteomics and beyond. PMC - NIH.
- Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. PubMed.
- Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
- Creative Proteomics. (n.d.). Comparison of commonly used methods in quantitative proteomics.
- CIL. (n.d.). Application Note 38 – Stable Isotope Dimethyl Labeling.
- Creative Proteomics. (2018). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium.
Sources
- 1. scite.ai [scite.ai]
- 2. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. isotope.com [isotope.com]
- 8. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Navigating the Complex Landscape of Alkylating Agent Side Reactions
For researchers, scientists, and drug development professionals, alkylating agents are a cornerstone of chemotherapy and powerful tools in molecular biology. However, their therapeutic efficacy is often shadowed by a spectrum of side reactions that can impact experimental outcomes and patient quality of life. This guide provides a comparative analysis of the side reactions associated with different classes of alkylating agents, supported by experimental data and detailed protocols to empower researchers in their work. We will delve into the causality behind these off-target effects and provide a framework for their detection and mitigation.
The Double-Edged Sword: Understanding Alkylation and Its Unintended Consequences
Alkylating agents exert their primary effect by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This action disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, a mechanism particularly effective against rapidly dividing cancer cells.[2] However, this reactivity is not confined to DNA within target cells. Off-target alkylation of other biological molecules, including proteins and RNA, as well as on-target alkylation in healthy, rapidly dividing cells, gives rise to a host of side reactions.[3][4] These unintended modifications are the primary source of the toxicities observed with this class of compounds.
The nature and severity of these side reactions are not uniform across all alkylating agents. They are influenced by the agent's chemical structure, reactivity, metabolic activation pathway, and the cellular environment. Understanding these differences is paramount for selecting the appropriate agent for a given application and for developing strategies to manage its adverse effects.
dot
Caption: General mechanism of alkylating agents leading to on-target and off-target effects.
A Comparative Analysis of Side Reaction Profiles
Alkylating agents can be broadly categorized into several classes, each with a characteristic side reaction profile. Here, we compare some of the most commonly used classes.
Nitrogen Mustards: Cyclophosphamide and Ifosfamide
Cyclophosphamide and ifosfamide are prodrugs that require metabolic activation by hepatic cytochrome P450 enzymes to form their active cytotoxic species, phosphoramide mustard and ifosfamide mustard, respectively.[2] This metabolic activation also produces metabolites responsible for significant side effects.
-
Hemorrhagic Cystitis: A hallmark toxicity of both agents, particularly at high doses, is hemorrhagic cystitis. This is caused by the metabolite acrolein , which is excreted in the urine and irritates the bladder lining.[5]
-
Neurotoxicity: Ifosfamide has a significantly higher incidence of neurotoxicity compared to cyclophosphamide.[2] This is attributed to the preferential N-dechloroethylation of ifosfamide, leading to the production of chloroacetaldehyde , a neurotoxic metabolite that can cross the blood-brain barrier.[6] Symptoms can range from confusion and lethargy to seizures and coma.[7]
-
Myelosuppression: Both agents cause dose-limiting myelosuppression, with leukopenia being a primary concern for cyclophosphamide.[2]
The differential metabolism of these two isomers is a key determinant of their distinct toxicity profiles.[6]
dot
Caption: Differential metabolism of cyclophosphamide and ifosfamide leading to distinct toxicities.
Alkyl Sulfonates: Busulfan
Busulfan is a bifunctional alkylating agent primarily used in conditioning regimens for hematopoietic stem cell transplantation. Its side effect profile is distinct from the nitrogen mustards.
-
Pulmonary Toxicity: A serious, and often late-onset, side effect is busulfan-induced pulmonary fibrosis, sometimes referred to as "busulfan lung."[5][8] The exact mechanism is not fully elucidated but is thought to involve direct toxic injury to alveolar epithelial cells, leading to inflammation and subsequent fibrosis.[9]
-
Hepatic Veno-occlusive Disease (VOD): Also known as sinusoidal obstruction syndrome (SOS), this is a major dose-limiting toxicity of high-dose busulfan. It is characterized by damage to the sinusoidal endothelial cells in the liver.
-
Myelosuppression: Busulfan is profoundly myelosuppressive.
Nitrosoureas: Carmustine (BCNU)
Carmustine is a nitrosourea that can cross the blood-brain barrier, making it useful for treating brain tumors.
-
Pulmonary Toxicity: Similar to busulfan, carmustine is associated with a high incidence of pulmonary toxicity, which can be dose-dependent and may manifest years after treatment.[10] The mechanism is thought to involve free radical generation and subsequent inflammatory processes in the lung tissue.[11]
-
Delayed Myelosuppression: A characteristic feature of carmustine is delayed and cumulative myelosuppression, with nadirs for leukocytes and platelets occurring 4 to 6 weeks after administration.
-
Hepatotoxicity: Mild and transient elevations in liver enzymes are common, and more severe, dose-related hepatotoxicity can occur.[12]
Platinum-Based Agents: Cisplatin and Carboplatin
While not classic alkylating agents, platinum-based drugs like cisplatin and carboplatin form covalent adducts with DNA, leading to similar cytotoxic effects. Their side reaction profiles, however, show important differences.
-
Nephrotoxicity: Cisplatin is notoriously nephrotoxic, a side effect that is significantly less severe with carboplatin.
-
Neurotoxicity: Peripheral neuropathy is a common and often dose-limiting side effect of cisplatin, whereas it is less frequent and severe with carboplatin.
-
Myelosuppression: Carboplatin is more myelosuppressive than cisplatin, particularly causing thrombocytopenia.
-
Gastrointestinal Toxicity: Nausea and vomiting are more severe with cisplatin.
These differences often guide the choice of agent in clinical practice, with carboplatin being favored for its better tolerability profile in many cases.
Table 1: Comparative Incidence of Major Side Effects of Selected Alkylating Agents
| Side Effect | Cyclophosphamide | Ifosfamide | Busulfan | Carmustine | Cisplatin | Carboplatin |
| Hemorrhagic Cystitis | Common | Common | Rare | Rare | Rare | Rare |
| Neurotoxicity | Rare | Common | Rare | Rare | Common | Less Common |
| Pulmonary Toxicity | Rare | Rare | Common | Common | Rare | Rare |
| Nephrotoxicity | Rare | Common | Rare | Rare | Common | Less Common |
| Myelosuppression | Common | Common | Profound | Common (Delayed) | Moderate | Common |
| Gastrointestinal Toxicity | Moderate | Moderate | Moderate | Severe | Severe | Moderate |
This table provides a general comparison; incidences can vary significantly based on dose, schedule, and patient population.
Delving Deeper: Off-Target Alkylation of Proteins
While DNA is the primary therapeutic target, the electrophilic nature of active alkylating agents leads to the covalent modification of other nucleophilic biomolecules, particularly proteins.[3] Off-target protein alkylation can have significant consequences:
-
Enzyme Inhibition: Alkylation of active site residues, such as cysteine, can irreversibly inhibit enzyme function.
-
Disruption of Protein Structure and Function: Modification of key amino acid residues can alter protein conformation, stability, and interactions with other molecules.
-
Induction of Stress Responses: The accumulation of adducted proteins can trigger cellular stress pathways, such as the unfolded protein response.
-
Artifactual Modifications in Proteomics: In a research context, off-target alkylation during sample preparation (e.g., with iodoacetamide for cysteine blocking) can lead to artifactual modifications of other amino acids like lysine, complicating data analysis.[13]
The extent and sites of protein alkylation depend on the specific agent and the proteomic landscape of the cell. Advanced mass spectrometry-based proteomics techniques are now enabling the "adductomics" approach to identify and quantify these off-target modifications on a proteome-wide scale.[3][14]
Experimental Protocols for Assessing Side Reactions
To facilitate the comparative analysis of alkylating agents in a laboratory setting, this section provides detailed protocols for key experiments.
Quantification of DNA Interstrand Cross-Links (ICLs) by Modified Alkaline Comet Assay
Principle: ICLs prevent the unwinding of DNA strands under denaturing conditions. In the comet assay, this results in less DNA migration out of the nucleus during electrophoresis. By introducing a known number of random single-strand breaks (using ionizing radiation), the degree to which ICLs retard DNA migration can be quantified.[15][16]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the alkylating agent at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Irradiation:
-
Place cell suspensions on ice and irradiate with a defined dose of X-rays or gamma rays (e.g., 5-15 Gy) to induce single-strand breaks. Keep a non-irradiated control.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the comet tail moment using appropriate image analysis software.
-
The reduction in the tail moment in irradiated, drug-treated cells compared to irradiated, control cells is a measure of the frequency of ICLs.
-
dot
Caption: Workflow for the modified alkaline comet assay to detect DNA interstrand cross-links.
Quantification of DNA Adducts by LC-MS/MS
Principle: This is the gold standard for the sensitive and specific quantification of DNA adducts. It involves the enzymatic hydrolysis of DNA to individual nucleosides, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Isotope dilution, using a stable isotope-labeled internal standard, allows for precise quantification.[17][18]
Protocol:
-
DNA Isolation:
-
Isolate genomic DNA from treated cells or tissues using a high-quality DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.
-
Ensure the DNA is free of RNA and protein contamination.
-
-
DNA Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add the stable isotope-labeled internal standard corresponding to the adduct of interest.
-
Perform enzymatic hydrolysis to break down the DNA into individual 2'-deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase. Incubate under optimal conditions for each enzyme.
-
-
Sample Cleanup (Optional but Recommended):
-
Use solid-phase extraction (SPE) to remove enzymes and other interfering substances and to enrich for the deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides on a reverse-phase C18 HPLC column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[19]
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Set up transitions for the native adduct (parent ion -> fragment ion) and the stable isotope-labeled internal standard (parent ion -> fragment ion). The fragment ion is typically the protonated DNA base.
-
-
-
Data Analysis:
-
Generate a calibration curve using known amounts of the native adduct standard and a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of the native adduct to the peak area of the internal standard in the experimental samples.
-
Determine the absolute amount of the adduct in the samples by interpolating from the calibration curve.
-
Express the results as the number of adducts per 10^n normal nucleotides.
-
dot
Caption: Workflow for the quantification of DNA adducts by LC-MS/MS.
Conclusion: Towards a More Precise Use of Alkylating Agents
Alkylating agents remain indispensable tools in both the clinic and the laboratory. However, their utility is intrinsically linked to a complex profile of side reactions. A thorough understanding of the mechanisms driving these off-target effects is crucial for rational drug design, the development of targeted co-therapies to mitigate toxicity, and the accurate interpretation of experimental data.
This guide has provided a comparative overview of the side reaction profiles of major classes of alkylating agents, highlighting the chemical and metabolic factors that contribute to their distinct toxicities. The detailed experimental protocols offer a starting point for researchers to quantitatively assess these side reactions in their own systems. By integrating this knowledge into our research and development efforts, we can work towards harnessing the therapeutic power of alkylating agents while minimizing their deleterious effects.
References
- Bramwell, V. H., et al. (1993). Cyclophosphamide versus ifosfamide in advanced soft tissue sarcoma. Journal of Clinical Oncology.
- Carmustine (BCNU)
- Chemotherapy induced gastrointestinal toxicities. (2022). Advances in Cancer Research.
- Chemotherapy induced gastrointestinal toxicities. (2023). PubMed Central.
- Efficacy and Safety Profile of Busulfan Plus Low Dose Melphalan (BUMEL) Versus High Dose Melphalan (HDMEL) As a Conditioning Regimen for Autologous Hematopoietic Stem Cells Transplantation (Auto-SCT) in Multiple Myeloma Patients. (2024).
- Gastro-intestinal toxicity of chemotherapeutics in colorectal cancer: The role of inflammation. (2014). World Journal of Gastroenterology.
- An overview of cyclophosphamide and ifosfamide pharmacology. (1997). Pharmacotherapy.
- Gastro-intestinal toxicity of chemotherapeutics in colorectal cancer: The role of inflammation. (2014). University of Limerick Research Portal.
- An Overview of Cyclophosphamide and Ifosfamide Pharmacology. Semantic Scholar.
- Chemotherapy-induced gastrointestinal toxicity: Pathogenesis and current management. ScienceDirect.
- Protocol for Accurate Quantification of DNA Adducts Using 2'-Deoxyadenosine-¹³C₁₀ by Isotope Dilution LC-MS/MS. Benchchem.
- Toxicities of busulfan/melphalan versus carboplatin/etoposide/melphalan for high-dose chemotherapy with stem cell rescue for high-risk neuroblastoma. (2014).
- LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab.
- Cyclophosphamide versus ifosfamide for paediatric and young adult bone and soft tissue sarcoma patients. (2005).
- Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay.
- Long-term outcomes of busulfan plus melphalan-based versus melphalan 200 mg/m2 conditioning regimens for autologous hematopoietic stem cell transplantation in patients with multiple myeloma: a systematic review and meta-analysis. (2021).
- Long-term outcomes of busulfan plus melphalan-based versus melphalan 200 mg/m2 conditioning regimens for autologous hematopoietic stem cell transplantation in patients with multiple myeloma: a systematic review and meta-analysis. (2021). PubMed Central.
- Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. (2014). Journal of Proteome Research.
- Busulfan and melphalan conditioning is superior to melphalan alone in autologous stem cell transplantation for high-risk MM. (2020). Blood Advances.
- Alkylating Agents. Holland-Frei Cancer Medicine, 6th edition.
- Busulfan-Induced Lung Injury in Pediatric Oncology Patients—Review of the Literature with an Illustrative Case. (2021). Journal of Clinical Medicine.
- Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. (2019). Molecules.
- Comet Assay for the Detection of DNA Breaks Protocol.
- Pulmonary toxicity associ
- Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry.
- A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (2022). Archives of Toxicology.
- A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. springermedizin.de.
- Technical Support Center: Strategies to Avoid Off-Target Lysine Alkyl
- Pulmonary fibrosis. Wikipedia.
- Successful therapy with high-dose steroids and cyclosporine for the treatment of carmustine-mediated lung injury. (2004).
- Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Str
- DRUG NAME: Carmustine. BC Cancer.
- Comet Assay Protocol. mcgillradiobiology.ca.
- Analytical methods in DNA and protein adduct analysis. (2010). Bioanalysis.
- Alkyl
- How can I see the DNA adduct together with DNA binding protein?
- Validation of the in vitro comet assay for DNA cross-links and altered bases detection. (2018). Mutagenesis.
- Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay.
- Protein Alkylation: Exploring Techniques and Applications.
- Investigating the heterogeneity of alkylating agents' efficacy and toxicity between sexes: A systematic review and meta-analysis of randomized trials comparing cyclophosphamide and ifosfamide (MAIAGE study). (2017).
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). Scientific Reports.
- BCNU-associated pneumonitis: portrait of a toxicity. (2012). Leukemia & Lymphoma.
- [Busulfan-induced pneumopathy]. (1986). Revue de pneumologie clinique.
- [Interstitial pneumopathies caused by busulfan. Histologic, developmental and bronchoalveolar lavage analysis of 3 cases]. (1987). La Revue de medecine interne.
- Alkylating agents induced secondary malignancies – A review. (2020). Quest Journals.
- Busulfan-induced pulmonary injury.
- Systematic Evaluation of Protein Reduction and Alkylation reveals Massive Unspecific Side Effects by Iodine-containing Reagents. OmicsDI.
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). Analytical Chemistry.
- Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015). Analytical Chemistry.
Sources
- 1. questjournals.org [questjournals.org]
- 2. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies - DoveMed [dovemed.com]
- 5. [Busulfan-induced pneumopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Cyclophosphamide and Ifosfamide Pharmacology | Semantic Scholar [semanticscholar.org]
- 8. UpToDate 2018 [bsgdtphcm.vn]
- 9. [Interstitial pneumopathies caused by busulfan. Histologic, developmental and bronchoalveolar lavage analysis of 3 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Toxicities of busulfan/melphalan versus carboplatin/etoposide/melphalan for high-dose chemotherapy with stem cell rescue for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nebiolab.com [nebiolab.com]
- 19. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of 2-Iodo-N,N-dimethylacetamide: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and complex molecule synthesis, the selective transformation of functional groups is of paramount importance. Among these, the reduction of alkyl halides represents a fundamental yet nuanced challenge. This guide provides an in-depth comparison of various reducing agents for a key building block: 2-iodo-N,N-dimethylacetamide. As a versatile electrophile, the efficient and clean conversion of its carbon-iodine bond to a carbon-hydrogen bond is crucial for numerous synthetic routes.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a mechanistic understanding of the involved chemical processes, supported by experimental data and procedural outlines. Our goal is to empower you to make informed decisions when selecting a reducing agent that best suits your specific synthetic needs, considering factors such as efficiency, selectivity, and reaction conditions.
The Central Role of this compound in Synthesis
This compound is a valuable synthetic intermediate. The presence of the electron-withdrawing N,N-dimethylacetamide group activates the α-carbon, making the iodine atom a good leaving group in nucleophilic substitution reactions. However, for synthetic strategies requiring the removal of the iodine to install a hydrogen, a reductive approach is necessary. The choice of reducing agent is critical, as it must be potent enough to cleave the C-I bond without affecting the amide functionality, which itself can be susceptible to reduction under harsh conditions.[1][2]
This guide will explore three major classes of reducing agents: radical-based reductants, single-electron transfer agents, and transition metal-catalyzed hydrogenations. Each will be assessed for its efficacy in the reduction of this compound.
I. Radical-Based Reduction: The Tributyltin Hydride Approach
Tributyltin hydride (Bu₃SnH) is a classic and highly effective reagent for the reduction of alkyl halides via a free radical chain mechanism.[3][4] The relatively weak Sn-H bond allows for the homolytic cleavage to generate a tributyltin radical (Bu₃Sn•), which initiates the chain reaction.
Mechanistic Pathway
The reduction proceeds through a well-established radical chain reaction:
-
Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical.
-
Propagation:
-
The tributyltin radical abstracts the iodine atom from this compound to form a stable tributyltin iodide and an α-amido radical intermediate.
-
This α-amido radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the desired reduced product, N,N-dimethylacetamide, and regenerate the tributyltin radical, which continues the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Radical chain mechanism for the reduction of this compound with tributyltin hydride.
Experimental Protocol
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq) in degassed anhydrous toluene, add tributyltin hydride (1.1 eq).
-
Add a catalytic amount of AIBN (0.1 eq).
-
Flush the reaction vessel with argon or nitrogen and heat the mixture to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. Note: The removal of tin byproducts can be challenging.
Performance Assessment
| Parameter | Tributyltin Hydride |
| Yield | Generally high (>90%) |
| Selectivity | Excellent for C-I bond reduction. Amide is stable. |
| Reaction Conditions | Mild to moderate (80-90 °C) |
| Drawbacks | Toxicity of tin reagents, difficulty in removing tin byproducts.[4] |
II. Single-Electron Transfer (SET) Reduction: The Samarium(II) Iodide Method
Samarium(II) iodide (SmI₂) is a powerful yet mild single-electron reducing agent that has found broad application in organic synthesis.[5][6] It is particularly effective for the reduction of α-functionalized carbonyl compounds.
Mechanistic Pathway
The reduction with SmI₂ involves the transfer of two electrons from two equivalents of SmI₂ to the substrate.
-
First Electron Transfer: A single electron is transferred from a molecule of SmI₂ to the σ* orbital of the C-I bond of this compound, leading to the formation of a radical anion intermediate and Sm(III).
-
Fragmentation: This radical anion rapidly fragments, eliminating an iodide ion to form an α-amido radical.
-
Second Electron Transfer: A second molecule of SmI₂ transfers an electron to the α-amido radical, generating a samarium enolate intermediate.
-
Protonation: The reaction is quenched with a proton source (e.g., water or methanol) to yield the final reduced product, N,N-dimethylacetamide.
Caption: Single-electron transfer mechanism for the reduction of this compound with samarium(II) iodide.
Experimental Protocol
Materials:
-
This compound
-
Samarium(II) iodide (0.1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a 0.1 M solution of samarium(II) iodide in THF (2.2 eq) via syringe. The characteristic deep blue color of SmI₂ should disappear upon reaction.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the addition of methanol.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Assessment
| Parameter | Samarium(II) Iodide |
| Yield | High to excellent (>90%) |
| Selectivity | Highly chemoselective for the C-I bond.[6] |
| Reaction Conditions | Very mild (0 °C to room temperature) |
| Drawbacks | Requires strictly anhydrous and anaerobic conditions. The reagent is typically prepared in situ or purchased as a solution.[7] |
III. Transition Metal-Catalyzed Hydrogenation
Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups.[8] While the reduction of alkyl halides by hydrogenation is less common than for alkenes or alkynes, suitable catalytic systems exist. Palladium on carbon (Pd/C) in the presence of a base is a common system for the hydrodehalogenation of alkyl halides.
Mechanistic Pathway
The mechanism for the catalytic hydrogenation of alkyl halides is complex and can involve several pathways. A plausible mechanism on the surface of a palladium catalyst is as follows:
-
Oxidative Addition: The this compound undergoes oxidative addition to a low-valent palladium center on the catalyst surface, forming an alkyl-palladium(II) intermediate.
-
Hydrogenolysis: Molecular hydrogen (H₂) is activated on the palladium surface. The alkyl-palladium(II) intermediate reacts with activated hydrogen, leading to the formation of the reduced product and regenerating the active palladium catalyst. A base is often required to neutralize the generated hydroiodic acid (HI), which can poison the catalyst.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocol
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate (NaOAc) or triethylamine (Et₃N)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and sodium acetate (1.5 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography if necessary.
Performance Assessment
| Parameter | Catalytic Hydrogenation (Pd/C) |
| Yield | Good to high (70-95%) |
| Selectivity | Good, but over-reduction of the amide is possible under harsh conditions. |
| Reaction Conditions | Mild (room temperature, atmospheric pressure) |
| Drawbacks | Requires handling of flammable hydrogen gas and a pyrophoric catalyst. Catalyst poisoning can be an issue. |
Comparative Summary and Recommendations
| Reducing Agent | Mechanism | Key Advantages | Key Disadvantages | Best For |
| Tributyltin Hydride | Radical Chain | High efficiency, reliable for C-I bonds. | Toxicity of tin, difficult purification.[4] | Small to medium scale synthesis where high yield is critical and purification challenges can be managed. |
| Samarium(II) Iodide | Single-Electron Transfer | Extremely mild conditions, high chemoselectivity.[5][6] | Requires strict inert atmosphere, reagent sensitivity.[7] | Reduction of sensitive substrates containing multiple functional groups. |
| Catalytic Hydrogenation | Heterogeneous Catalysis | Operationally simple, scalable, avoids stoichiometric metallic reagents. | Potential for catalyst poisoning, handling of H₂ and pyrophoric catalyst. | Larger scale synthesis where atom economy and ease of workup are priorities. |
Conclusion
The choice of a reducing agent for the conversion of this compound to N,N-dimethylacetamide is a critical decision that impacts yield, purity, and scalability.
-
Tributyltin hydride offers a robust and high-yielding method, albeit with significant toxicity and purification concerns.
-
Samarium(II) iodide stands out for its exceptional mildness and chemoselectivity, making it ideal for delicate substrates.
-
Catalytic hydrogenation provides a scalable and operationally simpler alternative, although catalyst handling and potential side reactions must be considered.
Ultimately, the optimal choice will depend on the specific requirements of your synthetic route, the scale of the reaction, and the available laboratory infrastructure. It is our hope that this guide will serve as a valuable resource in making that determination.
References
- Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2020). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 142(3), 1338–1347. [Link]
- Ovid Technologies, Inc. (n.d.). Dehalogenation of alkyl halides catalyzed by...: Transition Metal Chemistry.
- National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC.
- National Center for Biotechnology Information. (2018). Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling. PubMed Central.
- University of Windsor. (n.d.). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. Scholarship at UWindsor.
- Wikipedia. (n.d.). Reductions with samarium(II) iodide.
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkyl Halides with Reducing Metals.
- Science of Synthesis. (n.d.). Samarium-Mediated Reductions. Thieme.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- Wiley Online Library. (n.d.). Reductions with Samarium(II) Iodide. Organic Reactions.
- National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC.
- Proceedings of the National Academy of Sciences. (n.d.). approaches to the selective chemical labeling of the active site of carboxypeptidase a.
- Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes.
- Wikipedia. (n.d.). Tributyltin hydride.
- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
- ResearchGate. (n.d.). Reductions with Samarium(II) Iodide.
- UCL Discovery. (n.d.). Preparation, Properties and Reactions of Organotin Hydrides.
- ResearchGate. (n.d.). Tributyltin hydride.
- YouTube. (2024, March 4). Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-I |ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Macmillan Group. (2013, January 10). Samarium Iodide.
- YouTube. (2015, September 25). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis.
- UCL Discovery. (n.d.). Hydrogenation reactions catalysed by organometallic complexes.
- Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
- RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ACS Publications. (n.d.). Photocatalytic CO2 Reduction in N,N-Dimethylacetamide/Water as an Alternative Solvent System. Inorganic Chemistry.
- ResearchGate. (2025, August 6). Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides.
- ResearchGate. (2025, August 10). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions.
- PubMed. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins.
- ResearchGate. (2017, May 24). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
- DESWATER. (n.d.). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions.
Sources
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. organicreactions.org [organicreactions.org]
- 8. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Quantitative Analysis Using Stable Isotope-Labeled Alkylating Agents
Introduction: The Strategic Importance of Cysteine Reactivity Profiling
In the landscape of drug discovery and cellular biology, understanding the functional state of proteins is paramount. Among the twenty proteinogenic amino acids, cysteine stands out due to the unique chemical properties of its thiol group. This residue is a linchpin in a myriad of cellular processes, including enzymatic catalysis, metal coordination, and the formation of structural disulfide bonds.[1] The nucleophilicity of the cysteine thiol makes it a frequent target for post-translational modifications and covalent interactions with both endogenous electrophiles and synthetic drug candidates.[1] Consequently, the ability to quantitatively assess the reactivity of cysteine residues across the proteome provides a powerful lens through which we can identify novel drug targets, elucidate mechanisms of drug action, and discover biomarkers.
This guide provides a comprehensive overview of quantitative analysis using stable isotope-labeled alkylating agents, a cornerstone technique in modern chemical proteomics. We will delve into a comparative analysis of commonly used reagents, present a detailed experimental workflow for cysteine reactivity profiling, and discuss the applications of this technology in advancing biomedical research.
Comparative Analysis of Stable Isotope-Labeled Alkylating Agents
The core principle of this quantitative method lies in the differential labeling of cysteine residues with "light" and "heavy" isotopic versions of an alkylating agent.[2][3] The mass difference introduced by the isotopes allows for the relative quantification of peptide abundance from different samples using mass spectrometry.[4][5] The choice of alkylating agent is a critical experimental decision, contingent on the specific research question and the nature of the biological system under investigation.
| Reagent Class | Example | Isotopic Label | Mass Difference (Da) | Reactivity & Specificity | Key Advantages |
| Iodoacetamide-Based | Light/Heavy Iodoacetamide | ²H (D), ¹³C | Variable (e.g., 4 Da for D₄) | Highly reactive towards cysteine thiols. Can exhibit some off-target reactivity with other nucleophilic residues.[6] | Well-characterized reactivity. Cost-effective for simple pairwise comparisons. |
| Iodoacetamide-Alkyne | IA-Light/IA-Heavy | ¹³C | 6 Da | Cysteine-reactive iodoacetamide with an alkyne handle for subsequent click chemistry. | Enables two-step labeling and enrichment strategies.[2] |
| Isobaric Tags | iodoTMT™ (Tandem Mass Tag) | ¹³C, ¹⁵N | Isobaric (quantification via reporter ions) | Cysteine-specific iodoacetyl group linked to an isobaric tag. | Allows for multiplexing of up to 6 samples, increasing throughput.[7][8] |
| Maleimide-Based | N-Ethylmaleimide (NEM) Isotopologues | ²H (D) | Variable | Highly specific for cysteine thiols. | Higher specificity for cysteines compared to iodoacetamide. |
Causality Behind Experimental Choices:
-
Iodoacetamide vs. Maleimide: Iodoacetamide is a classic and highly effective cysteine alkylating agent. However, its high reactivity can sometimes lead to off-target labeling of other residues like histidine, lysine, and methionine, particularly at higher pH.[6] Maleimides offer a higher degree of specificity for cysteine thiols, which can be advantageous in complex proteomes.
-
Simple Isotopologues vs. Isobaric Tags: For straightforward pairwise comparisons (e.g., control vs. treated), light/heavy iodoacetamide is a robust and economical choice.[9] However, when comparing multiple conditions or time points, isobaric tags like iodoTMT™ are superior.[10][11] By labeling peptides from different samples with tags that have the same total mass but yield different reporter ions upon fragmentation, iodoTMT™ enables the simultaneous analysis of multiple samples in a single mass spectrometry run, reducing experimental variability and increasing throughput.[7][11]
Experimental Workflow: Quantitative Cysteine Reactivity Profiling
This section details a standard workflow for quantitative cysteine reactivity profiling, a technique used to identify hyper-reactive cysteines that often play key functional roles.[12][13][14] The protocol is designed as a self-validating system, with each step building upon the previous one to ensure data integrity.
Workflow Overview
The fundamental principle is to first block all reactive cysteines in a "control" proteome with a heavy isotope-labeled alkylating agent. In a parallel "experimental" sample, a compound of interest is introduced to interact with reactive cysteines. The remaining, un-liganded cysteines are then blocked with the same heavy agent. Subsequently, a less reactive, "light" alkylating agent is used in both samples to label the less reactive cysteines. By comparing the heavy-to-light ratios for each cysteine-containing peptide, one can identify sites where the experimental compound has engaged its target.
Diagram: Quantitative Cysteine Reactivity Profiling Workflow
Caption: Workflow for quantitative cysteine reactivity profiling using stable isotope-labeled alkylating agents.
Detailed Step-by-Step Methodology
-
Proteome Preparation (2 biological replicates per condition):
-
Action: Lyse cells or tissues in a native buffer (e.g., PBS) without detergents or reducing agents to preserve protein structure and function.
-
Causality: Maintaining the native state of the proteome is crucial for assessing the intrinsic reactivity of cysteine residues in their physiological context.
-
-
Competitive Labeling:
-
Control Sample: Treat the proteome with the "heavy" stable isotope-labeled alkylating agent (e.g., ¹³C-iodoacetamide) at a concentration determined to selectively label hyper-reactive cysteines.
-
Experimental Sample: Pre-incubate the proteome with the drug or compound of interest. Then, add the same "heavy" alkylating agent.
-
Causality: In the experimental sample, the drug will "block" its target cysteines, preventing them from being labeled by the heavy reagent. This is the basis of the quantitative comparison.
-
-
Denaturation and "Light" Labeling:
-
Action: Denature both control and experimental samples (e.g., with SDS). Then, add an excess of the "light" (natural abundance) alkylating agent (e.g., ¹²C-iodoacetamide).
-
Causality: Denaturation exposes all remaining cysteine residues. The light agent labels all cysteines that were not previously labeled by the heavy agent, providing a baseline for quantification.
-
-
Sample Combination and Processing:
-
Action: Combine the control and experimental samples in a 1:1 ratio.
-
Causality: Combining the samples at this early stage minimizes downstream processing variability, a key advantage of stable isotope labeling approaches.[5]
-
-
Protein Digestion:
-
Action: Perform a standard tryptic digest to generate peptides suitable for mass spectrometry analysis.
-
Causality: Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, creating a predictable set of peptides for analysis.
-
-
LC-MS/MS Analysis:
-
Action: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Causality: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The instrument fragments these peptides and measures the intensity of the resulting ions.
-
-
Data Analysis:
-
Action: Use specialized software to identify the cysteine-containing peptides and quantify the relative abundance of the heavy and light forms.
-
Causality: A decrease in the heavy/light ratio for a specific peptide in the experimental sample compared to the control indicates that the compound of interest has engaged that particular cysteine residue.
-
Applications in Research and Drug Development
The ability to globally profile cysteine reactivity has profound implications for drug discovery and basic research.
-
Target Identification and Validation: This methodology can be used to identify the cellular targets of covalent inhibitors. By observing which cysteines show a reduced reactivity upon drug treatment, researchers can pinpoint the specific proteins the compound interacts with.[15]
-
Mechanism of Action Studies: Understanding how a drug achieves its therapeutic effect is crucial. Cysteine reactivity profiling can reveal downstream effects of a drug on cellular signaling pathways by monitoring changes in the redox state of key regulatory proteins.[16][17]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Stable isotope-labeled compounds are extensively used in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.[18][19][20] This provides critical data for optimizing drug dosage and formulation.[21]
Conclusion and Future Perspectives
Quantitative analysis using stable isotope-labeled alkylating agents is a robust and versatile platform for interrogating the functional cysteine proteome. It provides unparalleled insights into protein function, drug-target engagement, and the cellular response to various stimuli. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the depth and breadth of these analyses will only expand. Future developments may include the design of novel, more specific alkylating agents and the integration of these chemical proteomic workflows with other 'omics' technologies for a more holistic understanding of cellular biology.
References
- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218.
- BenchChem. (2025).
- Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., Bachovchin, D. A., Mowen, K., Baker, D., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.
- Gicquel, T., Le Daré, B., Boivin, N., & Lagadic-Gossmann, D. (2014). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 15(9), 931–945. [Link]
- Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.
- Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., Bachovchin, D. A., Mowen, K., Baker, D., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.
- Abdrabou, A., et al. (2018). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes.
- Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., Plasterk, R. H., & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature biotechnology, 21(8), 927–931. [Link]
- Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes. [Link]
- Smith, D. P., & Helgstrand, C. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in functional genomics & proteomics, 7(5), 374–380. [Link]
- Lanyon, L. F., & Macip, S. (2017). Applications of Reactive Cysteine Profiling. Trends in biochemical sciences, 42(10), 820–831. [Link]
- Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
- ResearchGate. (n.d.). Workflow of the iodoacetyl tandem mass tags (iodoTMT)-based proteomic...
- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
- ResearchGate. (n.d.). iodoTMT and iTRAQ-labeling workflow. Free thiols were first blocked...
- Gicquel, T., Le Daré, B., Boivin, N., & Lagadic-Gossmann, D. (2014). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 15(9), 931-945. [Link]
- Adesis, Inc. (2024). Future of Stable Isotope Labeling Services. Adesis, Inc.[Link]
- Colzani, M., Criscuolo, A., Gamberucci, A., & Aldinucci, A. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Journal of proteomics, 159, 13–20. [Link]
- Qu, Z., Wang, Y., & Chen, X. (2014). Proteomic Quantification and Site-Mapping of S-Nitrosylated Proteins Using Isobaric iodoTMT Reagents. Journal of proteome research, 13(7), 3206–3217. [Link]
- Yin, J., & Chen, X. (2023). SILAC-IodoTMT for Assessment of the Cellular Proteome and Its Redox Status. Methods in molecular biology (Clifton, N.J.), 2603, 259–268. [Link]
- He, L., Chan, L., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Chembiochem : a European journal of chemical biology, 18(23), 2313–2317. [Link]
- Liu, P., & Li, L. (2021). Chemical isotope labeling for quantitative proteomics. Journal of mass spectrometry and advances in the clinical lab, 22, 1–11. [Link]
- Kállai, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
- Kállai, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
- Kállai, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
- Speed, B., & Källström, J. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(10), 1542–1552. [Link]
- Wu, C. C., MacCoss, M. J., Howell, K. E., & Yates, J. R., 3rd. (2004). A method for the comprehensive proteomic analysis of membrane proteins. Nature biotechnology, 22(9), 1153–1157. [Link]
- Müller, J., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(8), 1495–1506. [Link]
- Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Silantes. [Link]
- University of Washington Proteomics Resource. (n.d.).
- Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
- Turecek, F., & Chen, X. (2005). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1773–1781. [Link]
- Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]
- ResearchGate. (2019). Why does the alkylation of peptides with IAA have to be carried in the dark during the sample preparation for LC/MS proteomic analysis?
Sources
- 1. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isotope.com [isotope.com]
- 10. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. metsol.com [metsol.com]
- 20. researchgate.net [researchgate.net]
- 21. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-iodo-N,N-dimethylacetamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-iodo-N,N-dimethylacetamide. As a potent alkylating agent and a halogenated organic compound, its waste stream requires meticulous management to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
This compound is classified as a toxic, hazardous substance. The primary hazards stem from its nature as an alkylating agent and its iodine content.
-
Toxicity and Reactivity: Like its well-known analogue, iodoacetamide, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause severe irritation and is a potential sensitizer.[1] As an alkylating agent, it readily reacts with nucleophiles, a property that underlies its biological toxicity and necessitates careful handling to prevent unwanted reactions in waste containers.
-
Halogenated Organic Compound: The presence of an iodine atom places this compound in the specific waste category of halogenated organic compounds .[3][4] This classification is critical because halogenated waste cannot be recycled as fuel and requires specialized, high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[3][4] Mixing it with non-halogenated waste streams leads to costly re-segregation or the expensive incineration of the entire batch.[3]
Therefore, all disposal procedures must be grounded in the principle of isolating this compound into a dedicated, properly labeled halogenated waste stream.
Core Principle: Meticulous Waste Segregation
The single most important step in managing this waste is segregation at the point of generation. Cross-contamination of waste streams is a frequent and costly compliance issue.
dot
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocol
This protocol provides a direct, operational plan for handling waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[5]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Step 2: Waste Container Selection and Labeling
Choose a container that is compatible with the waste and clearly communicates its contents and hazards.
-
Container Type: Use only UN-approved, leak-proof containers with secure screw-top caps, typically provided by your institution's Environmental Health & Safety (EHS) department.[3] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.
-
Labeling: This is a critical compliance point. The label must be affixed before the first drop of waste is added.[7] The label must include:
Step 3: Waste Collection Procedures
Proper collection technique depends on the form of the waste. Never empty any amount of this chemical into a drain.[10]
-
Unused or Expired Solid Chemical:
-
Leave the chemical in its original container.
-
Ensure the container is securely sealed.
-
Place a hazardous waste label on the container and manage it for EHS pickup.
-
-
Grossly Contaminated Labware (e.g., weigh boats, gloves, pipette tips):
-
Place these items into a designated solid waste container, separate from regular trash.
-
This container should be labeled as "Solid Halogenated Organic Waste " and list this compound as the contaminant.
-
-
Solutions and Liquid Waste:
-
Pour the waste carefully into the designated "Liquid Halogenated Organic Waste " container using a funnel.
-
Do not leave the funnel in the container; the container must be securely capped at all times except when waste is being actively added.[7][8][9]
-
This waste stream is often prepared for incineration by mixing it with a combustible solvent. Consult your EHS office, but it is common practice to collect this waste in a solvent like methanol or ethanol to facilitate disposal by a licensed company.[1][5]
-
| Parameter | Specification | Rationale |
| Waste Classification | Toxic, Halogenated Organic Waste | Ensures proper handling, segregation, and final disposal method (incineration). |
| Container Type | UN-approved, chemically compatible (e.g., HDPE), with a secure screw-top cap. | Prevents leaks, spills, and reactions with the container material.[9][11] |
| Primary Labeling | "Hazardous Waste", Full Chemical Name, Hazard Characteristics. | Complies with regulations and ensures safe handling by all personnel.[8] |
| Segregation | Keep separate from non-halogenated, aqueous, acidic, basic, and reactive wastes. | Prevents dangerous reactions and avoids costly re-processing of waste streams.[3][4][12] |
| Disposal Method | High-temperature incineration by a licensed waste disposal facility. | Destroys the hazardous organic compound and prevents release of toxic substances.[1][4][5] |
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Once collected, the waste container must be stored properly within the laboratory pending pickup.
-
Location: The designated SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][11]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[9] This prevents the spread of material in case of a leak.
-
Segregation: Within the SAA, continue to segregate waste. Keep halogenated waste containers physically separate from incompatible waste types like acids and oxidizers.[9][12]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for preparing the waste for pickup by a licensed professional disposal service, typically coordinated through your institution's EHS department.
-
Container Fullness: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[11]
-
Scheduling Pickup: Once a waste container is full, it must be removed from the SAA within three days.[11] Contact your EHS office to schedule a waste pickup promptly.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container as solid halogenated waste.[6]
-
Clean the spill area thoroughly.
-
-
Major Spill or Any Spill Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response line or EHS office for assistance.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
-
By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the wider environment.
References
- ChemScience. (2024). Safety Data Sheet: Iodoacetamide.
- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
- U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
- Harvard University. Lab Chemical Safety Guidelines. Environment Health and Safety (EHS).
- UBPBio. (2020). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. Hazardous Waste Segregation.
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- ZDMAC. N,N-dimethylacetamide Safety Data Sheet.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- MIT Environmental Health & Safety. (2023). General Laboratory Finding Guidance.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
- Dartmouth College. Hazardous Waste Disposal Guide. EHS.
Sources
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. ubpbio.com [ubpbio.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. chemscience.com [chemscience.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehs.mit.edu [ehs.mit.edu]
- 13. fishersci.com [fishersci.com]
Handling 2-iodo-N,N-dimethylacetamide: A Practical Guide to Personal Protective Equipment and Safe Disposal
As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. The compound 2-iodo-N,N-dimethylacetamide is a powerful tool in bioconjugation and chemical synthesis, primarily due to its reactivity towards thiol groups, such as those on cysteine residues in proteins. However, this very reactivity makes it a significant occupational hazard. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for its safe handling, grounded in its chemical properties.
The Core Hazard: Understanding the Alkylating Mechanism
This compound belongs to the iodoacetamide family of compounds, which are potent alkylating agents .[1] This is not merely a toxicological classification; it is the chemical mechanism that dictates our entire safety protocol. An alkylating agent irreversibly transfers an alkyl group to nucleophilic sites on biomolecules. In the laboratory, we exploit this to label proteins at cysteine residues.[1][2] Inside the human body, the same reaction can occur with the nucleophilic sites on your DNA, proteins, and other critical macromolecules. This covalent modification can lead to DNA damage, mutagenesis, and potential carcinogenicity.[3]
Therefore, every safety measure described below is designed to prevent this molecule from coming into contact with your body, where it can execute its primary chemical function with dangerous consequences. The hazards associated with this class of compounds are significant and include:
-
Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.[4][5]
-
Reproductive Toxicity: Animal tests show that compounds in this family may damage fertility or the unborn child.[5][6]
-
Severe Irritation: Causes serious damage to the eyes and skin upon contact.[6]
Foundational Safety: Engineering and Administrative Controls
Before you even select your gloves, the environment and procedures must be established to minimize exposure. This is a non-negotiable first line of defense.
-
Chemical Fume Hood: All work involving this compound, from weighing the powder to running reactions and quenching, must be performed inside a certified chemical fume hood.[7][8][9] This is your primary engineering control to prevent inhalation of the powder or any aerosols.
-
Designated Area: Within your lab, designate a specific area of a fume hood for handling this and other highly hazardous chemicals. This prevents cross-contamination of your general workspace.
-
Chemical Hygiene Plan (CHP): Your institution is required by the Occupational Safety and Health Administration (OSHA) to have a written CHP.[7][10][11] This plan must include specific Standard Operating Procedures (SOPs) for working with particularly hazardous substances like alkylating agents. Ensure you have read and understood your institution's specific protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. For an alkylating agent, there is no room for compromise. The following table summarizes the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemically Resistant Lab Coat (fully buttoned) | Use within a fume hood. Respirator on standby for spills. |
| Preparing Solutions | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemically Resistant Lab Coat (fully buttoned) | Mandatory use within a chemical fume hood. |
| Reaction/Workup | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemically Resistant Lab Coat (fully buttoned) | Mandatory use within a chemical fume hood. |
| Waste Disposal | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemically Resistant Lab Coat (fully buttoned) | Use within a fume hood when handling open liquid waste. |
In-Depth PPE Rationale
-
Hand Protection: A single pair of gloves is insufficient. Alkylating agents can permeate standard laboratory gloves. Double gloving with nitrile or neoprene gloves provides an essential second layer of protection.[12] Check the manufacturer's data for breakthrough times for similar chemicals. If you feel any change in temperature or notice any discoloration, exit the area, remove your gloves immediately using the proper technique, and wash your hands thoroughly.
-
Eye and Face Protection: Standard safety glasses are not adequate. You must wear chemical splash goggles that form a seal around your eyes. Because of the severe consequences of facial exposure, a full-face shield must be worn over the goggles whenever handling the material outside of a completely closed system.[4][8]
-
Body Protection: A standard cotton lab coat is not sufficient to protect against splashes of hazardous liquids. A chemically resistant, non-porous lab coat or a disposable gown made of appropriate material should be worn.[8][13] It must be fully buttoned with the sleeves rolled down to cover the wrists.
-
Respiratory Protection: While all work should be done in a fume hood, a respirator with an organic vapor cartridge should be available for emergency situations like a large spill. If you must weigh the powder outside of a containment hood (which is strongly discouraged), a NIOSH-approved respirator is mandatory.[8][14]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the preparation of a stock solution, integrating the safety measures discussed.
Objective: To safely weigh and dissolve this compound to create a 100 mM stock solution in DMSO.
-
Preparation (in the lab, outside the fume hood):
-
Put on your first pair of nitrile gloves.
-
Gather all necessary equipment: vial of the reagent, microcentrifuge tubes, pipette and tips, solvent (DMSO), vortexer, waste container.
-
-
Donning Full PPE:
-
Move to the designated fume hood area.
-
Put on your chemically resistant lab coat, chemical splash goggles, and a second pair of nitrile gloves over the first.
-
-
Procedure (inside the chemical fume hood):
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.
-
Carefully open the vial containing the this compound powder. Avoid any puff of powder.
-
Weigh the desired amount of powder directly into a pre-weighed microcentrifuge tube.
-
Close the primary container immediately.
-
Using a pipette, add the calculated volume of DMSO to the microcentrifuge tube.
-
Cap the tube tightly and vortex until the solid is fully dissolved.
-
Label the stock solution container clearly with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Immediate Decontamination:
-
Any items that came into direct contact with the powder (e.g., weighing spatula) should be immediately immersed in a quenching solution (see Section 5).
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container inside the fume hood.
-
Step away from the immediate work area. Remove your lab coat, face shield, and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Workflow Diagram
Sources
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]
- 7. compliancy-group.com [compliancy-group.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. covid19.dkbmed.com [covid19.dkbmed.com]
- 14. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
